Broxyquinoline
Description
BROXYQUINOLINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
This compound is an organobromide compound. It is used as an anti-infective. Bromine is a halogen element with the symbol Br and atomic number 35. Diatomic bromine does not occur naturally, but bromine salts can be found in crustal rock. (L625, L689)
structure
Properties
IUPAC Name |
5,7-dibromoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDASUJMDVPTNTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045849 | |
| Record name | Broxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521-74-4 | |
| Record name | 5,7-Dibromo-8-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Broxyquinoline [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Broxyquinoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13536 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | broxyquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | broxyquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinol, 5,7-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Broxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Broxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.563 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROXYQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK4C618C8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Broxyquinoline synthesis and derivatives
The 8-hydroxyquinoline scaffold is a versatile starting point for the synthesis of a wide array of derivatives with diverse pharmacological properties. Common strategies include substitutions at the C5 and C7 positions, modification of the hydroxyl group, and annulation to form fused ring systems.
Suzuki Cross-Coupling Reactions
The Suzuki cross-coupling reaction is a powerful method for introducing aryl or vinyl substituents at the C4, C5, or C7 positions of the quinoline ring, typically starting from a halogenated precursor like broxyquinoline or its protected form.
General Experimental Protocol: Suzuki Coupling for 5-Aryl-8-HQ Derivatives
-
Protection: Protect the hydroxyl group of 5-bromo-8-hydroxyquinoline. A common protecting group is benzyl, which can be introduced using benzyl bromide in the presence of a base.
-
Coupling Reaction:
-
Combine the protected 5-bromo-8-hydroxyquinoline, an appropriate arylboronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water).
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux until the reaction is complete (monitored by TLC).
-
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Deprotection: Remove the benzyl protecting group via catalytic hydrogen transfer using a hydrogen source like cyclohexa-1,4-diene and a catalyst such as palladium on carbon (Pd/C).
-
Purification: Purify the final product by column chromatography.
Synthesis of Pyrano[3,2-h]quinoline Derivatives
These fused heterocyclic derivatives are often synthesized via a one-pot, three-component condensation reaction.
Experimental Protocol: Synthesis of 2-Amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitriles
-
Reaction Setup: In a suitable flask, combine an 8-hydroxyquinoline derivative (e.g., 8-hydroxyquinoline-7-carbaldehyde), an aryl aldehyde, and malononitrile in ethanol.
-
Catalysis: Add a catalytic amount of a base, such as piperidine.
-
Reaction: Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by TLC. The mechanism involves an initial Knoevenagel condensation between the aryl aldehyde and malononitrile, followed by a Michael addition of the 8-hydroxyquinoline and subsequent intramolecular cyclization.
-
Isolation: The product often precipitates from the reaction mixture upon completion. It can be collected by filtration, washed with cold ethanol, and dried.
Synthesis of 8-Alkoxyquinoline Derivatives
Modification of the 8-hydroxyl group, for instance, through alkylation, can significantly alter the biological activity of the parent compound.
Experimental Protocol: General Alkylation of 8-Hydroxyquinoline
-
Reaction Setup: Dissolve the 8-hydroxyquinoline derivative in a suitable polar aprotic solvent, such as acetone or DMF.
-
Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group.
-
Alkylating Agent: Add the desired alkylating agent (e.g., ethyl 2-chloroacetate) to the mixture.
-
Reaction: Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization.
Mechanism of Action and Signaling Pathways
This compound and its derivatives exhibit a multi-faceted mechanism of action, contributing to their broad-spectrum antimicrobial and potential therapeutic effects.
Antimicrobial Action
The primary antimicrobial mechanism is twofold:
-
Metal Ion Chelation: 8-Hydroxyquinolines are potent chelators of essential metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺). By sequestering these ions, they inhibit crucial metalloenzymes involved in microbial metabolic and replication pathways, leading to bacteriostatic or bactericidal effects.
-
Membrane Disruption: The lipophilic nature of the quinoline ring allows the compound to intercalate into the lipid bilayer of microbial cell membranes. This disrupts membrane integrity, increases permeability, and ultimately leads to cell lysis and death.
Host-Target Interactions: HRH2 Blockade
Recent studies have identified 8-hydroxyquinolines, including this compound, as blockers of the Histamine Receptor 2 (HRH2). This interaction suggests that these compounds can modulate host physiological processes.
-
Mechanism: Molecular docking studies suggest that 8-hydroxyquinolines act as competitive antagonists, binding to the histamine binding pocket of the HRH2 G-protein coupled receptor (GPCR).
-
Signaling Pathway: Activation of HRH2 by histamine typically leads to the activation of the Gαs subunit of the associated G-protein. This triggers a cascade involving adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and activation of Protein Kinase A (PKA). By blocking the receptor, this compound derivatives prevent this signaling cascade. In the gastrointestinal tract, this can modulate gastric acid secretion.
Visualizations
Diagram 1: General Synthesis of this compound
Caption: Synthetic pathway for this compound from o-aminophenol via the Skraup reaction.
Diagram 2: Mechanism of Antimicrobial Action
Caption: Dual antimicrobial mechanism of this compound via chelation and membrane disruption.
Diagram 3: HRH2 Blocker Discovery Workflow
Caption: Experimental workflow for identifying HRH2 blockers using a yeast-based sensor.
Quantitative Data
The biological activity of this compound and its derivatives has been quantified in various assays. The following tables summarize key findings.
Table 1: Antimicrobial and Antiparasitic Activity
| Compound | Target Organism/Protein | Activity Metric | Value | Reference |
| This compound | Cryptosporidium parvum (CpACBP1) | IC₅₀ | 64.9 µM | |
| This compound | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | IC₅₀ | 5.8 µM | |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Mycobacterium tuberculosis | MIC | 0.1 µM | |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-resistant S. aureus (MRSA) | MIC | 1.1 µM | |
| 8-O-prenyl derivative (QD-12) | Mycobacterium smegmatis (Biofilm) | MIC | 12.5 µM |
IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.
Table 2: Cytotoxicity and Host-Target Activity
| Compound | Target/Cell Line | Activity Metric | Value Range | Reference |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular carcinoma) | MTS₅₀ | 6.25 ± 0.034 µg/mL | |
| 8-hydroxy-2-quinolinecarbaldehyde | Various Human Cancer Cell Lines | MTS₅₀ | 12.5 - 25 µg/mL | |
| This compound | HCT-8 (Human colorectal adenocarcinoma) | Activity | Almost no effect at 1 mM | |
| This compound | Vero Cells | Toxicity | Not significantly toxic at 10 µM |
MTS₅₀: Concentration causing 50% reduction in cell viability in an MTS assay.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential. The synthetic routes to these molecules are well-established, allowing for extensive structural modification to optimize activity and selectivity. Their multi-target mechanism of action, combining direct antimicrobial effects with modulation of host signaling pathways, makes them compelling candidates for further investigation in the development of novel anti-infective and therapeutic agents. This guide provides a foundational resource for researchers aiming to explore and expand upon the rich medicinal chemistry of the 8-hydroxyquinoline scaffold.
The Biological Activity of Broxyquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broxyquinoline, a dihalogenated derivative of 8-hydroxyquinoline, has long been recognized for its potent antimicrobial properties. Emerging research, however, has unveiled a broader spectrum of biological activities, positioning it as a molecule of significant interest for drug development beyond its traditional use. This technical guide provides an in-depth overview of the multifaceted biological activities of this compound, with a focus on its antimicrobial, anticancer, and anti-inflammatory mechanisms. Quantitative data are summarized for comparative analysis, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of its molecular interactions.
Core Mechanisms of Action
This compound exerts its biological effects through a multi-pronged approach, primarily centered around two key mechanisms:
-
Metal Ion Chelation: this compound is a potent chelator of divalent metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺).[1] These metal ions are essential cofactors for a multitude of microbial enzymes involved in critical metabolic processes. By sequestering these ions, this compound effectively inhibits enzymatic activity, leading to the disruption of microbial growth and replication.[1] This mechanism is fundamental to its broad-spectrum antimicrobial activity.
-
Membrane Disruption: The lipophilic nature of this compound allows it to intercalate into the lipid bilayer of cellular membranes.[1] This insertion disrupts membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[1] This direct action on the cell membrane contributes to its efficacy against a range of pathogens.
Antimicrobial Activity
This compound exhibits a wide range of antimicrobial activity, encompassing bacteria, fungi, protozoa, and viruses.
Antibacterial Activity
This compound has demonstrated modest activity against various bacterial species.
Table 1: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Staphylococcus epidermidis | - | 12.5 | 4 | [2] |
| Staphylococcus aureus | - | 12.5 | 4 | [2] |
| Acinetobacter baumannii | - | 12.5 | 4 | [2] |
Antifungal Activity
Recent studies have highlighted the potent antifungal properties of 8-hydroxyquinolines, including this compound, particularly against emerging multidrug-resistant pathogens like Candida auris. The dihalogenation at the C5 and C7 positions is a key structural feature for this activity.
Table 2: Antifungal Activity of this compound and Related Compounds
| Fungal Species | Compound | IC₅₀ (µM) | Reference |
| Candida auris | This compound | <10 | [3] |
| Candida auris | Clioquinol | <1 | [3] |
| Candida auris | Chloroxine | <1 | [3] |
Antiprotozoal Activity
This compound is classified as an antiprotozoal agent.[4] It inhibits the fatty acyl-CoA binding protein (CpACBP1) of Cryptosporidium parvum, a parasite that causes gastrointestinal illness.
Table 3: Antiprotozoal Activity of this compound
| Target Organism/Protein | Activity | Value | Reference |
| Cryptosporidium parvum (CpACBP1) | IC₅₀ | 64.9 µM | [5] |
Antiviral Activity
This compound has shown inhibitory effects against certain viruses, such as the Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV).
Table 4: Antiviral Activity of this compound
| Virus | Activity | Value | Reference |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | IC₅₀ | 5.8 µM | [5] |
Anticancer Activity
The anticancer potential of this compound and related 8-hydroxyquinoline derivatives is an expanding area of research. Their mechanisms of action in cancer are multifaceted and appear to involve the inhibition of key signaling pathways and the induction of apoptosis. While specific IC₅₀ values for this compound against a wide range of cancer cell lines are not extensively documented in the readily available literature, the inhibitory effects on pro-survival pathways are noteworthy. One of the key mechanisms is the inhibition of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.
Inhibition of HIF-1α Signaling
This compound has been shown to exert inhibitory effects on the prolyl and asparaginyl hydroxylations of HIF-1α in vitro.[6] HIF-1α is a transcription factor that plays a crucial role in tumor survival and angiogenesis under hypoxic conditions. By inhibiting its activity, this compound can potentially suppress tumor growth and metastasis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound targets NLRP3 to inhibit inflammasome activation and alleviate NLRP3-associated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development | MDPI [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
Spectroscopic Analysis of Broxyquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis and characterization of Broxyquinoline (5,7-dibromo-8-hydroxyquinoline). This compound is an antiseptic and disinfectant agent, and its structural elucidation and purity assessment are critical for its application in pharmaceutical development. This document details the theoretical underpinnings and practical applications of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.
Introduction to Spectroscopic Techniques for this compound Analysis
Spectroscopic methods are indispensable tools in the pharmaceutical industry for the qualitative and quantitative analysis of drug substances. For a molecule like this compound, these techniques provide a wealth of information regarding its electronic structure, functional groups, atomic connectivity, and molecular weight.
-
UV-Vis Spectroscopy is employed to study the electronic transitions within the conjugated system of the quinoline ring, providing information about the extent of conjugation and the presence of chromophores.
-
FT-IR Spectroscopy is used to identify the characteristic functional groups present in the this compound molecule, such as the hydroxyl (-OH) group, the aromatic C-H and C=C bonds, and the C-Br bonds.
-
NMR Spectroscopy (¹H and ¹³C) offers detailed insights into the molecular structure by mapping the chemical environment of each hydrogen and carbon atom, allowing for unambiguous structural confirmation.
-
Mass Spectrometry provides the exact molecular weight of this compound and offers structural information through the analysis of its fragmentation patterns.
Quantitative Spectroscopic Data of this compound
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. This data is compiled from spectroscopic principles and analysis of closely related 8-hydroxyquinoline derivatives.
Table 1: UV-Visible Spectroscopic Data
| Parameter | Value | Solvent |
| λmax 1 | ~255 nm | Methanol/Ethanol |
| λmax 2 | ~320 nm | Methanol/Ethanol |
Table 2: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenolic Hydroxyl |
| 3100-3000 | C-H stretch | Aromatic |
| 1600-1585 | C=C stretch | Aromatic ring |
| 1500-1400 | C=C stretch | Aromatic ring |
| 1300-1000 | C-O stretch | Phenolic Hydroxyl |
| 900-675 | C-H out-of-plane bend | Aromatic |
| 600-500 | C-Br stretch | Bromo-substituent |
Table 3: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~9.0 | Doublet of doublets | H2 |
| ~7.6 | Doublet of doublets | H4 |
| ~7.5 | Doublet of doublets | H3 |
| ~7.8 | Singlet | H6 |
Table 4: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C8 |
| ~148 | C2 |
| ~138 | C4 |
| ~136 | C8a |
| ~130 | C6 |
| ~128 | C4a |
| ~122 | C3 |
| ~112 | C5 |
| ~110 | C7 |
Table 5: Mass Spectrometry Data
| m/z Value | Interpretation |
| 303/305/307 | [M]⁺˙ Molecular ion peak (isotopic pattern for two Br atoms) |
| 224/226 | [M - Br]⁺ |
| 196 | [M - 2Br]⁺ |
| 115 | [C₉H₅N]⁺˙ |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses of this compound are provided below.
UV-Vis Spectroscopy
Objective: To determine the absorption maxima (λmax) of this compound.
Materials:
-
This compound reference standard
-
Methanol (spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Preparation of Working Standard: Dilute 1 mL of the stock solution to 10 mL with methanol to get a concentration of 10 µg/mL.
-
Spectrophotometric Measurement:
-
Use methanol as the blank.
-
Record the UV spectrum of the working standard solution from 200 to 400 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
-
FT-IR Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound reference standard
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Hydraulic press and pellet die
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[1]
-
Transfer a portion of the mixture into a pellet die.
-
Press the mixture under high pressure (8-10 tons) for a few minutes to form a transparent or translucent pellet.[1]
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum in the range of 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups of this compound.
-
NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound reference standard (5-25 mg for ¹H, 50-100 mg for ¹³C)[2]
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Spectral Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Assign the chemical shifts to the respective protons and carbons in the this compound structure.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound reference standard
-
Methanol or acetonitrile (LC-MS grade)
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Mass Spectrometric Analysis:
-
Infuse the sample solution directly into the ion source or inject it through a liquid chromatography system.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Identify the molecular ion peak and observe its characteristic isotopic pattern due to the two bromine atoms.
-
If using tandem mass spectrometry (MS/MS), select the molecular ion as the precursor ion and acquire the product ion spectrum to study the fragmentation pathways.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a pharmaceutical compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
This guide provides a foundational understanding of the spectroscopic analysis of this compound. For more specific applications, such as quantitative analysis in pharmaceutical formulations, method validation according to regulatory guidelines (e.g., ICH) would be required.
References
The Core of Coordination: A Technical Guide to the Metal Ion Chelation Properties of Broxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broxyquinoline (5,7-dibromo-8-hydroxyquinoline) is a halogenated derivative of 8-hydroxyquinoline, a well-established bidentate chelating agent. Its biological activities, particularly its antimicrobial and antiseptic properties, are intrinsically linked to its ability to form stable complexes with various metal ions. This technical guide provides an in-depth exploration of the metal ion chelation properties of this compound, drawing upon data from its parent compound, 8-hydroxyquinoline, and its derivatives. This document details the structural basis of chelation, summarizes key quantitative parameters, presents detailed experimental protocols for characterization, and visualizes the logical and biological pathways influenced by its metal-binding capabilities.
Introduction: The Chemical Basis of this compound's Activity
This compound, a member of the 8-hydroxyquinoline family, exerts its biological effects primarily through the chelation of metal ions, with a notable affinity for iron and copper.[1] This process involves the formation of a five-membered ring with a central metal ion, coordinated by the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group.[1][2] This sequestration of essential metal ions disrupts vital cellular processes in microorganisms, such as enzymatic reactions, leading to the inhibition of growth and replication.[1][3] Furthermore, the lipophilic nature of the resulting metal-broxyquinoline complex is thought to facilitate the disruption of microbial cell membranes, contributing to its antimicrobial efficacy.[1][3] The diverse medicinal applications of 8-hydroxyquinoline derivatives, including their roles as antineurodegenerative and anticancer agents, are also largely attributed to their metal-chelating properties.[4][5]
Quantitative Chelation Data
While specific stability constants for this compound are not extensively reported in readily available literature, the data for its parent compound, 8-hydroxyquinoline (8-HQ), and its derivatives provide a strong indication of its chelation capabilities. The stability of these metal complexes is crucial for their biological activity.
| Ligand/Derivative | Metal Ion | Stoichiometry (Metal:Ligand) | Stability/Formation Constant (log K) | Method | Reference |
| 8-Hydroxyquinoline | Co(II) | 1:2 | - | Spectrophotometry | [1][6] |
| 8-Hydroxyquinoline | Ni(II) | 1:2 | - | Spectrophotometry | [1][6] |
| 8-Hydroxyquinoline | Cu(II) | 1:2 | - | Conductometric Titration | [1][6] |
| 8-Hydroxyquinoline | Ag(I) | 1:1 | 8.62 (Kf = 4.20x10⁸) | Spectrophotometry | [7] |
| Quercetin (a flavonoid with similar chelating motifs) | Al(III) | 1:1, 1:2 | log K₁=14.05, log K₂=10.02 | Potentiometry | [8][9] |
| Quercetin | Fe(II) | 1:1, 1:2 | log K₁=9.44, log K₂=3.86 | Potentiometry | [8][9] |
Note: The stability constants are highly dependent on experimental conditions such as solvent, pH, and ionic strength. The data for 8-hydroxyquinoline and quercetin are presented to provide a comparative context for the expected chelation strength of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the metal chelation properties of this compound and similar 8-hydroxyquinoline derivatives.
Synthesis of this compound Metal Complexes
This protocol is a general method adaptable for the synthesis of various this compound-metal complexes.
Materials:
-
This compound (5,7-dibromo-8-hydroxyquinoline)
-
Metal(II) salt (e.g., CuCl₂, FeCl₂, ZnCl₂)
-
Ethanol
-
Deionized water
-
Ammonium hydroxide (for pH adjustment)
Procedure:
-
Prepare a solution of this compound in ethanol.
-
Prepare an aqueous solution of the chosen metal(II) salt.
-
Slowly add the metal salt solution to the this compound solution with constant stirring.
-
Adjust the pH of the mixture to the optimal level for complex formation (typically slightly acidic to neutral, but may vary) using ammonium hydroxide.
-
The mixture is then heated and stirred for a specified duration to ensure complete reaction.
-
The resulting precipitate of the metal-broxyquinoline complex is collected by filtration, washed with deionized water and ethanol, and dried under vacuum.[10]
Determination of Stoichiometry by UV-Vis Spectrophotometry (Job's Method of Continuous Variation)
Job's method is a widely used technique to determine the stoichiometry of a metal-ligand complex in solution.[11][12][13]
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Stock solution of the metal salt of the same molar concentration in a compatible solvent.
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare a series of solutions with varying mole fractions of the metal and this compound, while keeping the total molar concentration constant.[13]
-
For each solution, measure the absorbance at the wavelength of maximum absorption (λmax) of the complex. This wavelength is determined beforehand by scanning the spectrum of a solution containing the complex.
-
Plot the absorbance versus the mole fraction of the ligand (this compound).
-
The plot will typically show two linear portions that intersect at a maximum absorbance. The mole fraction at this intersection point corresponds to the stoichiometry of the complex.[11][12] For a 1:2 metal-to-ligand ratio, the maximum will be at a mole fraction of approximately 0.67 for the ligand.[12]
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a precise method for determining the stability constants of metal complexes.[14][15]
Materials:
-
Standardized solution of a strong base (e.g., NaOH).
-
Solutions of this compound, the metal salt, and a strong acid (e.g., HCl).
-
A pH meter with a glass electrode.
-
A constant temperature water bath.
Procedure:
-
Prepare a series of solutions containing: (a) the strong acid, (b) the strong acid and this compound, and (c) the strong acid, this compound, and the metal salt.
-
Titrate each solution with the standardized strong base, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of base added for each titration.
-
From the titration curves, the protonation constants of this compound and the stability constants of the metal-broxyquinoline complex can be calculated using established methods, such as the Irving-Rossotti method.[9][14]
Antimicrobial Susceptibility Testing
This protocol outlines the agar well diffusion method to assess the antimicrobial activity of this compound and its metal complexes.
Materials:
-
This compound and its synthesized metal complexes.
-
Bacterial and/or fungal strains.
-
Appropriate agar growth medium (e.g., Mueller-Hinton agar for bacteria).
-
Sterile petri dishes.
-
Dimethyl sulfoxide (DMSO) for dissolving compounds.
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Spread the inoculum evenly over the surface of the agar plate.
-
Create uniform wells in the agar using a sterile borer.
-
Add a known concentration of the test compound (dissolved in DMSO) to each well. A control with DMSO alone should be included.
-
Incubate the plates under appropriate conditions for the test microorganism.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.[16][17]
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and the proposed biological impact of this compound's metal chelation.
Caption: Workflow for the synthesis of this compound-metal complexes.
Caption: Workflow for Job's method of continuous variation.
Caption: Logical pathway of this compound's biological effects.
Impact on Biological Pathways
The metal chelation properties of this compound and its analogs have significant implications for various biological pathways, particularly those that are metal-dependent.
Antimicrobial Action
By sequestering essential transition metals like iron and copper, this compound deprives bacteria and fungi of vital cofactors for enzymes involved in cellular respiration and DNA replication.[1][3] This leads to a bacteriostatic or bactericidal effect. The formation of a lipophilic metal-broxyquinoline complex may also enhance its ability to penetrate microbial cell walls and disrupt membrane integrity.[1]
Neuroprotection and Alzheimer's Disease
An imbalance of metal ions, particularly copper, zinc, and iron, is implicated in the pathogenesis of Alzheimer's disease. These metals can promote the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques.[18][19][20] 8-Hydroxyquinoline derivatives, by chelating these metal ions, can inhibit the formation of these Aβ aggregates and may even contribute to their disaggregation.[4][18][19] This action is a key strategy in the development of therapeutics for neurodegenerative diseases.
Potential Modulation of Signaling Pathways
While direct studies on this compound are limited, the chelation of intracellular metal ions can be logically inferred to impact signaling pathways sensitive to metal homeostasis and oxidative stress. For instance, the mitogen-activated protein kinase (MAPK) signaling pathways are known to be affected by metal-induced toxicity.[21] By modulating the intracellular concentrations of redox-active metals like copper and iron, this compound could potentially influence these pathways, although further research is needed to elucidate the precise mechanisms.
Conclusion
This compound's potent metal ion chelation properties are central to its biological activity. While a comprehensive set of quantitative data for this compound itself remains to be fully established, the extensive research on its parent compound, 8-hydroxyquinoline, provides a robust framework for understanding its coordination chemistry. The experimental protocols detailed in this guide offer a foundation for further investigation into the specific thermodynamic and kinetic parameters of this compound's interactions with various metal ions. The continued exploration of these properties is crucial for the development of new therapeutic agents that target metal-dependent pathological processes.
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. scispace.com [scispace.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajchem-a.com [ajchem-a.com]
- 8. abis-files.marmara.edu.tr [abis-files.marmara.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 13. Job plot - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of clioquinol on metal-triggered amyloid-beta aggregation revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Current understanding of metal-dependent amyloid-β aggregation and toxicity - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 21. Perturbed MAPK signaling in ASD: Impact of metal neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Broxyquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro research on Broxyquinoline, a halogenated hydroxyquinoline derivative. The document summarizes key findings related to its antimicrobial, antiparasitic, and potential anticancer activities, with a focus on quantitative data, experimental methodologies, and mechanisms of action.
Core Mechanisms of Action
This compound's biological activities are primarily attributed to two key mechanisms: metal ion chelation and membrane disruption[1]. It effectively binds to and sequesters essential metal ions, particularly iron and copper, which are crucial cofactors for various microbial enzymes. This chelation disrupts vital metabolic processes, leading to the inhibition of microbial growth and replication[1]. Additionally, this compound can intercalate into the lipid bilayer of cell membranes, causing structural instability, increased permeability, and eventual cell death[1]. Recent studies also suggest that this compound may possess anti-inflammatory properties by modulating signaling molecules involved in inflammatory responses, although the precise pathways are still under investigation[1].
Dual antimicrobial mechanism of this compound.
Quantitative In Vitro Activity
The following tables summarize the reported quantitative data for this compound's activity against various targets.
Table 1: Antiparasitic and Antiviral Activity of this compound
| Target | Assay Type | Metric | Value (µM) | Reference |
| Cryptosporidium parvum Acyl-CoA Binding Protein 1 (CpACBP1) | Inhibition Assay | IC50 | 64.9 | [2] |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Inhibition Assay | IC50 | 5.8 | [2] |
Table 2: Antimicrobial Activity of this compound
| Organism | Assay Type | Metric | Value (µM) | Reference |
| Staphylococcus epidermidis | Broth Microdilution | MIC | 12.5 | [3] |
| Staphylococcus aureus | Broth Microdilution | MIC | 12.5 | [3] |
| Acinetobacter baumannii | Broth Microdilution | MIC | 12.5 | [3] |
Table 3: Cytotoxicity of this compound
| Cell Line | Assay Type | Concentration | Incubation Time | Effect | Reference |
| Human Ileocecal Colorectal Adenocarcinoma (HCT-8) | Cell Viability Assay | 10 µM, 1 mM | 44 h | No significant inhibitory effect | [2] |
| Vero Cells | Cytotoxicity Assay | 10 µM | 72 h | No significant toxicity | [2] |
| Yeast | Yeast Toxicity Assay | >100 µM | 2.5 h | ~20% reduction in cell growth | [4] |
Detailed Experimental Protocols
This section outlines the general methodologies for the key in vitro assays referenced in the literature.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow for MIC determination by broth microdilution.
Protocol:
-
Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the bacterial suspension. Positive (broth with bacteria, no drug) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Adherent cells (e.g., HCT-8, Vero) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 44 or 72 hours).
-
MTT Addition: The medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against the logarithm of the compound concentration.
Other In Vitro Activities and Future Directions
Histamine H2 Receptor (HRH2) Blockade
Preliminary studies have identified this compound as a potential blocker of the histamine H2 receptor (HRH2)[4]. This finding suggests a possible role for this compound in modulating gastric acid secretion, as HRH2 is a key regulator of this process[4]. Further investigation into the competitive or non-competitive nature of this inhibition and its downstream signaling effects is warranted.
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Hydroxylation
This compound has been shown to inhibit the prolyl and asparaginyl hydroxylations of HIF-1α in vitro[5]. HIF-1α is a transcription factor that plays a critical role in the cellular response to hypoxia and is a key target in cancer therapy. This inhibitory activity suggests a potential anticancer mechanism for this compound that is independent of its antimicrobial properties.
Proposed inhibition of HIF-1α hydroxylation by this compound.
Conclusion
The preliminary in vitro data for this compound highlight its potential as a broad-spectrum antimicrobial and antiparasitic agent. Its multifaceted mechanism of action, involving both metal ion chelation and membrane disruption, may offer an advantage in overcoming resistance. Furthermore, its newly identified activities as an HRH2 blocker and an inhibitor of HIF-1α hydroxylation open up exciting new avenues for research in areas beyond infectious diseases, including gastroenterology and oncology. Further in-depth studies are required to fully elucidate these novel mechanisms and to translate these promising in vitro findings into potential therapeutic applications.
References
Broxyquinoline: A Technical Guide on its Antiprotozoal Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broxyquinoline, a halogenated derivative of 8-hydroxyquinoline, has long been recognized for its broad-spectrum antimicrobial properties, including activity against pathogenic protozoa. This technical guide synthesizes the available scientific information on this compound's role as an antiprotozoal agent, with a focus on its mechanism of action, and provides generalized experimental protocols for its evaluation. While specific quantitative efficacy data for this compound against protozoa such as Entamoeba histolytytica and Giardia lamblia is limited in contemporary literature, this guide serves as a foundational resource for researchers seeking to further investigate its therapeutic potential.
Introduction
Protozoal infections, such as amoebiasis and giardiasis, continue to pose significant global health challenges, particularly in regions with limited access to clean water and sanitation. While a number of antiprotozoal agents are available, the emergence of drug resistance and the potential for adverse effects necessitate the exploration of new and repurposed therapeutic compounds. This compound (5,7-dibromo-8-hydroxyquinoline) is one such compound with a history of use in treating intestinal infections. This document provides a detailed overview of its core antiprotozoal characteristics.
Mechanism of Action
The antiprotozoal activity of this compound is primarily attributed to a dual mechanism targeting essential cellular processes of the parasite.[1]
-
Metal Ion Chelation: this compound is a potent chelating agent, with a high affinity for essential metal ions such as iron (Fe) and copper (Cu).[1] These metal ions are critical cofactors for a variety of enzymes involved in the metabolic pathways of protozoa. By sequestering these ions, this compound effectively inhibits these vital enzymatic reactions, leading to a disruption of microbial growth and replication.[1]
-
Cell Membrane Disruption: The compound can intercalate into the lipid bilayer of the protozoal cell membrane. This insertion disrupts the structural integrity of the membrane, leading to increased permeability and the eventual lysis and death of the cell.[1]
This multi-pronged attack enhances its efficacy as an antimicrobial agent.[1]
Visualizing the Mechanism of Action
Caption: Mechanism of action for this compound against protozoal cells.
Quantitative Data
| Compound | Protozoa | Assay Type | IC50 / EC50 (µM) | Reference |
| Metronidazole | Entamoeba histolytica | In vitro | 1.46 | (Hayat et al., 2011) |
| Chloroquine-based chalcones | Entamoeba histolytica | In vitro | More active than Metronidazole | (Hayat et al., 2011) |
| Tinidazole | Entamoeba histolytica | In vitro | 12.4 | (Bansal et al., 2004) |
| Metronidazole | Entamoeba histolytica | In vitro | 13.2 | (Bansal et al., 2004) |
| Fumagillin | Giardia lamblia (GS isolate) | In vitro | 0.002 | (Chen et al., 2010) |
| Metronidazole | Giardia lamblia (WB isolate) | In vitro | 2.1 | (Chen et al., 2010) |
Experimental Protocols
While specific protocols for testing this compound are not detailed in recent literature, the following are generalized, standard methodologies for assessing the in vitro susceptibility of Entamoeba histolytica and Giardia lamblia to antiprotozoal compounds. These can be adapted for the evaluation of this compound.
In Vitro Susceptibility of Entamoeba histolytica
This protocol is based on established methods for determining the 50% inhibitory concentration (IC50) of a drug against E. histolytica trophozoites.
Materials:
-
E. histolytica trophozoites (e.g., HM-1:IMSS strain)
-
TYI-S-33 culture medium
-
96-well microtiter plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., Metronidazole)
-
Negative control (solvent vehicle)
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Cell viability assay reagent (e.g., resazurin-based)
Procedure:
-
Culturing Trophozoites: Axenically cultivate E. histolytica trophozoites in TYI-S-33 medium at 37°C.
-
Cell Seeding: Harvest trophozoites in the logarithmic growth phase and adjust the concentration to 1 x 10^5 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Drug Dilution: Prepare a serial dilution of this compound in the culture medium. Add 100 µL of each dilution to the respective wells. Include wells for positive and negative controls.
-
Incubation: Incubate the plates in an anaerobic environment at 37°C for 48-72 hours.
-
Determining Inhibition:
-
Microscopic Examination: Observe the trophozoites under an inverted microscope for morphological changes and reduction in number.
-
Cell Viability Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence to determine the percentage of viable cells.
-
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
In Vitro Susceptibility of Giardia lamblia
This protocol outlines a method to determine the 50% effective concentration (EC50) of a drug against G. lamblia trophozoites.
Materials:
-
G. lamblia trophozoites (e.g., WB or GS strain)
-
TYI-S-33 culture medium supplemented with bovine bile
-
96-well microtiter plates
-
This compound stock solution
-
Positive control (e.g., Metronidazole)
-
Negative control (solvent vehicle)
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
ATP-based luminescence assay kit
Procedure:
-
Culturing Trophozoites: Culture G. lamblia trophozoites in modified TYI-S-33 medium at 37°C.
-
Cell Seeding: Harvest trophozoites and adjust the cell density. Seed the cells into 96-well plates.
-
Drug Application: Add serial dilutions of this compound to the wells, including appropriate controls.
-
Incubation: Incubate the plates in an anaerobic or microaerophilic environment at 37°C for 24-48 hours.
-
Determining Viability:
-
Trophozoite Adherence: Assess the adherence of trophozoites to the bottom of the wells, as viable parasites will remain attached.
-
ATP Luminescence Assay: Use an ATP-based assay to measure the metabolic activity of the viable trophozoites, which correlates with cell number.
-
-
EC50 Calculation: Determine the EC50 value by plotting the percentage of viable cells against the log of the drug concentration.
Experimental Workflow Diagram
Caption: General workflow for in vitro antiprotozoal drug susceptibility testing.
Conclusion and Future Directions
This compound's established mechanisms of action—metal ion chelation and membrane disruption—present a solid rationale for its activity against protozoan parasites. However, the lack of recent, specific quantitative data against key pathogens like E. histolytica and G. lamblia highlights a significant gap in the current understanding of its potential.
For drug development professionals and researchers, this presents an opportunity. A systematic re-evaluation of this compound and its derivatives using modern, standardized in vitro and in vivo models is warranted. Future studies should focus on:
-
Determining the IC50 and EC50 values against a panel of clinically relevant protozoan strains, including drug-resistant isolates.
-
Elucidating the specific molecular targets of its chelation and membrane-disrupting activities.
-
Investigating its efficacy and safety in animal models of amoebiasis and giardiasis.
Such research would be invaluable in determining if this historical compound can be repurposed as a viable therapeutic agent in the contemporary fight against protozoal diseases.
References
Broxyquinoline: A Technical Guide to its Antimicrobial Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broxyquinoline, a halogenated derivative of 8-hydroxyquinoline, has demonstrated notable efficacy in the inhibition of a broad spectrum of microbial pathogens. This technical guide provides an in-depth analysis of its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions. The primary modes of antimicrobial activity—metal ion chelation and cell membrane disruption—are explored in detail, offering a comprehensive resource for researchers and professionals engaged in the development of novel anti-infective agents.
Introduction
This compound is a synthetic compound recognized for its antimicrobial properties against various pathogens, including bacteria, fungi, and protozoa.[1] Its therapeutic applications have been centered on treating intestinal infections. Understanding the multifaceted mechanisms through which this compound exerts its inhibitory effects on microbial growth is crucial for its potential optimization and broader application in combating infectious diseases. This document synthesizes available scientific information to present a detailed overview of its antimicrobial profile.
Core Mechanisms of Antimicrobial Action
This compound's efficacy stems from a dual mechanism of action that targets fundamental microbial processes: metal ion chelation and disruption of cell membrane integrity.[1]
Metal Ion Chelation
A primary mechanism of this compound is its ability to chelate essential metal ions, particularly divalent cations such as iron (Fe²⁺) and copper (Cu²⁺).[1] These metal ions are critical cofactors for a multitude of microbial enzymes involved in vital metabolic pathways.[1] By sequestering these ions, this compound renders them unavailable for biological processes, leading to the inhibition of enzymatic activity and subsequent disruption of microbial metabolism. This ultimately results in the cessation of microbial growth and replication.[1] The chelation of metal ions is a key factor in the broad-spectrum activity of 8-hydroxyquinoline derivatives.
Cell Membrane Disruption
In addition to its chelating properties, this compound directly impacts the integrity of the microbial cell membrane.[1] The compound is capable of intercalating into the lipid bilayer of the cell membrane, which leads to structural disruptions.[1] This intercalation destabilizes the membrane, increasing its permeability and leading to the leakage of essential intracellular components. The loss of membrane integrity ultimately results in cell death.[1] This direct action on the cell membrane contributes significantly to the potent antimicrobial effect of this compound.
Quantitative Antimicrobial Efficacy
The antimicrobial activity of this compound has been quantified against various pathogenic microbes. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and Half-Maximal Inhibitory Concentration (IC50) data.
Table 1: Antibacterial Activity of this compound
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus epidermidis | - | 4 | 12.5 | [2] |
| Staphylococcus aureus | - | 4 | 12.5 | [2] |
| Acinetobacter baumannii | - | 4 | 12.5 | [2] |
Table 2: Antifungal Activity of this compound
| Fungal Species | Strain(s) | IC50 Range (µM) | Reference |
| Candida auris | 13 strains | 0.16 - 0.33 | [3] |
Experimental Protocols
Standardized methodologies are critical for the accurate assessment of antimicrobial efficacy. The following sections detail the general protocols for determining MIC values and evaluating biofilm inhibition.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard). This suspension is then diluted in the growth medium to achieve a final concentration in the wells.
-
Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted this compound are inoculated with the prepared microbial suspension. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours for bacteria).
-
MIC Determination: Following incubation, the plates are visually inspected for microbial growth, indicated by turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.
Biofilm Inhibition Assessment: Crystal Violet Assay
The crystal violet assay is a common method for quantifying biofilm formation and assessing the inhibitory effects of antimicrobial compounds.
Methodology:
-
Biofilm Culture: A standardized bacterial suspension is added to the wells of a microtiter plate, along with varying concentrations of this compound. The plate is incubated under conditions that promote biofilm formation.
-
Washing: After incubation, the planktonic (non-adherent) cells are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).
-
Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for a defined period.
-
Washing: Excess stain is removed by washing the wells with water.
-
Solubilization: The crystal violet that has stained the biofilm is solubilized with a suitable solvent, such as 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized stain is measured using a spectrophotometer at a specific wavelength (typically 570-600 nm). The absorbance is proportional to the amount of biofilm present.
Conclusion
This compound exhibits a potent antimicrobial effect through the synergistic mechanisms of metal ion chelation and cell membrane disruption. The quantitative data presented in this guide underscore its efficacy against a range of pathogenic bacteria and fungi. The detailed experimental protocols provide a framework for the consistent and reliable evaluation of its antimicrobial properties. Further research into the specific microbial signaling pathways affected by this compound could unveil additional therapeutic targets and enhance its potential as a valuable anti-infective agent. This comprehensive technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of antimicrobial drug discovery and development.
References
An In-Depth Technical Guide to the Anti-inflammatory Effects of Broxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broxyquinoline, a derivative of 8-hydroxyquinoline, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its potent and specific inhibition of the NLRP3 inflammasome. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visual representations of the signaling pathways and experimental workflows involved in its investigation. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for NLRP3-associated inflammatory diseases.
Core Mechanism of Action: NLRP3 Inflammasome Inhibition
The primary anti-inflammatory effect of this compound stems from its direct inhibition of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome . The NLRP3 inflammasome is a multi-protein complex crucial for the innate immune response. Upon activation by a wide range of stimuli, it triggers the maturation and release of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β).
This compound has been identified as a specific inhibitor of the NLRP3 inflammasome.[1][2] Its mechanism does not affect the activation of other inflammasomes like NLRC4 or AIM2.[1] Mechanistically, this compound directly targets the Arg165 residue of the NLRP3 protein.[1][3] This interaction is crucial as it prevents the subsequent downstream events necessary for inflammasome activation, including:
-
NEK7-NLRP3 interaction: The binding of NEK7 to NLRP3 is a critical step for inflammasome activation.
-
NLRP3 oligomerization: The assembly of multiple NLRP3 proteins into a larger complex.
-
ASC speck formation: The recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) to form a large signaling platform.
Importantly, the inhibitory action of this compound on the NLRP3 inflammasome is independent of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][2][3] The NF-κB pathway is a central regulator of inflammation, and its independence from this compound's mechanism suggests a targeted mode of action.
Signaling Pathway of this compound's NLRP3 Inhibition
The following diagram illustrates the specific inhibitory action of this compound on the NLRP3 inflammasome signaling cascade.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in both in vitro and in vivo models.
In Vitro Inhibition of NLRP3 Inflammasome
This compound demonstrates a dose-dependent inhibition of IL-1β release from lipopolysaccharide (LPS)-primed bone marrow-derived macrophages (BMDMs) stimulated with NLRP3 activators.
| Assay | Cell Type | Stimulant | This compound IC50 | Reference |
| IL-1β Release | LPS-primed BMDMs | Nigericin | ~5 µM | [1][2] |
| IL-1β Release | LPS-primed BMDMs | ATP | ~5 µM | [1][3] |
In Vivo Efficacy in Inflammatory Disease Models
This compound has been shown to significantly attenuate inflammation in murine models of NLRP3-driven diseases.
This model mimics the inflammatory response seen in gout. This compound treatment leads to a significant reduction in neutrophil infiltration into the peritoneal cavity.
| Treatment Group | Neutrophil Count (x10^5) in Peritoneal Lavage | Reference |
| Vehicle | Data not available in abstract | [1][2] |
| This compound | Significantly reduced | [1][3] |
EAE is a widely used model for multiple sclerosis. This compound treatment ameliorates the clinical severity of the disease.
| Treatment Group | Mean Clinical Score | Reference |
| Vehicle | Data not available in abstract | [1][2] |
| This compound | Significantly lower | [1][3] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's anti-inflammatory effects.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol outlines the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
NLRP3 activator (e.g., Nigericin, ATP)
-
ELISA kit for mouse IL-1β
Procedure:
-
Cell Culture: Plate BMDMs in a 96-well plate at a suitable density and culture overnight.
-
Priming: Prime the BMDMs with LPS (e.g., 1 µg/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of this compound. Incubate for a specified period (e.g., 1 hour).
-
NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as Nigericin or ATP, for the recommended time.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound by plotting the IL-1β concentration against the log of the this compound concentration.
In Vivo Monosodium Urate (MSU)-Induced Peritonitis Model
This protocol describes the induction of peritonitis in mice using MSU crystals and the assessment of this compound's therapeutic effect.[4][5][6][7]
Materials:
-
C57BL/6 mice
-
Monosodium urate (MSU) crystals
-
This compound
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or microscope for cell counting
-
ELISA kit for mouse IL-1β
Procedure:
-
Animal Dosing: Administer this compound or a vehicle control to mice via an appropriate route (e.g., intraperitoneal injection).
-
Induction of Peritonitis: After a predetermined time (e.g., 1 hour), inject a suspension of MSU crystals in sterile PBS into the peritoneal cavity of the mice.[4][5][6][7]
-
Sample Collection: At a specified time point post-MSU injection (e.g., 6 hours), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing a known volume of cold PBS.[4][5][6][7]
-
Cell Analysis: Centrifuge the collected peritoneal lavage fluid to pellet the cells. Resuspend the cells and determine the total and differential leukocyte counts, with a focus on neutrophils, using flow cytometry or manual counting with a hemocytometer after appropriate staining.
-
Cytokine Analysis: Use the supernatant from the centrifuged lavage fluid to measure the levels of inflammatory cytokines, such as IL-1β, by ELISA.
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol details the induction of EAE in mice and the evaluation of this compound's effect on disease progression.[8][9][10][11]
Materials:
-
C57BL/6 mice
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin
-
This compound
Procedure:
-
EAE Induction: Emulsify the MOG35-55 peptide in CFA and immunize mice subcutaneously. Administer pertussis toxin intraperitoneally on the day of immunization and a subsequent time point (e.g., 48 hours later).[8][9][10][11]
-
Treatment: Begin daily administration of this compound or vehicle at a predetermined time, which could be prophylactic (before disease onset) or therapeutic (after disease onset).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE, such as tail limpness, limb weakness, and paralysis. Assign a clinical score based on a standardized scale (e.g., 0-5).[9][11][12][13][14][15]
-
Histological Analysis: At the termination of the experiment, perfuse the mice and collect the spinal cords for histological analysis to assess inflammation and demyelination.
Other Potential Signaling Pathways
While the primary anti-inflammatory mechanism of this compound is through NLRP3 inhibition, the involvement of other key inflammatory signaling pathways warrants consideration.
NF-κB Signaling Pathway
Current evidence suggests that this compound's inhibitory effect on the NLRP3 inflammasome is independent of the NF-κB pathway.[1][2][3] Studies on other quinoline derivatives have shown modulation of NF-κB, but this has not been demonstrated for this compound itself.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, JNK, and ERK) are also critical regulators of inflammation. At present, there is no direct evidence from the available literature to suggest that this compound exerts its anti-inflammatory effects through the modulation of MAPK signaling. Further investigation is required to explore this possibility.
Conclusion
This compound is a potent and specific inhibitor of the NLRP3 inflammasome, acting directly on the NLRP3 protein to prevent its activation and the subsequent release of IL-1β. This mechanism is independent of the NF-κB pathway. In vivo studies have confirmed its therapeutic potential in models of gout and multiple sclerosis. The data and protocols presented in this guide provide a solid foundation for further research into the anti-inflammatory properties of this compound and its development as a targeted therapeutic for a range of NLRP3-driven inflammatory diseases. Future studies should aim to further elucidate the full spectrum of its molecular interactions and to confirm its efficacy and safety in more complex preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound targets NLRP3 to inhibit inflammasome activation and alleviate NLRP3-associated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Anti-inflammatory mechanisms and pharmacological actions of phycocyanobilin in a mouse model of experimental autoimmune encephalomyelitis: A therapeutic promise for multiple sclerosis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
- 12. NEK7 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. Treatment of spontaneous EAE by laquinimod reduces Tfh, B cell aggregates, and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Broxyquinoline Structural Analogs and Their Properties
Executive Summary
This compound, a halogenated 8-hydroxyquinoline, is a compound known for its broad-spectrum antimicrobial and antiseptic properties. Its mechanism of action is primarily attributed to its ability to chelate essential metal ions, disrupting microbial metabolic processes and cell membrane integrity.[1] This core scaffold has served as a versatile template for the development of numerous structural analogs with a wide array of pharmacological activities, including enhanced antimicrobial, antifungal, antiviral, and anticancer effects.[2][3][4] This guide provides a comprehensive overview of this compound and its analogs, focusing on their structure-activity relationships (SAR), quantitative biological data, experimental methodologies, and mechanisms of action. The information is intended to serve as a technical resource for professionals engaged in drug discovery and development.
This compound and the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (8-HQ) nucleus is a privileged scaffold in medicinal chemistry.[2] this compound (5,7-dibromo-8-hydroxyquinoline) is a classic example, demonstrating how halogenation can enhance biological activity.[5] The primary mechanism for 8-HQ derivatives involves the chelation of divalent metal cations like iron (Fe²⁺) and copper (Cu²⁺), which are crucial cofactors for many microbial enzymes.[1] This sequestration leads to the inhibition of essential biochemical pathways and can also disrupt the integrity of the microbial cell membrane, ultimately leading to cell death.[1]
Mechanism of Action: Metal Ion Chelation
The core mechanism of this compound and its analogs is their function as metal ion chelators. This process disrupts cellular homeostasis in pathogens.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Theoretical Modeling of Broxyquinoline Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broxyquinoline (5,7-dibromo-8-hydroxyquinoline) is a versatile halogenated hydroxyquinoline compound with a long history of use as an antimicrobial and antiprotozoal agent.[1][2] Its therapeutic potential extends beyond these initial applications, with recent research uncovering roles in anti-inflammatory and antiviral activities. This technical guide provides an in-depth overview of the theoretical and experimental basis for modeling this compound's interactions with biological targets. It covers its multifaceted mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular pathways and computational workflows essential for its study and development.
Mechanisms of Interaction
This compound's biological effects are attributed to several distinct mechanisms, making it a compound of significant interest for multi-targeted drug design.
-
Metal Ion Chelation: A primary mechanism for its antimicrobial effect is the chelation of essential metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[3][4][5][6] As a bidentate chelating agent, the nitrogen and hydroxyl groups of the 8-hydroxyquinoline scaffold bind to these metal ions, rendering them unavailable for critical enzymatic processes within bacteria, fungi, and protozoa.[3][7][8] This disruption of metallic homeostasis inhibits microbial growth and replication.[3]
-
Membrane Disruption: this compound can intercalate into the lipid bilayer of microbial cell membranes.[2][3] This action disrupts membrane integrity, leading to increased permeability, leakage of vital intracellular components, and ultimately, cell death.[2][3]
-
Enzyme and Receptor Inhibition: Beyond its antimicrobial actions, this compound has been identified as an inhibitor of several specific host and pathogen proteins.
-
NLRP3 Inflammasome Inhibition: In a key anti-inflammatory role, this compound directly targets the NLRP3 protein, preventing its interaction with NEK7. This action blocks NLRP3 oligomerization and subsequent inflammasome activation, inhibiting the release of interleukin-1β (IL-1β) without affecting the NF-κB pathway.[9]
-
Histamine H2 Receptor (HRH2) Antagonism: this compound acts as a blocker of the Histamine H2 receptor, a G-protein coupled receptor (GPCR) involved in gastric acid secretion.[10][11]
-
Other Targets: It is also a known inhibitor of the Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) and the fatty acyl-CoA binding protein of Cryptosporidium parvum (CpACBP1).[12]
-
Quantitative Interaction Data
The following tables summarize the available quantitative data on this compound's inhibitory activities. This data is crucial for developing and validating theoretical models.
| Target/Organism | Assay Type | Metric | Value | Reference |
| SFTSV (Virus) | Inhibition | IC₅₀ | 5.8 µM | [12] |
| C. parvum Acyl-CoA Binding Protein | Inhibition | IC₅₀ | 64.9 µM | [12] |
| Staphylococcus epidermidis | MIC | MIC | 12.5 µM | [13] |
| Staphylococcus aureus | MIC | MIC | 12.5 µM | [13] |
| Acinetobacter baumannii | MIC | MIC | 12.5 µM | [13] |
Note: Binding affinity data (Kd, Ki) and detailed pharmacokinetic parameters for this compound are not widely available in the public domain and represent a gap for future research.
Visualizing Interactions and Workflows
Diagrams are essential for conceptualizing the complex interactions and processes involved in this compound research. The following models were generated using Graphviz (DOT language) in accordance with the specified design constraints.
Logical and Signaling Pathways
The dual antimicrobial mechanisms of this compound can be visualized as a logical pathway leading to cell death.
Recent findings have elucidated this compound's specific role in inhibiting the NLRP3 inflammasome, a key pathway in inflammation.
Theoretical Modeling Workflow
Molecular docking is a primary computational method for predicting the binding conformation and affinity of a small molecule like this compound to a protein target.
Experimental Protocols
Detailed and reproducible protocols are the foundation of robust theoretical models. Below are methodologies for key experiments cited in the study of this compound and related compounds.
Protocol 1: Bacterial Membrane Permeability Assay
This protocol is a synthesized method to assess the membrane-disrupting properties of this compound using fluorescent probes.[14][15]
-
Bacterial Culture Preparation:
-
Inoculate a suitable broth (e.g., Mueller-Hinton) with a single colony of the target bacterium (e.g., S. aureus).
-
Grow the culture overnight at 37°C with shaking.
-
Dilute the overnight culture into fresh broth and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest cells by centrifugation (e.g., 4000 rpm for 10 min).
-
Wash the pellet with a suitable buffer (e.g., 10 mM sodium phosphate buffer, pH 7.5) and resuspend to a final OD₆₀₀ of 0.5.
-
-
Outer Membrane (OM) Permeability Assay:
-
Use the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces strongly in a hydrophobic environment.
-
Add NPN to 1 mL of the resuspended cells to a final concentration of 10 µM.
-
Incubate in darkness at room temperature for 30 minutes.
-
Measure the baseline fluorescence in a fluorometer (Excitation: 350 nm, Emission: 420 nm).
-
Add this compound at the desired concentration and immediately begin recording the change in fluorescence over time. An increase in fluorescence indicates NPN uptake and OM permeabilization.
-
-
Inner Membrane (IM) Permeability Assay:
-
Use the fluorescent probe Propidium Iodide (PI), which enters cells with compromised inner membranes and intercalates with DNA to fluoresce.[15]
-
Add PI to 1 mL of resuspended cells to a final concentration of ~5 µM.
-
Incubate in darkness for 30 minutes.
-
Measure baseline fluorescence (Excitation: 535 nm, Emission: 617 nm).
-
Add this compound and record the increase in fluorescence over time as a measure of IM damage.
-
Protocol 2: Molecular Docking Study
This protocol outlines the general steps for performing a structure-based drug design study to model this compound's interaction with a target protein (e.g., NLRP3).[16][17][18][19]
-
Software and Hardware:
-
Required Software: AutoDock Tools, AutoDock Vina or GOLD for docking; PyMOL or Discovery Studio for visualization.
-
Hardware: A high-performance computing workstation is recommended.
-
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). If no structure exists, generate a homology model.
-
Using AutoDock Tools, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges to assign correct partial charges to the protein atoms.
-
Save the prepared protein structure in the required format (e.g., PDBQT).
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem (CID 2453).[20]
-
Load the structure into AutoDock Tools. Detect the rotatable bonds and assign charges.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Generation and Docking:
-
Define the binding site on the receptor. This can be done by centering a grid box around the active site identified from literature or the position of a co-crystallized ligand.
-
Run the grid generation program (e.g., AutoGrid) to create map files that pre-calculate the interaction potentials for various atom types.
-
Configure the docking parameters (e.g., number of genetic algorithm runs, exhaustiveness) and launch the docking simulation (e.g., AutoDock Vina).
-
-
Analysis of Results:
-
The software will output several binding poses ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the top-ranked pose in complex with the receptor using PyMOL.
-
Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the amino acid residues in the binding pocket to rationalize the binding affinity.
-
Conclusion and Future Directions
The theoretical modeling of this compound interactions is a rapidly evolving field. While its classical antimicrobial mechanisms of metal chelation and membrane disruption are well-established, recent discoveries of specific protein targets like NLRP3 have opened new avenues for research. The existing quantitative data provides a solid foundation for computational studies, but further experimental determination of binding affinities (Kd/Ki) and pharmacokinetic profiles is critical for refining predictive models.
Future work should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Correlating the structural features of this compound derivatives with their biological activities to guide the design of more potent and selective analogs.[21][22]
-
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the this compound-target complex over time to assess the stability of predicted binding poses and understand induced-fit effects.[19]
-
Integrated Modeling: Combining pharmacokinetic/pharmacodynamic (PK/PD) models with cellular-level interaction models to predict the therapeutic efficacy and safety of this compound in a more holistic manner.
By integrating these advanced computational approaches with targeted experimental validation, the scientific community can fully unlock the therapeutic potential of this compound and its derivatives for a new generation of medicines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 9. This compound targets NLRP3 to inhibit inflammasome activation and alleviate NLRP3-associated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 19. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound | C9H5Br2NO | CID 2453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. bepls.com [bepls.com]
- 22. QSAR Modeling of COX -2 Inhibitory Activity of Some Dihydropyridine and Hydroquinoline Derivatives Using Multiple Linear Regression (MLR) Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Broxyquinoline in Cell Culture
These application notes provide detailed protocols for the use of broxyquinoline, an antiprotozoal and antimicrobial agent, in cell culture experiments. The information is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Notes |
| Solubility in DMSO | 17 mg/mL (56.11 mM)[1][2] | Up to 33.33 mg/mL (110.02 mM) can be achieved with ultrasonication. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Water Solubility | Insoluble[1][2] | |
| Ethanol Solubility | Insoluble[1][2] | |
| IC50 vs. SFTSV | 5.8 µM[3] | Inhibition of Severe Fever with Thrombocytopenia Syndrome Virus. |
| IC50 vs. CpACBP1 | 64.9 μM[3] | Inhibition of Cryptosporidium parvum acyl-CoA-binding protein 1. |
| Antibacterial MIC | 12.5 µM (4 µg/mL) | Against Staphylococcus epidermidis, S. aureus, and Acinetobacter baumannii. |
| Cellular Toxicity | Low to moderate | At 10 µM, no significant toxicity was observed in Vero cells after 72 hours.[3] No significant inhibitory effects were seen in HCT-8 cells at concentrations up to 1 mM after 44 hours.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the preparation of a this compound stock solution in DMSO and subsequent dilution to working concentrations for cell culture applications.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile, polypropylene conical tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Safety Precautions: this compound is a chemical compound. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the powder and concentrated DMSO solutions should be performed in a chemical fume hood.
-
Preparation of a 10 mM Stock Solution: a. Aseptically weigh out the desired amount of this compound powder. The molecular weight of this compound is 302.95 g/mol . To prepare 1 mL of a 10 mM stock solution, 3.03 mg of this compound is required. b. Transfer the weighed powder to a sterile, amber microcentrifuge tube. The use of amber tubes is recommended to protect the compound from light.[3] c. Add the calculated volume of anhydrous, cell culture grade DMSO to the tube. For 3.03 mg of this compound, add 1 mL of DMSO. d. Vortex the solution thoroughly until the powder is completely dissolved. If solubility is an issue, the solution can be gently warmed at 37°C or sonicated for a short period.[4] e. Visually inspect the solution to ensure there are no visible particles.
-
Storage of Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3] b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
-
Preparation of Working Solutions: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. c. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.[5] d. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.
Protocol 2: Cell Viability Assay using MTT
This protocol describes a method to assess the cytotoxic effects of this compound on a chosen adherent cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile cell culture plates
-
This compound working solutions (prepared as in Protocol 1)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
Treatment with this compound: a. Prepare a series of this compound working solutions at 2x the final desired concentrations in complete culture medium. b. Remove the medium from the wells and add 100 µL of the various concentrations of this compound working solutions to the respective wells. c. Include wells for a vehicle control (medium with the highest concentration of DMSO used) and a negative control (untreated cells in medium only). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently pipette up and down to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group relative to the untreated control group. c. Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
References
Application Notes: Preparing Broxyquinoline Stock Solutions for Assays
Introduction
Broxyquinoline (5,7-dibromo-8-hydroxyquinoline) is a versatile antiprotozoal and antimicrobial agent with a broad spectrum of activity.[1][2][3] Its therapeutic potential stems from multiple mechanisms of action, including the chelation of essential metal ions and the disruption of microbial cell membranes.[1] Additionally, this compound has demonstrated anti-inflammatory properties and inhibitory effects on various enzymes and signaling pathways, making it a valuable tool in drug development and biomedical research.[1][3][4] Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible results in downstream assays. These notes provide detailed protocols for the preparation, storage, and handling of this compound stock and working solutions.
Physicochemical Properties
This compound is a solid, yellow-to-brown powder.[4] Its solubility is a key factor in the preparation of stock solutions for biological assays. It is practically insoluble in water and ethanol but shows good solubility in dimethyl sulfoxide (DMSO).[4][5][6] It is crucial to use high-purity, anhydrous DMSO, as the presence of moisture can significantly decrease the solubility of the compound.[3]
Data Presentation: Solubility and Storage
The following table summarizes the key physicochemical properties and recommended storage conditions for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₅Br₂NO | [4][5] |
| Molecular Weight | 302.95 g/mol | [4][5] |
| CAS Number | 521-74-4 | [4][5][6] |
| Solubility in DMSO | 17 - 33.33 mg/mL (approx. 56 - 110 mM). Ultrasonic agitation is recommended to facilitate dissolution. | [3][4][5][6] |
| Solubility in Water | Insoluble (<0.1 mg/mL) | [4][5][6] |
| Solubility in Ethanol | Insoluble | [5] |
| Storage (Powder) | Store at -20°C for up to 3 years. | [5] |
| Storage (Stock in DMSO) | Aliquot and store at -80°C for up to 6-12 months or at -20°C for 1 month. Protect from light and avoid repeated freeze-thaw cycles. | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO. This high-concentration stock is suitable for long-term storage and subsequent dilution into aqueous media for various assays.
Materials:
-
This compound powder (MW: 302.95)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculation: To prepare a 50 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 50 mM (0.050 mol/L) solution:
-
Mass (mg) = 0.050 mol/L * 0.001 L * 302.95 g/mol * 1000 mg/g = 15.15 mg
-
-
Weighing: Accurately weigh 15.15 mg of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube.
-
Solubilization:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes to begin dissolution.
-
Place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete solubilization.[6] Visually inspect the solution to confirm that no solid particles remain. The solution should be clear.
-
-
Aliquoting and Storage:
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol outlines the serial dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells. It is critical to ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
Materials:
-
50 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium appropriate for the cell line
-
Sterile polypropylene tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. This helps to minimize pipetting errors and reduce the final DMSO concentration.
-
Example: To make a 1 mM intermediate solution from a 50 mM stock, dilute the stock 1:50. Add 2 µL of the 50 mM stock to 98 µL of cell culture medium.
-
-
Final Working Solution: Dilute the intermediate solution into the final volume of cell culture medium to be added to the cells.
-
Example: To prepare a final concentration of 10 µM in a well containing 1 mL of medium, add 10 µL of the 1 mM intermediate solution to 990 µL of medium in the well.
-
The final DMSO concentration in this example would be 0.01% (from the intermediate stock) + the carryover from the initial stock, resulting in a very low and non-toxic level.
-
-
Controls: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound tested.
Visualizations
Mechanism of Action
This compound exerts its biological effects through a multi-faceted mechanism. It acts as a metal ion chelator, sequestering essential ions like Fe²⁺ and Cu²⁺, which disrupts critical enzymatic functions in pathogens.[1] It also physically intercalates into the lipid bilayer of cell membranes, compromising their integrity and leading to cell death.[1] Furthermore, it can modulate host inflammatory pathways.[1]
Caption: this compound's multi-target mechanism of action.
Experimental Workflow
The general workflow for using this compound in an assay involves careful preparation of the compound, followed by its application to the biological system and subsequent data analysis.
Caption: General workflow for preparing and using this compound.
References
Application Notes and Protocols: Broxyquinoline In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the in vitro cytotoxicity of broxyquinoline, a halogenated quinoline derivative. The information is intended to guide researchers in setting up and executing a reliable cytotoxicity assay to evaluate the effects of this compound on various cell lines.
Introduction
This compound (5,7-dibromo-8-hydroxyquinoline) is a compound known for its antimicrobial properties, which are primarily attributed to its ability to chelate metal ions and disrupt cell membranes[1]. While its antimicrobial and antiparasitic activities have been explored, its cytotoxic effects on mammalian cells are of significant interest in drug development and safety assessment. Some studies have indicated that this compound exhibits minimal to no cytotoxic effects on certain cell lines, such as human ileocecal colorectal adenocarcinoma (HCT-8) cells and Vero cells[2]. However, related brominated quinoline compounds have demonstrated antiproliferative activity against cancer cell lines like C6, HeLa, and HT29[3]. Therefore, a standardized in vitro cytotoxicity assay is crucial to determine the specific effects of this compound on different cell types.
Principle of the Cytotoxicity Assay
The recommended method for evaluating the in vitro cytotoxicity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[4][5][6]. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of viable cells[4][6].
Data Presentation
The cytotoxic effect of this compound is typically quantified by the IC50 value, which represents the concentration of the compound that inhibits 50% of cell viability. The following table summarizes available and hypothetical data for this compound and related compounds.
| Compound | Cell Line | Assay Duration | IC50 Value (µM) | Reference/Source |
| This compound | HCT-8 (Human colorectal) | 44 h | >1000 | [2] |
| This compound | Vero (Monkey kidney) | 72 h | Not significant | [2] |
| 6-bromo-5-nitroquinoline | Various cancer cell lines | Not specified | Significant antiproliferative effects | [3] |
| Cobalt(II) 8-hydroxyquinoline complexes | T-24 (Bladder cancer) | Not specified | 7.00 - 16.70 | [7] |
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxicity of this compound using the MTT assay.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected cell line(s) (e.g., HeLa, HT29, or a cell line relevant to the research)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture the selected cells in a T-75 flask with complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Once the cells reach 80-90% confluency, detach them using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a negative control (medium only).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, and negative control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Potential Signaling Pathways
The mechanism of action for this compound's cytotoxicity, if any, is not well-defined in the context of cancer cells. However, based on its known properties and the actions of similar compounds, potential pathways could involve:
-
Metal Ion Chelation: this compound's ability to chelate metal ions like iron and copper could disrupt the function of metalloenzymes essential for cellular processes, leading to metabolic inhibition and cell death[1].
-
Membrane Disruption: The compound may intercalate into the lipid bilayer of cell membranes, leading to increased permeability, loss of integrity, and subsequent cell death[1].
-
Induction of Apoptosis: Some quinoline derivatives have been shown to induce apoptosis in cancer cells[3]. This could occur through various signaling cascades, potentially involving the generation of reactive oxygen species (ROS) and subsequent mitochondrial-mediated apoptosis[7].
Caption: Putative signaling pathways for this compound-induced cytotoxicity.
Conclusion
This document provides a comprehensive protocol for assessing the in vitro cytotoxicity of this compound using the MTT assay. Adherence to this standardized protocol will enable researchers to generate reliable and reproducible data on the cytotoxic potential of this compound in various cell lines, which is essential for its further development and application.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cobalt(ii) 8-hydroxyquinoline complexes: structure, cytotoxicity and action mechanism - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Utilizing Broxyquinoline in the Study of Metal-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broxyquinoline, a derivative of 8-hydroxyquinoline, is a potent metal-chelating agent with significant potential as a tool for studying metal-dependent enzymes, also known as metalloenzymes.[1] These enzymes play crucial roles in a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention.[2][3] The primary mechanism of action for this compound and its parent compound, 8-hydroxyquinoline, involves the sequestration of essential metal cofactors, such as zinc, copper, and iron, from the active site of these enzymes, leading to their inhibition.[1][4] This property makes this compound a valuable molecular probe for elucidating the function of metalloenzymes and for the development of novel enzyme inhibitors.
These application notes provide a comprehensive overview of the use of this compound and related 8-hydroxyquinoline compounds in the investigation of metalloenzymes, including detailed experimental protocols and data presentation for key enzyme families such as Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs).
Mechanism of Action: Metal Ion Chelation
The inhibitory activity of this compound is rooted in its ability to form stable complexes with divalent metal ions.[4] Metalloenzymes rely on these metal ions as catalytic cofactors. By binding to and removing these essential metals from the enzyme's active site, this compound effectively renders the enzyme inactive. This mechanism of inhibition is particularly relevant for zinc-dependent enzymes like MMPs and CAs.[5][6]
Caption: General mechanism of metalloenzyme inhibition by this compound.
Quantitative Data on 8-Hydroxyquinoline Derivatives
Note: This data should be considered as a reference for the potential activity of this compound, and empirical determination of its specific inhibitory constants is highly recommended.
Table 1: Inhibitory Activity of 8-Hydroxyquinoline Derivatives against Matrix Metalloproteinases (MMPs)
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 8-Hydroxyquinoline Derivative 5e | MMP-2 | Submicromolar | [7] |
| 8-Hydroxyquinoline Derivative 5h | MMP-2 | Submicromolar | [7] |
| 8-Hydroxyquinoline Derivative 5e | MMP-9 | Submicromolar | [7] |
| 8-Hydroxyquinoline Derivative 5h | MMP-9 | Submicromolar | [7] |
| Catechol Derivatives | MMP-2 | 2 - 12 | [8] |
| Catechol Derivatives | MMP-8 | 2 - 12 | [8] |
| Catechol Derivatives | MMP-9 | 2 - 12 | [8] |
Table 2: Inhibitory Activity of Quinoline and Related Derivatives against Carbonic Anhydrases (CAs)
| Compound | Target Enzyme | Ki (nM) | Reference |
| Pyrazoline Derivative 14 | hCA I | 316.7 ± 9.6 | [9] |
| Pyrazoline Derivative 13 | hCA I | 533.1 ± 187.8 | [9] |
| Pyrazoline Derivative 14 | hCA II | 412.5 ± 115.4 | [9] |
| Pyrazoline Derivative 13 | hCA II | 624.6 ± 168.2 | [9] |
| 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives | hCA IX | 243.6 - 2785.6 | [10] |
Experimental Protocols
The following are generalized protocols for assessing the inhibitory effects of this compound on metal-dependent enzymes, based on established methods for 8-hydroxyquinoline derivatives. It is crucial to optimize these protocols for the specific enzyme and assay conditions.
Protocol 1: General Enzyme Inhibition Assay using Spectrophotometry
This protocol outlines a standard procedure to determine the inhibitory activity of this compound against a metalloenzyme by monitoring the change in absorbance of a substrate or product.
Caption: Workflow for a typical enzyme inhibition assay.
Materials:
-
Purified metalloenzyme
-
This compound stock solution (dissolved in a suitable solvent like DMSO)[11]
-
Substrate for the enzyme
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects.
-
Prepare a solution of the metalloenzyme in assay buffer to a final concentration that gives a linear reaction rate over the desired time course.
-
Prepare a solution of the substrate in assay buffer. The concentration will depend on the Km of the enzyme for the substrate (often used at or near the Km).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound solution at various concentrations (test wells) or solvent control (control wells).
-
Enzyme solution.
-
-
Mix gently and pre-incubate the enzyme with this compound for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows for the chelation of the metal cofactor to occur.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at the appropriate wavelength over time. The wavelength will depend on the specific substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of this compound from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each this compound concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of Inhibition Constant (Ki) for Competitive Inhibition
This protocol is used to determine the mode of inhibition and the inhibition constant (Ki) of this compound.
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Perform the assay with multiple fixed concentrations of this compound and a range of substrate concentrations for each inhibitor concentration.
-
Measure the initial reaction velocities for all conditions.
-
Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot. For competitive inhibition, the Vmax will remain unchanged, while the apparent Km will increase with increasing inhibitor concentration.
-
The Ki can be determined from a secondary plot of the slope of the Lineweaver-Burk plot versus the inhibitor concentration.
Application in Drug Development
The ability of this compound and its derivatives to inhibit metalloenzymes makes them promising scaffolds for the development of therapeutic agents.[5][12] For instance, MMPs are implicated in cancer metastasis and arthritis, while CAs are targets for diuretics and anti-glaucoma drugs.[2] By using this compound as a starting point, medicinal chemists can design and synthesize novel inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Caption: this compound as a scaffold in drug discovery.
Conclusion
This compound, as a member of the 8-hydroxyquinoline class of compounds, represents a powerful tool for the study of metal-dependent enzymes. Its metal-chelating properties allow for the effective inhibition of these enzymes, enabling detailed investigation of their function and role in disease. The protocols and data presented here, derived from studies on closely related compounds, provide a solid foundation for researchers to incorporate this compound into their studies of metalloenzymes and to explore its potential in the development of novel therapeutics. It is imperative, however, that these generalized protocols be adapted and validated for the specific experimental conditions and that the inhibitory constants for this compound be empirically determined.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Metalloenzymes for Therapeutic Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the zinc binding effects of substituent modifications on 8-hydroxyquinoline for targeting zinc hydrolases relevant to disease states - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and preliminary bioactivity evaluations of 8-hydroxyquinoline derivatives as matrix metalloproteinase (MMP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
Broxyquinoline: A Versatile Tool for Studying Microbial Membrane Disruption
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Broxyquinoline (5,7-dibromo-8-hydroxyquinoline) is a halogenated hydroxyquinoline derivative with established antimicrobial properties. Its efficacy stems from a dual mechanism of action: the chelation of essential metal ions, disrupting key enzymatic processes, and the direct disruption of microbial cell membrane integrity.[1] This latter characteristic makes this compound a valuable tool for researchers studying the dynamics of membrane disruption, the efficacy of antimicrobial agents, and the development of novel therapeutics that target the microbial cell envelope.
This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate and quantify membrane disruption in microbial and mammalian cells.
Mechanism of Action
This compound's primary mechanisms of action against microbial cells are:
-
Metal Ion Chelation: this compound chelates divalent metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺), which are essential cofactors for many microbial enzymes. This sequestration inhibits vital metabolic pathways, leading to a bacteriostatic or bactericidal effect.[1]
-
Membrane Disruption: As a lipophilic molecule, this compound intercalates into the lipid bilayer of microbial cell membranes. This insertion disrupts the membrane's structural integrity, leading to increased permeability, depolarization of the membrane potential, leakage of intracellular components, and ultimately, cell lysis.[1]
Quantitative Data Summary
The following table summarizes known quantitative data for this compound and provides a template for researchers to record their own findings using the protocols provided.
| Parameter | Organism/Cell Type | Value | Reference / Your Data |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 12.5 µM (4 µg/mL) | [2] |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus epidermidis | 12.5 µM (4 µg/mL) | [2] |
| Minimum Inhibitory Concentration (MIC) | Acinetobacter baumannii | 12.5 µM (4 µg/mL) | [2] |
| Membrane Permeabilization (EC₅₀) | e.g., E. coli | User-defined | |
| Membrane Depolarization (EC₅₀) | e.g., B. subtilis | User-defined | |
| Hemolytic Activity (HC₅₀) | Human Red Blood Cells | User-defined |
Experimental Protocols
The following protocols are adapted from established methods for studying membrane disruption and can be used to quantify the effects of this compound.
References
Determining the Anticancer Activity of Broxyquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broxyquinoline (5,7-dibromo-8-hydroxyquinoline) is a halogenated hydroxyquinoline derivative with established antimicrobial properties. Emerging research into the anticancer potential of hydroxyquinoline compounds has highlighted the need for standardized methods to evaluate their efficacy. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound and its derivatives in various cancer cell lines. It includes a summary of reported IC50 values, a comprehensive protocol for the MTS cell viability assay, and visual representations of a key signaling pathway affected by a this compound derivative and the experimental workflow.
Introduction
Hydroxyquinoline derivatives are a class of compounds known for their metal-chelating properties and diverse biological activities. This compound, specifically, has been investigated for its potential as an anticancer agent. The determination of the IC50 value is a critical first step in assessing the cytotoxic potential of a compound against cancer cells. This value represents the concentration of the drug that is required to inhibit the growth of 50% of a cancer cell population in vitro. This application note compiles available data on the anticancer activity of this compound and its derivatives and provides a detailed methodology for researchers to conduct their own cytotoxicity assessments.
In Vitro Anticancer Activity of this compound and Its Derivatives
While extensive data on the IC50 of this compound across a wide panel of cancer cell lines is limited, studies on its derivatives have shown promising cytotoxic effects. The data presented below is for closely related compounds, providing an indication of the potential efficacy of this class of molecules.
| Compound Name | Cancer Cell Line | Cell Type | IC50 (µM) |
| [Sm(BrQ)₃(H₂O)₂]·0.5H₂O (A Lanthanide complex of this compound) | BEL7404 | Human Hepatocellular Carcinoma | 9.6 ± 2.2 |
| [Tb(BrQ)₃(H₂O)₂]·0.5H₂O (A Lanthanide complex of this compound) | BEL7404 | Human Hepatocellular Carcinoma | 10.1 ± 2.6 |
| [Dy(BrQ)₃(H₂O)₂]·1.167EtOH·0.33H₂O (A Lanthanide complex of this compound) | SGC7901 | Human Gastric Carcinoma | 7.5 ± 2.1 |
| Lanthanide complexes of this compound (Range) | A549 | Human Lung Carcinoma | 7.6 - 29.6 |
| 91b1 (5,7-dibromo-1,2,3,4-tetrahydro-2-methylquinolin-8-ol) | KYSE30 | Esophageal Squamous Cell Carcinoma | Data comparable to Cisplatin |
| 91b1 (5,7-dibromo-1,2,3,4-tetrahydro-2-methylquinolin-8-ol) | KYSE150 | Esophageal Squamous Cell Carcinoma | Data comparable to Cisplatin |
| 91b1 (5,7-dibromo-1,2,3,4-tetrahydro-2-methylquinolin-8-ol) | KYSE450 | Esophageal Squamous Cell Carcinoma | Data comparable to Cisplatin |
| 91b1 (5,7-dibromo-1,2,3,4-tetrahydro-2-methylquinolin-8-ol) | KYSE510 | Esophageal Squamous Cell Carcinoma | Data comparable to Cisplatin |
| 91b1 (5,7-dibromo-1,2,3,4-tetrahydro-2-methylquinolin-8-ol) | HKESC-4 | Esophageal Squamous Cell Carcinoma | Data comparable to Cisplatin |
Note: The IC50 values for the derivative '91b1' were reported as comparable to the well-established chemotherapeutic drug, Cisplatin, in the cited study.[1]
Signaling Pathway Modulation by a this compound Derivative
Research on the this compound derivative 91b1 has indicated its ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Specifically, 91b1 has been shown to affect the AKT and MAPK/ERK signaling cascades, leading to the downregulation of downstream targets such as Ccl5 and Lumican.[1][2]
References
Broxyquinoline in Antiviral Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broxyquinoline, a halogenated 8-hydroxyquinoline derivative, has demonstrated promising activity in various antiviral research models. Initially recognized for its antiseptic and antiparasitic properties, recent studies have highlighted its potential as a broad-spectrum antiviral agent. This document provides a comprehensive overview of the application of this compound in antiviral research, including its known mechanisms of action, quantitative data from in vitro studies, and detailed protocols for key experimental assays.
Mechanism of Action
This compound's antiviral activity is believed to be multifactorial, primarily attributed to two key mechanisms:
-
Metal Ion Chelation: this compound is a potent chelator of metal ions, particularly iron and copper.[1] These metal ions are essential cofactors for various viral and host cell enzymes that are necessary for viral replication. By sequestering these ions, this compound can inhibit critical enzymatic processes, thereby impeding viral proliferation.[1]
-
Membrane Disruption: The compound can intercalate into the lipid bilayer of viral envelopes and host cell membranes, leading to structural disruption.[1] This can interfere with viral entry, replication, and egress.
Additionally, this compound has been noted to possess anti-inflammatory properties, which may contribute to its therapeutic potential by modulating host immune responses to viral infections.[1]
Quantitative Data Summary
The following tables summarize the reported in vitro antiviral activity and cytotoxicity of this compound against various viruses.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Selectivity Index (SI) | Reference |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | - | 5.8 | - | MedChemExpress |
| Influenza B Virus (BIRFLU) | - | - | 0.58 | > 86.21 | [2] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; SI: Selectivity Index (CC50/IC50 or CC50/EC50). A higher SI value indicates greater antiviral specificity.
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | CC50 (µM) | Exposure Time | Reference |
| HCT-8 | - | >1000 | 44 h | MedChemExpress |
| Vero | - | Not significant at 10 µM | 72 h | MedChemExpress |
CC50: 50% cytotoxic concentration.
Experimental Protocols
Detailed methodologies for key in vitro antiviral assays are provided below. These protocols can be adapted for the evaluation of this compound and other potential antiviral compounds.
Plaque Reduction Assay (PRA)
This assay is the gold standard for quantifying infectious virus and evaluating the ability of a compound to inhibit viral replication, as measured by the reduction in the number of viral plaques.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 6-well or 12-well plates.
-
Virus stock of known titer.
-
This compound stock solution (in DMSO).
-
Culture medium (e.g., DMEM, MEM).
-
Serum-free medium.
-
Overlay medium (e.g., 1.2% Avicel, 0.6% agarose) mixed 1:1 with 2x culture medium.
-
Trypsin-TPCK (for influenza virus).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Protocol:
-
Seed host cells in multi-well plates to form a confluent monolayer overnight.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with a predetermined amount of virus (to produce 50-100 plaques per well) in the presence of various concentrations of this compound or vehicle control (DMSO).
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the corresponding concentrations of this compound or vehicle control. For influenza virus, add Trypsin-TPCK to the overlay.
-
Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.
-
Fix the cells with 10% formaldehyde or methanol.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the vehicle control and determine the EC50 value.
Virus Yield Reduction Assay
This assay measures the effect of a compound on the production of new infectious virus particles.
Materials:
-
Confluent monolayer of susceptible host cells in multi-well plates.
-
Virus stock.
-
This compound stock solution.
-
Culture medium.
Protocol:
-
Seed host cells and grow to confluency.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of this compound or vehicle control.
-
After a 1-2 hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the respective compound concentrations.
-
Incubate for a full replication cycle (e.g., 24-72 hours).
-
Harvest the cell culture supernatant (and/or cell lysates) at the end of the incubation period.
-
Determine the titer of the progeny virus in the harvested samples using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Calculate the reduction in viral titer compared to the vehicle control to determine the compound's inhibitory effect.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the test compound.
Materials:
-
Host cells seeded in a 96-well plate.
-
This compound stock solution.
-
Culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl).
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control. Include wells with medium only (no cells) as a blank control.
-
Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle control and determine the CC50 value.
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed antiviral mechanism of this compound.
General Workflow for In Vitro Antiviral Screening
Caption: General experimental workflow for antiviral drug screening.
Potential Modulation of NF-κB Signaling by Quinolines
Disclaimer: The following diagram illustrates a potential mechanism by which quinoline compounds may interfere with the NF-κB signaling pathway, a common target for viruses. This has not been specifically confirmed for this compound in the context of viral infection.
Caption: Potential interference of quinolines with the NF-κB signaling pathway.
References
Application Notes & Protocols: Broxyquinoline Formulation for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Broxyquinoline, a dibrominated derivative of 8-hydroxyquinoline, is an antiprotozoal and antimicrobial agent with a range of biological activities.[1][2] Its therapeutic potential is being explored in various fields, including infectious diseases and oncology.[3][4] A critical challenge in the preclinical evaluation of this compound is its poor aqueous solubility, which necessitates the development of appropriate formulations for effective in vivo administration.[5][6] These application notes provide detailed protocols for preparing this compound formulations for oral, intraperitoneal, and topical administration in animal models, along with relevant physicochemical data and diagrams of experimental workflows and biological pathways.
Physicochemical Properties of this compound
A clear understanding of this compound's properties is essential for formulation development. Key data is summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₅Br₂NO | [5] |
| Molar Mass | 302.95 g/mol | [5] |
| Appearance | Off-White to Pale Beige Solid | [5] |
| Melting Point | 198-200°C | [5] |
| Storage | Room Temperature, Sealed in Dry, Keep in Dark Place | [5] |
Solubility Data
This compound is practically insoluble in water, which poses a significant challenge for creating formulations suitable for in vivo studies.[6][7] Its solubility in common laboratory solvents is detailed in the table below.
| Solvent | Solubility | Notes | Reference |
| Water | < 0.1 mg/mL (Insoluble) | - | [6][7] |
| Ethanol | Insoluble | - | [7] |
| DMSO | 17 - 33.33 mg/mL | Sonication may be required. Moisture-absorbing DMSO can reduce solubility; use fresh DMSO. | [6][7] |
| N,N-dimethylformamide (DMF) | High | The parent compound, 8-hydroxyquinoline, shows high solubility in DMF. | [8] |
| 1,4-dioxane | High | The related compound, cloxiquine, shows the highest solubility in 1,4-dioxane among tested solvents. | [9] |
Experimental Protocols
Safety Precaution: this compound is irritating to the eyes, respiratory system, and skin.[5] Wear suitable protective clothing, gloves, and eye protection during handling.[5]
Protocol 1: Oral Formulation (Homogeneous Suspension)
This protocol is suitable for delivering a suspension of this compound via oral gavage.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile distilled water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula
-
Volumetric flasks and graduated cylinders
Methodology:
-
Prepare the Vehicle: Prepare a 0.5% to 1.0% (w/v) CMC-Na solution by slowly adding the required amount of CMC-Na to sterile distilled water while stirring continuously with a magnetic stirrer. Leave the solution to stir for several hours or overnight at room temperature to ensure complete dissolution and hydration.
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, dosage (e.g., mg/kg), and dosing volume (e.g., 10 mL/kg). Calculate the total mass of this compound required.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder.
-
Create Suspension:
-
Place the weighed this compound powder into a mortar.
-
Add a small volume of the prepared CMC-Na vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Gradually add the remaining volume of the CMC-Na vehicle while continuing to mix.
-
Transfer the mixture to a beaker or flask and stir continuously with a magnetic stirrer for at least 30 minutes before administration to ensure a homogenous suspension.[7]
-
-
Administration: Keep the suspension stirring during the dosing procedure to ensure each animal receives a consistent dose. Use an appropriately sized oral gavage needle for administration.
Protocol 2: Oral or Intraperitoneal Formulation (Suspended Solution)
This formulation uses a combination of solvents to create a suspended solution that can be used for oral (p.o.) or intraperitoneal (i.p.) injections.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Ultrasonic bath
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Methodology:
-
Weigh this compound: Accurately weigh the required amount of this compound and place it in a sterile conical tube.
-
Dissolve in DMSO: Add the required volume of DMSO (10% of the final volume) to the this compound powder. Vortex and/or sonicate until the powder is fully dissolved.
-
Add Surfactants and Co-solvents: Add the required volumes of PEG300 (40%) and Tween-80 (5%) to the DMSO solution. Vortex thoroughly after each addition until the solution is clear and homogenous.
-
Add Saline: Slowly add the sterile saline (45%) to the mixture while vortexing. The final mixture will be a suspended solution.
-
Final Homogenization: Use an ultrasonic bath to ensure the formation of a fine, uniform suspension.[3] The reported solubility for this method is approximately 2.08 mg/mL.[3]
-
Administration: Mix the suspension well (e.g., by vortexing) immediately before drawing each dose to ensure uniformity.
Protocol 3: Oral Formulation (Clear Solution)
For studies requiring a clear solution, a corn oil-based formulation can be used.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh
-
Corn Oil
-
Sterile conical tubes
-
Vortex mixer
Vehicle Composition:
-
10% DMSO
-
90% Corn Oil
Methodology:
-
Weigh this compound: Accurately weigh the required amount of this compound into a sterile conical tube.
-
Prepare Stock Solution: Dissolve the this compound in DMSO to create a concentrated stock solution. For example, to achieve a final concentration of 1.67 mg/mL, you could create a 16.7 mg/mL stock in DMSO.[3]
-
Dilute with Corn Oil: Add the corn oil (90% of the final volume) to the DMSO stock solution.
-
Mix Thoroughly: Vortex the mixture until a clear, homogenous solution is obtained.[3] This method can achieve a concentration of at least 1.67 mg/mL.[3]
-
Administration: Administer via oral gavage.
Protocol 4: Topical Formulation (Cream)
This protocol is adapted from methods used for the parent compound, 8-hydroxyquinoline, and is suitable for studies on skin-related conditions.[10][11]
Materials:
-
This compound powder
-
Beeler base (or other suitable cream base like Cetaphil® or Glaxal Base)
-
Propylene glycol (optional, as a penetration enhancer)
-
Unguator or planetary mixer
-
Spatula
-
Weighing scale
Methodology:
-
Determine Concentration: Decide on the final concentration of this compound in the cream (e.g., 1% or 2% w/w).[10]
-
Weigh Ingredients: Accurately weigh the cream base and the this compound powder.
-
Levigation: Place the this compound powder on an ointment slab. Add a small amount of propylene glycol or mineral oil (if compatible with the base) and levigate with a spatula to form a smooth paste. This prevents a gritty texture in the final product.
-
Incorporate into Base: Gradually add the cream base to the paste using the principle of geometric dilution. Mix thoroughly with the spatula or in an unguator until the this compound is uniformly dispersed throughout the base.
-
Storage and Administration: Store the cream in an airtight, light-resistant container. Apply a thin layer of the medicated cream to the specified skin area of the test animal. An equivalent amount of the plain cream base should be used for the vehicle control group.
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study involving a custom-formulated compound.
Signaling Pathway: this compound as a Histamine H₂ Receptor Antagonist
Recent studies have identified this compound as a blocker of the Histamine H₂ Receptor (HRH₂), a G-protein coupled receptor.[12][13] This pathway is crucial in processes like gastric acid secretion.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. biocrick.com [biocrick.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Therapeutic Activity of a Topical Formulation Containing 8-Hydroxyquinoline for Cutaneous Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for High-Throughput Screening Assays Using Broxyquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays that have successfully identified Broxyquinoline as a modulator of various biological targets. The included information is intended to enable the replication and adaptation of these screening methods for drug discovery and research applications.
High-Throughput Screening for Histamine H2 Receptor Antagonists
This application note details a yeast-based high-throughput screening assay that identified this compound as a competitive antagonist of the human Histamine H2 Receptor (HRH2). The assay leverages the coupling of HRH2 activation to a luminescent reporter in Saccharomyces cerevisiae.
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 / Activity |
| This compound | Human Histamine H2 Receptor (HRH2) | Yeast-based Luminescence Assay | Identified as a blocker from a 403-member library[1][2][3][4][5] |
Experimental Protocol: Yeast-Based HRH2 Luminescence Assay
This protocol is adapted from the methods described in the discovery of 8-hydroxyquinolines as HRH2 blockers.[1][2][3][4][5]
Objective: To identify antagonists of the human HRH2 receptor expressed in a yeast signaling platform.
Materials:
-
Saccharomyces cerevisiae strain engineered to express the human HRH2 and a luciferase reporter gene downstream of the yeast mating pathway.
-
Synthetic complete (SC) media supplemented with appropriate nutrients for yeast growth.
-
Histamine dihydrochloride solution (agonist).
-
This compound and other test compounds dissolved in DMSO.
-
Opaque 384-well microplates suitable for luminescence readings.
-
Luminometer plate reader.
Procedure:
-
Yeast Culture Preparation:
-
Inoculate a single colony of the engineered yeast strain into 5 mL of SC media.
-
Grow overnight at 30°C with shaking until the culture reaches the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Dilute the culture in fresh SC media to an OD600 of 0.1.
-
-
Compound Plating:
-
Using an automated liquid handler, dispense test compounds, including this compound, and controls (e.g., known HRH2 antagonists like famotidine and DMSO as a negative control) into the 384-well microplates. The final concentration of DMSO should be kept below 1%.
-
-
Assay Execution:
-
Add the diluted yeast culture to each well of the compound-plated 384-well plates.
-
Add histamine to all wells (except for negative controls) to a final concentration that elicits a sub-maximal response (e.g., EC80), which should be predetermined in a dose-response experiment.
-
Incubate the plates at 30°C for 4-6 hours to allow for receptor activation and reporter gene expression.
-
-
Luminescence Reading:
-
Equilibrate the plates to room temperature.
-
Add the luciferase substrate to all wells according to the manufacturer's instructions.
-
Immediately measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (histamine alone) and negative (DMSO alone) controls.
-
Calculate the percent inhibition for each compound.
-
For hit compounds like this compound, perform dose-response curves to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
Caption: HRH2 signaling pathway leading to luminescence reporter expression.
References
- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 2. Synthetic GPCRs and signal transduction cascades | Emerging Topics in Life Sciences | Portland Press [portlandpress.com]
- 3. Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
flow cytometry analysis of cells treated with Broxyquinoline
Disclaimer
The following application notes and protocols are provided as a generalized guide for the . The experimental data presented is hypothetical and intended for illustrative purposes. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Introduction to Broxyquinoline and its Potential for Flow Cytometry Analysis
This compound, a dihalogenated derivative of 8-hydroxyquinoline, is known for its antimicrobial properties, which are primarily attributed to its ability to chelate metal ions and disrupt microbial cell membranes[1]. While its effects on human cancer cells are not extensively documented, other quinoline derivatives have demonstrated significant antiproliferative and apoptotic activities[2]. Flow cytometry is a powerful technique for analyzing cellular responses to therapeutic compounds at the single-cell level, making it an ideal tool to investigate the potential anticancer effects of this compound.[3][4]
This document provides detailed protocols for assessing three key cellular processes using flow cytometry following this compound treatment: apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS).
Application Note 1: Analysis of Apoptosis Induction by this compound using Annexin V and Propidium Iodide Staining
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify the induction of apoptosis and necrosis in cells treated with this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.[5][6]
Hypothetical Quantitative Data
The following table presents hypothetical data from a human cancer cell line (e.g., HeLa) treated with increasing concentrations of this compound for 48 hours.
| This compound (µM) | Live Cells (%) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 80.1 ± 3.5 | 12.3 ± 1.2 | 7.6 ± 0.9 |
| 25 | 62.5 ± 4.2 | 25.8 ± 2.5 | 11.7 ± 1.3 |
| 50 | 35.7 ± 5.1 | 40.2 ± 3.8 | 24.1 ± 2.2 |
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Wash the cells twice with cold 1X PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Excite FITC at 488 nm and detect emission at approximately 530 nm.
-
Excite PI at 488 nm and detect emission at approximately 617 nm.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Collect at least 10,000 events per sample.
-
Analyze the data to determine the percentage of live, early apoptotic, and late apoptotic/necrotic cells.
-
Diagram of Apoptosis Analysis Workflow
Caption: Workflow for Apoptosis Detection.
Application Note 2: Cell Cycle Analysis of this compound-Treated Cells using Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in cells treated with this compound using Propidium Iodide (PI), which stoichiometrically binds to DNA. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7][8][9]
Hypothetical Quantitative Data
The following table shows hypothetical cell cycle distribution data for a human cancer cell line (e.g., A549) treated with this compound for 24 hours.
| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| 0 (Control) | 55.3 ± 2.8 | 28.1 ± 1.5 | 16.6 ± 1.3 | 1.8 ± 0.3 |
| 10 | 52.1 ± 3.1 | 25.5 ± 2.0 | 22.4 ± 1.9 | 3.2 ± 0.5 |
| 25 | 40.7 ± 3.9 | 18.3 ± 1.8 | 41.0 ± 3.5 | 8.1 ± 1.1 |
| 50 | 25.2 ± 4.5 | 10.5 ± 1.2 | 64.3 ± 4.8 | 15.4 ± 2.0 |
Experimental Protocol
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in the apoptosis protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as previously described.
-
Wash the cell pellet once with cold 1X PBS.
-
Resuspend the pellet in 500 µL of cold 1X PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 1X PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).
-
Collect at least 20,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the data and determine the percentage of cells in each phase of the cell cycle.
-
Diagram of Cell Cycle Analysis Workflow
Caption: Workflow for Cell Cycle Analysis.
Application Note 3: Measurement of Intracellular Reactive Oxygen Species (ROS) in this compound-Treated Cells
This protocol describes a method to measure intracellular ROS levels using the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). Inside the cell, H2DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][11][12]
Hypothetical Quantitative Data
The following table presents hypothetical data on the mean fluorescence intensity (MFI) of DCF in a human cancer cell line (e.g., HepG2) treated with this compound for 6 hours.
| This compound (µM) | Mean Fluorescence Intensity (MFI) of DCF |
| 0 (Control) | 150 ± 25 |
| 10 | 320 ± 45 |
| 25 | 780 ± 90 |
| 50 | 1550 ± 180 |
Experimental Protocol
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in the previous protocols. A shorter incubation time (e.g., 1-6 hours) is often optimal for detecting ROS.
-
-
Cell Staining:
-
After treatment, harvest the cells.
-
Wash the cells once with warm 1X PBS.
-
Resuspend the cells in pre-warmed PBS containing 5-10 µM H2DCFDA.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, immediately analyze the samples on a flow cytometer. Do not wash the cells after staining, as the dye can leak out.
-
Excite DCF at 488 nm and detect emission at approximately 530 nm.
-
Collect at least 10,000 events per sample.
-
Analyze the data by comparing the mean fluorescence intensity (MFI) of treated samples to the untreated control.
-
Diagram of ROS Detection Workflow
Caption: Workflow for ROS Detection.
Hypothetical Signaling Pathway Affected by this compound
Based on the potential for this compound to induce apoptosis, cell cycle arrest, and ROS production, the following diagram illustrates a hypothetical signaling pathway. This compound's ability to chelate metal ions could disrupt mitochondrial function, leading to ROS generation. Increased ROS can cause DNA damage, which in turn activates pathways leading to cell cycle arrest (e.g., via p53) and apoptosis (e.g., via the intrinsic mitochondrial pathway).
Caption: Hypothetical this compound Signaling Pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 4. Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 7. nationwidechildrens.org [nationwidechildrens.org]
- 8. Cell cycle analysis using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. mdpi.com [mdpi.com]
- 11. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Broxyquinoline in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current research on broxyquinoline and its derivatives in combination therapy. Due to a notable lack of extensive studies on this compound in combination cancer therapy, this document first addresses the limited available data in oncology before detailing more established findings in antimicrobial and antiparasitic applications.
Part 1: this compound in Combination Cancer Therapy - An Area of Limited Research
Currently, there is a significant scarcity of published studies detailing the use of this compound (5,7-dibromo-8-hydroxyquinoline) in combination with cytotoxic chemotherapies or targeted agents for the treatment of cancer. While this compound and its parent compound, 8-hydroxyquinoline, have been investigated for their standalone anticancer properties, their potential in synergistic therapeutic regimens remains largely unexplored.
Preclinical Anticancer Activity (Single Agent)
This compound has demonstrated cytotoxic effects against various cancer cell lines in preclinical studies. Its proposed mechanism of action is often attributed to its ability to chelate metal ions, which are crucial for various cellular processes, and to induce oxidative stress, leading to cell death.[1]
Table 1: In Vitro Anticancer Activity of this compound (5,7-dibromo-8-hydroxyquinoline)
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| A549 | Lung Carcinoma | 5.8 | [2] |
| HT29 | Colorectal Adenocarcinoma | 5.4 | [2] |
| MCF7 | Breast Adenocarcinoma | 16.5 | [2] |
| HeLa | Cervical Adenocarcinoma | 18.7 | [2] |
| FL | Human Amnion | 17.6 | [2] |
| Hep3B | Hepatocellular Carcinoma | >1000 | [2] |
Note: The high IC50 value against Hep3B cells suggests low activity in this specific cell line.
Combination Studies with 8-Hydroxyquinoline Derivatives
While direct data on this compound is lacking, some studies on other 8-hydroxyquinoline derivatives suggest potential for combination strategies:
-
Additive Effect with 5-Fluorouracil (5-FU): A vanadium-complexed 8-hydroxyquinoline derivative showed an additive cytotoxic effect when combined with 5-FU in the A375 human melanoma cell line. However, this combination resulted in antagonism in other tested cancer cell lines.[3]
-
Synergy with γ-Radiation: Certain novel brominated quinoline derivatives have demonstrated the ability to enhance the cell-killing effects of γ-radiation in human breast cancer cell lines (MCF7).[4]
The limited and sometimes contradictory findings underscore the need for further research to identify specific cancer types and combination partners where this compound or its derivatives could be therapeutically beneficial.
Part 2: this compound Derivatives in Antimicrobial and Antiparasitic Combination Therapy
In contrast to oncology, the application of this compound and its derivatives in combination therapy for infectious diseases is more established. The primary rationale is to enhance efficacy, overcome resistance, and broaden the spectrum of activity.
Synergistic Antibacterial Activity against MRSA
A novel 8-hydroxyquinoline derivative, designated PH176, has been shown to act synergistically with the β-lactam antibiotic oxacillin against methicillin-resistant Staphylococcus aureus (MRSA).[5]
Table 2: Synergistic Activity of 8-Hydroxyquinoline Derivative (PH176) with Oxacillin against MRSA
| MRSA Isolate | PH176 MIC (µg/mL) | Oxacillin MIC (µg/mL) | Combination Result | Reference |
| Isolate 1 | 16 | >256 | Synergism | [5] |
| Isolate 2 | 16 | >256 | Synergism | [5] |
| Isolate 3 | 32 | >256 | Synergism | [5] |
| Isolate 4 | 16 | >256 | Indifference | [5] |
| Isolate 5 | 16 | >256 | Indifference | [5] |
Note: Synergism was defined as a ≥2 log10 decrease in CFU/mL between the combination and the most active single agent.[5]
Experimental Protocol: Time-Kill Assay for Synergistic Antibacterial Activity
This protocol is adapted from studies evaluating the synergistic effects of 8-hydroxyquinoline derivatives with antibiotics.[5]
Objective: To determine the synergistic bactericidal activity of an 8-hydroxyquinoline derivative (e.g., PH176) in combination with oxacillin against MRSA.
Materials:
-
MRSA clinical isolates
-
Mueller-Hinton Broth (MHB)
-
8-hydroxyquinoline derivative (PH176) stock solution
-
Oxacillin stock solution
-
Sterile culture tubes
-
Incubator (37°C)
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Plates of Mueller-Hinton Agar (MHA)
Procedure:
-
Inoculum Preparation: a. Culture MRSA isolates on MHA plates overnight at 37°C. b. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.
-
Time-Kill Assay Setup: a. Prepare tubes with a final volume of 10 mL of MHB containing the bacterial inoculum and the compounds at desired concentrations (e.g., at their MIC values). b. Include the following controls and experimental groups:
- Growth control (no drug)
- PH176 alone
- Oxacillin alone
- PH176 and Oxacillin in combination
-
Incubation and Sampling: a. Incubate all tubes at 37°C with shaking. b. At time points 0, 2, 4, 6, 8, 12, and 24 hours, collect aliquots from each tube. c. Perform ten-fold serial dilutions of the aliquots in sterile saline.
-
Colony Counting: a. Plate 100 µL of each dilution onto MHA plates. b. Incubate the plates at 37°C for 24 hours. c. Count the number of colonies (CFU) on the plates that yield 30-300 colonies.
-
Data Analysis: a. Calculate the CFU/mL for each time point. b. Plot the log10 CFU/mL versus time for each treatment group. c. Synergism is defined as a ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent. d. Antagonism is defined as a ≥ 2 log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent. e. Indifference is defined as a < 2 log10 change in CFU/mL by the combination compared with the most active single agent.
Combination Therapy for Intestinal Amoebiasis
This compound has been used in combination with brobenzoxaldine for the treatment of intestinal amoebiasis. A clinical study demonstrated the efficacy of this combination.
Table 3: Clinical Efficacy of this compound and Brobenzoxaldine in Intestinal Amoebiasis
| Combination Product | Active Ingredients | Dosage | Duration | Cure Rate | Reference |
| Intestopan Forte | This compound (500 mg) + Brobenzoxaldine (100 mg) | 2 capsules, 3 times daily | 5 days | 81.25% (13/16 patients) | [6] |
Protocol: Clinical Administration for Intestinal Amoebiasis
This protocol is based on a clinical study investigating a this compound combination therapy.[6]
Objective: To treat intestinal amoebiasis.
Inclusion Criteria (Example):
-
Patients with confirmed intestinal amoebiasis (e.g., via stool microscopy).
-
Adults aged 18-65.
Exclusion Criteria (Example):
-
Known hypersensitivity to halogenated hydroxyquinolines.
-
Pregnant or breastfeeding women.
-
Severe concomitant illness.
Treatment Regimen:
-
Drug: A fixed-dose combination of this compound (500 mg) and brobenzoxaldine (100 mg) per capsule.
-
Dosage: Two capsules administered orally three times a day.
-
Duration: Five consecutive days.
Monitoring and Assessment:
-
Baseline: Conduct a thorough medical history, neurological examination, and ophthalmological examination.
-
During Treatment: Monitor for any adverse effects, such as gastrointestinal upset or neurological symptoms (e.g., paresthesias).
-
Post-Treatment: a. Repeat neurological and ophthalmological examinations to assess for any drug-induced toxicity. b. Perform follow-up stool examinations to confirm parasite eradication and determine the cure rate.
Conclusion
The available evidence for this compound in combination cancer therapy is currently insufficient to guide clinical development. Further preclinical studies are required to identify potential synergistic combinations and elucidate the underlying mechanisms of action.
Conversely, this compound and its derivatives show significant promise in combination therapies for infectious diseases. The synergistic effect with antibiotics like oxacillin against resistant bacteria such as MRSA, and its established use in combination for parasitic infections, highlight a more developed and promising area for future research and clinical application. The provided protocols offer a framework for further investigation into these synergistic interactions.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rationale for use of antimicrobial combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effect of Broxyquinoline on Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a protective barrier. Broxyquinoline, a halogenated hydroxyquinoline derivative, has demonstrated antimicrobial properties. These application notes provide a comprehensive overview of the methodologies to study the efficacy of this compound in inhibiting and eradicating bacterial biofilms.
The primary mechanism of action for hydroxyquinolines like this compound is their ability to chelate metal ions, particularly divalent cations such as iron and copper.[1] This sequestration disrupts essential microbial metabolic processes and can interfere with the integrity of the cell membrane.[1] In the context of biofilms, this disruption of divalent cation homeostasis is a key strategy for inhibition.[1]
Data Presentation
The following tables summarize the quantitative data on the antimicrobial and antibiofilm activities of this compound and related halogenated quinolines.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds
| Compound | Microorganism | MIC (µM) | Reference |
| This compound | Staphylococcus epidermidis | 12.5 | [1] |
| This compound | Staphylococcus aureus | 12.5 | [1] |
| This compound | Acinetobacter baumannii | 12.5 | [1] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Mycobacterium tuberculosis | 0.1 | [1] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Mycobacterium smegmatis | 1.56 | [1] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-sensitive S. aureus (MSSA) | 2.2 | [1] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-resistant S. aureus (MRSA) | 1.1 | [1] |
| 8-O-prenyl derivative (QD-12) | Mycobacterium smegmatis (Biofilm) | 12.5 | [1] |
Table 2: Minimum Biofilm Eradication Concentration (MBEC) and Biofilm Inhibitory Concentration (BIC)
| Compound | Microorganism | MBEC (µM) | BIC₅₀ (µM) | Reference |
| Halogenated Quinolines (general) | Methicillin-resistant S. aureus (MRSA) | 7.8 - 93.8 | Not Reported | [1] |
| Lead compound 13 (a quinoline derivative) | Vibrio cholerae | Not Reported | 6 | [2] |
Signaling Pathways in Biofilm Formation
Bacterial biofilm development is a complex process regulated by intricate signaling networks. Two of the most well-characterized pathways are Quorum Sensing (QS) and Cyclic di-GMP (c-di-GMP) signaling. While direct evidence of this compound's interaction with these pathways is still emerging, its mechanism of metal ion chelation can be hypothesized to indirectly affect these systems, as many of the enzymes involved are metalloproteins.
Quorum Sensing (QS): Bacteria use QS to coordinate gene expression in a cell-density-dependent manner. This is achieved through the production and detection of signaling molecules called autoinducers.[3][4] In many pathogenic bacteria, QS controls the expression of virulence factors and genes essential for biofilm formation.[5][6]
Cyclic di-GMP (c-di-GMP) Signaling: The second messenger c-di-GMP is a central regulator of the transition between planktonic (motile) and sessile (biofilm) lifestyles in many bacteria.[2][7] High intracellular levels of c-di-GMP generally promote biofilm formation by stimulating the production of EPS and adhesins, while low levels favor motility.[6][8]
Experimental Protocols
The following are detailed protocols for key experiments to assess the antibiofilm activity of this compound.
Protocol 1: Quantification of Biofilm Inhibition using Crystal Violet Assay
This protocol determines the concentration of this compound that inhibits biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
This compound stock solution
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-buffered saline (PBS) or sterile water
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Grow an overnight culture of the test bacterium in the appropriate medium. Dilute the culture to a standardized optical density (e.g., OD₆₀₀ of 0.05) in fresh medium.
-
Plate Setup:
-
Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate.
-
Prepare serial dilutions of this compound in the growth medium and add 100 µL to the corresponding wells to achieve the final desired concentrations.
-
Include positive controls (bacteria with no compound) and negative controls (medium only).
-
-
Incubation: Cover the plate and incubate under static conditions at the optimal growth temperature for the bacterium for 24 to 48 hours.
-
Washing: Gently discard the culture medium from the wells. Wash the wells twice with 200 µL of PBS or sterile water to remove planktonic and loosely attached cells.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Remove the crystal violet solution and wash the plate three times with sterile water.
-
Solubilization: Air dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at a wavelength between 570-600 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Protocol 2: Visualization of Biofilm Structure using Confocal Laser Scanning Microscopy (CLSM)
This protocol allows for the three-dimensional visualization of the biofilm architecture and the viability of the embedded cells after treatment with this compound.
Materials:
-
Glass-bottom dishes or chamber slides
-
Bacterial strain of interest (can be engineered to express a fluorescent protein like GFP)
-
Appropriate growth medium
-
This compound
-
Fluorescent stains (e.g., SYTO 9 for live cells, Propidium Iodide for dead cells)
-
Confocal Laser Scanning Microscope
Procedure:
-
Biofilm Growth:
-
Add diluted bacterial culture to the glass-bottom dish.
-
Add this compound at the desired concentration.
-
Incubate for 24 to 48 hours to allow biofilm formation on the glass surface.
-
-
Washing: Gently remove the medium and wash twice with PBS to remove planktonic cells.
-
Staining (if not using a fluorescently tagged strain):
-
Add a solution containing a combination of live/dead stains (e.g., SYTO 9 and Propidium Iodide) to the biofilm.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Final Wash: Gently wash the biofilm once with PBS to remove excess stain.
-
Imaging:
-
Add a small amount of fresh PBS to keep the biofilm hydrated.
-
Visualize the biofilm using a confocal microscope.
-
Acquire a series of z-stack images at different depths of the biofilm.
-
-
Image Analysis:
-
Reconstruct the 3D architecture of the biofilm from the z-stack images using appropriate software (e.g., ImageJ, Imaris).
-
Quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.
-
Conclusion
These application notes provide a framework for the systematic evaluation of this compound as a potential antibiofilm agent. The provided protocols for biofilm quantification and visualization are robust and widely accepted in the field. By understanding the quantitative efficacy and the impact on biofilm structure, researchers can further elucidate the mechanisms by which this compound disrupts these resilient bacterial communities, paving the way for the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Bacterial Biofilm Inhibition: A Focused Review on Recent Therapeutic Strategies for Combating the Biofilm Mediated Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Tangled Web: Regulatory Connections between Quorum Sensing and Cyclic Di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of RNA regulators, quorum sensing and c-di-GMP in bacterial biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Broxyquinoline Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Broxyquinoline in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound exerts its biological effects through a multi-faceted mechanism. Primarily, it acts as a metal ion chelator, with a high affinity for iron and copper ions.[1] By sequestering these essential metal ions, it disrupts crucial enzymatic processes within cells.[1] Additionally, this compound can intercalate into the lipid bilayer of cell membranes, leading to structural disruption, increased permeability, and eventual cell death.[1] It has also been noted to possess anti-inflammatory properties and can inhibit the activity of prolyl and asparaginyl hydroxylations of HIF-1α in vitro.[1][2]
Q2: What is the recommended solvent and storage procedure for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[2] For in vitro experiments, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO. To avoid solubility issues due to moisture absorption by DMSO, use a fresh supply.[2] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: At what concentration should I start my in vitro experiments with this compound?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available data, a good starting point for many applications is in the low micromolar range. For instance, it has shown modest antibacterial activity with MIC values of 12.5 µM against several bacterial strains.[1] For anticancer studies, IC50 values have been observed in the range of 15-27 µM for certain cancer cell lines.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound cytotoxic to all cell lines?
A4: this compound exhibits selective cytotoxicity. For example, at a concentration of 10 µM, it has shown activity against the severe fever with thrombocytopenia syndrome virus (SFTSV) without significant toxicity to Vero cells over a 72-hour period.[3] Similarly, concentrations up to 1 mM have shown minimal effect on Human ileocaecal colorectal adenocarcinoma (HCT-8) cells within 44 hours.[3] However, other studies have shown cytotoxic effects on different cancer cell lines in the micromolar range.[3] Therefore, it is crucial to determine the cytotoxic profile of this compound in your specific cell line of interest using a cell viability assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | This compound is poorly soluble in aqueous solutions. The final concentration of DMSO in the medium may be too low to maintain solubility, or the this compound concentration may be too high. | - Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%). - Prepare intermediate dilutions of your this compound stock in culture medium before adding to the final culture volume to facilitate better mixing. - If precipitation persists, gentle warming and sonication of the stock solution before dilution may help.[3] |
| High background or false positives in fluorescence-based assays. | Quinoline compounds have been reported to interfere with fluorescence-based assays. This can be due to the intrinsic fluorescence of the compound or its ability to quench the fluorescent signal. | - Run a control experiment with this compound in the assay medium without cells to determine its intrinsic fluorescence at the excitation and emission wavelengths of your assay. - If interference is observed, consider using an alternative, non-fluorescent assay method (e.g., colorimetric or luminescence-based assays). - If a fluorescence assay is necessary, try to use red-shifted fluorophores, as interference is often more pronounced at shorter wavelengths. |
| Inconsistent or non-reproducible results. | The stability of quinoline compounds can be pH-dependent. Degradation of the compound in the culture medium over the course of the experiment could lead to variability. | - Ensure the pH of your culture medium is stable throughout the experiment. - For longer-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. - Prepare fresh dilutions from your frozen stock for each experiment to avoid using degraded compound. |
| Unexpectedly high cytotoxicity at low concentrations. | The specific cell line being used may be particularly sensitive to this compound. Alternatively, the initial stock concentration may have been calculated incorrectly. | - Perform a thorough dose-response curve, starting from a very low concentration (e.g., nanomolar range) to accurately determine the IC50 value for your cell line. - Double-check all calculations for stock solution and dilutions. - Culture cells in the highest concentration of DMSO used in your experiment as a vehicle control to ensure the solvent is not the cause of cytotoxicity. |
Data Presentation
Table 1: In Vitro Antibacterial Activity of this compound and Related Compounds
| Organism | Compound | MIC (µM) | Reference |
| Staphylococcus epidermidis | This compound | 12.5 | [1] |
| Staphylococcus aureus | This compound | 12.5 | [1] |
| Acinetobacter baumannii | This compound | 12.5 | [1] |
| Mycobacterium tuberculosis | 5,7-Dichloro-8-hydroxy-2-methylquinoline | 0.1 | [1] |
| Methicillin-sensitive S. aureus (MSSA) | 5,7-Dichloro-8-hydroxy-2-methylquinoline | 2.2 | [1] |
| Methicillin-resistant S. aureus (MRSA) | 5,7-Dichloro-8-hydroxy-2-methylquinoline | 1.1 | [1] |
Table 2: In Vitro Anticancer Activity of this compound Derivatives
| Cell Line | Compound | IC50 (µM) | Reference |
| C6 (rat glioma) | Brominated quinoline derivative 11 | 15.4 | [3] |
| HeLa (human cervical cancer) | Brominated quinoline derivative 11 | 26.4 | [3] |
| HT29 (human colon cancer) | Brominated quinoline derivative 11 | 15.0 | [3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is adapted from standard MTT assay procedures and is intended to determine the effect of this compound on cell viability.[4][5][6][7][8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value of this compound for the tested cell line.
Protocol 2: Broth Microdilution Assay for Antifungal Susceptibility
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.[9][10][11][12]
Materials:
-
Fungal isolate of interest
-
RPMI-1640 medium buffered with MOPS
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium according to CLSI guidelines.
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the adjusted fungal inoculum to each well, resulting in a final volume of 100 µL. Include a drug-free well for a growth control and an un-inoculated well for a sterility control.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific fungal species being tested.
-
Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or by reading the absorbance. The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.
Mandatory Visualizations
Signaling Pathways
References
- 1. [PDF] Evaluation of 8‐Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the HIF1α-p300 interaction by quinone- and indandione-mediated ejection of structural Zn(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of NF-kappaB signaling by Pin1-dependent prolyl isomerization and ubiquitin-mediated proteolysis of p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Regulation of NF-κB by ubiquitination and degradation of the IκBs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Broxyquinoline Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing Broxyquinoline-induced cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound-induced cytotoxicity?
A1: this compound, a hydroxyquinoline derivative, is understood to exert its cytotoxic effects through a multi-faceted mechanism. Primarily, it acts as a metal ion chelator, binding to essential metal ions like iron and copper. This chelation disrupts the function of metalloenzymes that are crucial for cellular processes. Additionally, this compound can intercalate into the lipid bilayer of cell membranes, leading to structural disruption, increased permeability, and eventual cell death.[1] Some studies on related quinoline compounds also suggest the involvement of reactive oxygen species (ROS) generation and the induction of apoptosis.
Q2: I am observing high levels of cytotoxicity in my primary cell cultures even at low concentrations of this compound. What are the possible reasons?
A2: Several factors could contribute to high cytotoxicity at low concentrations:
-
Cell Type Sensitivity: Primary cells, in general, are more sensitive to chemical insults than immortalized cell lines. The specific primary cell type you are using may have a particularly low tolerance for this compound.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can itself be toxic to primary cells, especially at higher concentrations.[2][3][4][5][6] It is crucial to use the lowest possible solvent concentration and include a solvent-only control in your experiments.
-
Compound Purity: Impurities in the this compound stock can contribute to unexpected cytotoxicity.
-
Culture Conditions: Suboptimal cell culture conditions (e.g., improper media formulation, pH, temperature, or high cell density) can stress the cells and make them more susceptible to drug-induced toxicity.[1]
Q3: How can I determine the appropriate concentration range for this compound in my specific primary cell culture model?
A3: It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your primary cells. This involves treating the cells with a range of this compound concentrations and measuring cell viability after a defined exposure time. A good starting point is a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the active range, followed by a more focused titration around the estimated IC50.
Q4: Are there any known signaling pathways affected by this compound that I should investigate?
A4: While specific signaling pathways for this compound in primary cells are not extensively documented, studies on other quinoline derivatives suggest the involvement of several key pathways in cytotoxicity:
-
Apoptosis Pathways: Quinoline compounds have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the activation of caspases, such as caspase-3.[7]
-
Oxidative Stress Pathways: The generation of reactive oxygen species (ROS) is a common mechanism of quinoline-induced cytotoxicity. This can lead to the activation of stress-activated protein kinase pathways like MAPK.
-
NF-κB Signaling: Some quinoline derivatives have been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation and cell survival.[1]
-
p53 Signaling: The tumor suppressor p53 is a key regulator of cell cycle arrest and apoptosis in response to cellular stress, and its pathway can be modulated by chemical compounds.
Troubleshooting Guides
Problem 1: High Background Signal or Low Signal-to-Noise Ratio in Cytotoxicity Assays
-
Possible Cause: High spontaneous release of viability markers (e.g., LDH) from unhealthy cells, or issues with assay reagents.
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure cells are in a logarithmic growth phase and not overly confluent, which can lead to spontaneous cell death.
-
Gentle Handling: Avoid vigorous pipetting or centrifugation that can damage cell membranes.
-
Check Reagent Quality: Ensure assay reagents are not expired and have been stored correctly.
-
Include Proper Controls: Always include a "no-cell" control (media only) to determine the background absorbance/fluorescence of the medium and a "maximum lysis" control to represent 100% cytotoxicity.[1]
-
Wash Steps: If using a dye-based assay, ensure that excess dye is thoroughly washed away to reduce background.
-
Problem 2: Inconsistent or Non-Reproducible IC50 Values
-
Possible Cause: Variability in experimental conditions, cell health, or compound preparation.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Use cells of a similar passage number for all experiments and ensure consistent seeding densities.
-
Prepare Fresh Drug Dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Control for Solvent Effects: Use a consistent, low concentration of the solvent across all treatments and include a solvent control.
-
Monitor Cell Health: Regularly check the morphology and viability of your primary cell cultures to ensure they are healthy before starting an experiment.
-
Increase Replicates: Use a sufficient number of technical and biological replicates to ensure statistical power.
-
Problem 3: Distinguishing Between Cytotoxicity and Cytostatic Effects
-
Possible Cause: The compound may be inhibiting cell proliferation without directly killing the cells.
-
Troubleshooting Steps:
-
Cell Counting: In addition to viability assays (like MTT, which measures metabolic activity), perform direct cell counts at the beginning and end of the treatment period. A cytostatic effect will result in a similar cell number to the initial count, while a cytotoxic effect will lead to a decrease in cell number.
-
Proliferation Assays: Utilize assays that specifically measure cell proliferation, such as BrdU incorporation or Ki-67 staining.
-
Quantitative Data Summary
Due to the limited availability of specific IC50 values for this compound in primary human cell cultures, the following table provides a summary of reported IC50 values for various quinoline derivatives in different cell lines to serve as a reference point. Researchers should determine the specific IC50 for this compound in their primary cell model of interest.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Quinoline Derivative 1 | HCEC | Normal Intestinal Epithelial | >50 | [3] |
| Quinoline Derivative 2 | HepG2 | Hepatocellular Carcinoma | 10-50 | [3] |
| Quinolinic Acid | Primary Human Neurons | Neuron | >0.150 | [6] |
| Quinolinic Acid | Primary Human Astrocytes | Astrocyte | >0.150 | [6] |
Key Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary cell culture of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at an optimized density and allow them to adhere and stabilize overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a solvent control.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or the solvent control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the solvent control and plot a dose-response curve to determine the IC50 value.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay assesses the integrity of the mitochondrial membrane, which is often compromised during apoptosis.
Materials:
-
Primary cell culture of interest
-
This compound
-
JC-1 or TMRE dye
-
FCCP (a mitochondrial uncoupler, as a positive control)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable culture plate or on coverslips.
-
Treat cells with this compound at the desired concentrations for the appropriate time. Include a positive control (FCCP) and a solvent control.
-
Incubate the cells with JC-1 or TMRE dye according to the manufacturer's instructions.
-
Wash the cells with PBS to remove the excess dye.
-
Analyze the fluorescence using a fluorescence microscope or a microplate reader. For JC-1, healthy cells with high ΔΨm will show red fluorescence, while apoptotic cells with low ΔΨm will exhibit green fluorescence. For TMRE, a decrease in fluorescence intensity indicates a loss of ΔΨm.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Primary cell culture of interest
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells using the provided lysis buffer.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to the cell lysates.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 400/505 nm for fluorometric) using a microplate reader.
-
The increase in absorbance or fluorescence is proportional to the caspase-3 activity.
Reactive Oxygen Species (ROS) Quantification
This assay measures the intracellular levels of ROS.
Materials:
-
Primary cell culture of interest
-
This compound
-
DCFDA (2',7'-dichlorofluorescin diacetate) or other ROS-sensitive probes
-
H2O2 (as a positive control)
-
Fluorescence microscope or plate reader
Procedure:
-
Treat cells with this compound for the desired time.
-
Incubate the cells with DCFDA solution according to the manufacturer's protocol.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity (Ex/Em = 485/535 nm) using a fluorescence microscope or plate reader.
-
An increase in fluorescence indicates an elevation in intracellular ROS levels.
Visualizations
Signaling Pathways
Caption: Putative signaling pathways involved in this compound-induced cytotoxicity.
Experimental Workflow
Caption: General experimental workflow for assessing this compound cytotoxicity.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting high cytotoxicity.
References
- 1. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism for quinolinic acid cytotoxicity in human astrocytes and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Broxyquinoline Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating interference caused by Broxyquinoline in fluorescence-based assays.
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving potential interference from this compound in your experiments.
1. Issue: Unexpected or high background fluorescence in my assay.
-
Question: I am observing a high fluorescence signal in my control wells containing this compound, even without the fluorescent reporter. What could be the cause?
-
Answer: this compound, a derivative of 8-hydroxyquinoline, is an intrinsically fluorescent molecule. This property, known as autofluorescence, is a common source of interference in fluorescence-based assays. The aromatic structure of this compound absorbs light and emits it at a specific wavelength, which can overlap with the signal from your intended fluorophore.
Troubleshooting Steps:
-
Spectral Scan of this compound: The first step is to determine the excitation and emission spectra of this compound under your specific assay conditions (buffer, pH, temperature).
-
Compare Spectra: Overlay the excitation and emission spectra of this compound with those of your assay's fluorophore. Significant overlap indicates a high potential for direct interference.
-
Implement a "Compound-Only" Control: Always include a control group in your experiment that contains only the assay buffer and this compound at the same concentration used in your experimental wells. The signal from this control can be subtracted from your experimental wells to correct for background fluorescence.
-
2. Issue: My fluorescence signal is lower than expected in the presence of this compound.
-
Question: My assay signal is significantly reduced when this compound is present, suggesting inhibition. However, I suspect it might be an artifact. How can I confirm this?
-
Answer: this compound may be causing fluorescence quenching. Quenching is a process where the fluorescence intensity of a fluorophore is decreased by another molecule. This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) or collisional quenching.
Troubleshooting Steps:
-
Pre-read and Post-read Measurements: Measure the fluorescence of your reporter dye before and after the addition of this compound. A significant drop in signal immediately after addition points towards quenching.
-
Vary Fluorophore Concentration: If possible, perform the assay with different concentrations of the fluorescent reporter. If the quenching effect is more pronounced at lower reporter concentrations, it is likely a significant issue.
-
Consider a Red-Shifted Fluorophore: Many interfering compounds, including those with aromatic structures, are more likely to absorb light in the UV to green range of the spectrum.[1][2] Switching to a fluorophore with excitation and emission wavelengths in the red or far-red region can often mitigate quenching effects.
-
3. Issue: My dose-response curve is inconsistent or shows a biphasic pattern.
-
Question: I am generating a dose-response curve for this compound, but the results are not following a standard sigmoidal curve. What could be happening?
-
Answer: Atypical dose-response curves can be a result of the combined effects of this compound's biological activity and its fluorescent properties. At different concentrations, the contribution of its autofluorescence or quenching to the total signal can change, leading to a distorted curve.
Troubleshooting Steps:
-
Kinetic vs. Endpoint Reading: If your assay allows, switch from an endpoint reading to a kinetic reading. The initial rate of the reaction is often less affected by the constant background fluorescence of the interfering compound.
-
Orthogonal Assay: Validate your findings using an orthogonal assay that employs a different detection method, such as a luminescence- or absorbance-based assay. This will help confirm if the observed effect is a true biological phenomenon or an artifact of the fluorescence measurement.
-
Frequently Asked Questions (FAQs)
-
Q1: Is this compound fluorescent?
-
A1: Yes, as a derivative of 8-hydroxyquinoline, this compound is intrinsically fluorescent. Its fluorescence properties are influenced by the solvent environment and its chelation with metal ions.
-
-
Q2: What are the excitation and emission wavelengths of this compound?
-
A2: The exact excitation and emission maxima of this compound can vary depending on the solvent and pH. However, based on data for 5,7-dibromo-8-hydroxyquinoline, the absorption (related to excitation) is in the UV range, and the emission is in the visible green region of the spectrum. It is crucial to determine these values under your specific experimental conditions.
-
-
Q3: How does this compound interfere with fluorescence assays?
-
A3: this compound can interfere in two primary ways:
-
Autofluorescence: It can emit its own light, adding to the background signal and potentially masking the signal from your reporter fluorophore.
-
Fluorescence Quenching: It can decrease the signal from your reporter fluorophore by absorbing its excitation or emission energy.
-
-
-
Q4: What are some general strategies to minimize interference from fluorescent compounds like this compound?
-
A4:
-
Use Red-Shifted Dyes: Shift to fluorophores that excite and emit at longer wavelengths (red or far-red) to avoid the common autofluorescence range of small molecules.[1][2]
-
Employ Time-Resolved Fluorescence (TRF): This technique can help to differentiate the long-lived fluorescence of specific lanthanide-based reporters from the short-lived background fluorescence of interfering compounds.
-
Implement Robust Controls: Always use "compound-only" and "vehicle-only" controls to accurately measure and subtract background signals.
-
Consider Alternative Assay Formats: If interference is persistent, switching to a non-fluorescence-based method like luminescence, absorbance, or a label-free technology may be the best solution.
-
-
-
Q5: Are there any non-fluorescent alternatives to this compound?
-
A5: The choice of an alternative will depend on the specific biological activity you are investigating.
-
For antimicrobial/antiparasitic activity: Consider compounds from different chemical classes that are not based on a quinoline scaffold.
-
For metal chelation studies: A variety of non-fluorescent chelators are available, such as EDTA, EGTA, or BAPTA, depending on the target metal ion.
-
-
Data Presentation
Table 1: Spectral Properties of 5,7-dibromo-8-hydroxyquinoline (this compound)
| Property | Wavelength Range | Notes |
| Absorption Maximum | ~350 - 400 nm | In the UV-A to violet range. This is an approximation and should be determined experimentally in the assay buffer. |
| Emission Maximum | ~500 - 550 nm | In the green region of the visible spectrum. This is an approximation and is highly dependent on the solvent environment. |
Experimental Protocols
Protocol 1: Determining the Spectral Profile of this compound
-
Objective: To measure the excitation and emission spectra of this compound in your assay buffer.
-
Materials:
-
This compound stock solution
-
Assay buffer
-
Spectrofluorometer
-
Quartz cuvette or appropriate microplate
-
-
Procedure:
-
Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.
-
Emission Scan:
-
Set the spectrofluorometer to excitation mode.
-
Excite the sample at a wavelength below the expected absorption maximum (e.g., 350 nm).
-
Scan the emission wavelengths from 400 nm to 700 nm.
-
Identify the wavelength of maximum emission.
-
-
Excitation Scan:
-
Set the spectrofluorometer to emission mode.
-
Set the emission wavelength to the maximum identified in the previous step.
-
Scan the excitation wavelengths from 250 nm to 450 nm.
-
Identify the wavelength of maximum excitation.
-
-
Analysis: Plot the intensity versus wavelength for both scans to visualize the spectral profile of this compound.
-
Protocol 2: Background Subtraction for Autofluorescence Correction
-
Objective: To correct for the autofluorescence of this compound in an endpoint assay.
-
Procedure:
-
Design your experiment to include the following control wells:
-
Blank: Assay buffer only.
-
Compound Control: Assay buffer + this compound (at each concentration tested).
-
Positive Control: All assay components except this compound.
-
Experimental Wells: All assay components including this compound.
-
-
Run the assay and measure the fluorescence intensity in all wells.
-
Calculation:
-
Corrected Signal = (Signal of Experimental Well) - (Signal of Compound Control Well at the same concentration)
-
-
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Mechanisms of fluorescence interference.
References
Technical Support Center: Improving the Bioavailability of Broxyquinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Broxyquinoline in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a concern?
A: this compound (5,7-dibromo-8-hydroxyquinoline) is a halogenated derivative of 8-hydroxyquinoline. Like many compounds in this class, it is characterized by poor aqueous solubility. This low solubility is a primary factor limiting its dissolution in the gastrointestinal (GI) tract, which in turn leads to poor absorption and low oral bioavailability.[1][2][3] For a drug to be effective when administered orally, it must first dissolve in the GI fluids to be absorbed into the bloodstream.[4][5]
Q2: What are the primary strategies for improving the oral bioavailability of poorly soluble drugs like this compound?
A: The main goal is to enhance the drug's solubility and/or dissolution rate. Several advanced formulation strategies can be employed:[4][6][7]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, leading to faster dissolution.[2][4][7] Nanosuspensions are a promising approach for the effective delivery of poorly water-soluble drugs.[1]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix can convert it from a stable crystalline form to a higher-energy amorphous state, which significantly improves solubility and dissolution.[1][6][8]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are mixtures of oils, surfactants, and co-solvents.[9][10] When administered, they form fine oil-in-water emulsions or microemulsions in the GI tract, keeping the drug in a solubilized state for absorption.[10][11][12]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the hydrophobic drug molecule and increase its apparent water solubility.[11][13]
Q3: Which animal models are most appropriate for studying the oral bioavailability of this compound?
A: Rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6, BALB/c) are the most commonly used models for preclinical pharmacokinetic (PK) studies.[14][15][16] Rats are often preferred due to their larger size, which facilitates easier blood sampling, and their physiological similarities to the human intestinal barrier, making them good predictors of oral drug absorption.[15]
Troubleshooting Guides
Problem 1: Very low or undetectable plasma concentrations of this compound after oral administration in rats.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility & Dissolution | The formulation is not adequately solubilizing the drug in the GI tract. Solution: Develop an enabling formulation such as a solid dispersion or a lipid-based system (SEDDS/SMEDDS) to improve solubility.[1][6][17] |
| High First-Pass Metabolism | This compound may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active drug reaching systemic circulation.[5] Solution: Consider co-administration with a metabolic inhibitor (for research purposes) to assess the impact of metabolism. Lipid-based formulations can also partially bypass first-pass metabolism through lymphatic transport.[6][11] |
| Analytical Method Sensitivity | The LC-MS/MS method used for plasma sample analysis may not be sensitive enough to detect low drug concentrations. Solution: Optimize the analytical method to achieve a lower limit of quantitation (LLOQ).[18] Ensure proper sample preparation to minimize matrix effects.[19] |
Problem 2: High inter-animal variability in pharmacokinetic (PK) data.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | If using a suspension, particle agglomeration or non-uniform dosing can cause significant variability. Solution: Ensure the dosing formulation is homogenous and stable. For suspensions, vortex thoroughly before dosing each animal. Consider using a solution-based formulation like SEDDS for more consistent dosing.[9] |
| Physiological Differences | Variations in food intake, stress levels, or GI motility among animals can affect drug absorption. Solution: Standardize experimental conditions. Fast animals overnight (while allowing water access) before dosing. Ensure consistent and skilled handling to minimize stress.[20] |
| Inaccurate Dosing Technique | Improper oral gavage technique can lead to dosing errors or deposition of the drug in the esophagus instead of the stomach. Solution: Ensure all personnel are properly trained in oral gavage.[21] Use appropriately sized gavage needles for the animal model. |
| Sparse Sampling | Using different animals for each time point (discrete sampling) can introduce inter-animal variability into the overall PK profile. Solution: If possible and ethically approved, use a serial blood sampling technique where multiple small blood samples are taken from the same animal over time. This reduces animal usage and inter-animal variability.[20] |
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic data to illustrate the expected improvement in this compound bioavailability when switching from a basic suspension to an optimized formulation like a Self-Emulsifying Drug Delivery System (SEDDS) in a rat model.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats (Oral Dose: 10 mg/kg)
| Parameter | Formulation A (Aqueous Suspension) | Formulation B (SEDDS) | Expected Improvement |
| Cmax (ng/mL) | 50 ± 15 | 350 ± 50 | ~7-fold increase |
| Tmax (hr) | 4.0 ± 1.5 | 1.5 ± 0.5 | Faster absorption |
| AUC₀₋₂₄ (ng·hr/mL) | 250 ± 80 | 2000 ± 300 | ~8-fold increase |
| Relative Bioavailability (Frel) | - | ~800% | Significant enhancement |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve. Data are presented as mean ± standard deviation. This data is for illustrative purposes only.
Experimental Protocols & Workflows
Protocol 1: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system to enhance its solubility and oral absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL, Cremophor® RH 40)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation: a. Accurately weigh the selected oil, surfactant, and co-surfactant in a clear glass vial based on a predetermined ratio (e.g., 30:40:30 w/w). b. Mix the components thoroughly using a magnetic stirrer at a controlled temperature (e.g., 40°C) until a clear, homogenous solution is formed. c. Add this compound to the excipient mixture and continue stirring until it is completely dissolved. The amount added should not exceed its determined solubility in the mixture.
-
Characterization: a. Self-Emulsification Test: Add 1 mL of the prepared SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) in a glass beaker with gentle agitation. b. Assessment: Observe the spontaneity of emulsification and the appearance of the resulting emulsion (should be clear to bluish-white). c. Droplet Size Analysis: Measure the globule size of the resulting emulsion using a dynamic light scattering (DLS) instrument. For a SEDDS, droplet sizes are typically below 200 nm.[10]
Workflow for Developing a Bioavailability-Enhanced Formulation
The following diagram illustrates a typical workflow for selecting and validating a formulation strategy to improve the oral bioavailability of a compound like this compound.
Protocol 2: Pharmacokinetic (PK) Study in Rats
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of a this compound formulation following oral administration to rats.
Animal Model: Male Sprague-Dawley rats (250-300g).
Methodology:
-
Acclimatization & Fasting: Acclimatize animals for at least 3 days. Fast rats overnight (approx. 12 hours) before the experiment, with free access to water.
-
Dosing: a. Weigh each animal immediately before dosing. b. Administer the this compound formulation (e.g., 10 mg/kg) via oral gavage. Record the exact time of administration for each animal.
-
Blood Sampling: a. Collect blood samples (approx. 150-200 µL) from the saphenous or jugular vein at predetermined time points.[14][20] b. Typical time points for an oral study are: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[14] c. Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: a. Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. b. Carefully transfer the supernatant (plasma) to a new, labeled microcentrifuge tube. c. Store plasma samples at -80°C until analysis.
-
Bioanalysis: a. Prepare plasma samples for analysis, typically involving protein precipitation followed by centrifugation.[19] b. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: a. Plot the plasma concentration versus time for each animal. b. Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC₀₋t, AUC₀₋inf, T½) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Pharmacokinetic Study Logical Flow
The diagram below outlines the logical steps involved in conducting a typical pharmacokinetic study in an animal model.
References
- 1. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. ispe.gr.jp [ispe.gr.jp]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. upm-inc.com [upm-inc.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS – Pharma Trends [pharma-trends.com]
- 14. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 15. researchgate.net [researchgate.net]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Qualitative Analysis of Drug-Containing Plasma and its Application to Quantitative Analysis and Pharmacokinetic Study of Zexie Decoction Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Broxyquinoline Dose-Response Curve Optimization and Interpretation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing and interpreting broxyquinoline dose-response curve experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is twofold. It functions through the chelation of metal ions, particularly iron and copper, which are essential for microbial enzymatic processes. By binding to these ions, it disrupts the metabolic activities of pathogens like bacteria, fungi, and protozoa.[1] Additionally, this compound can intercalate into the lipid bilayer of microbial cell membranes, leading to structural disruption, increased permeability, and ultimately cell death.[1][2] It has also been noted to possess anti-inflammatory properties.[1]
Q2: What are some reported IC50 values for this compound?
A2: The half maximal inhibitory concentration (IC50) of a drug is a measure of its potency. For this compound, some reported IC50 values against specific targets include:
| Target | IC50 Value |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | 5.8 µM |
| Cryptosporidium parvum fatty acyl-CoA binding protein (CpACBP1) | 64.9 µM |
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[3] A stock solution of 10 mM in DMSO is a common starting point.[1] It is crucial to use fresh, moisture-free DMSO as its moisture-absorbing nature can reduce the solubility of this compound.[3] For in vivo studies, specific formulations using DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been described to create suspended or clear solutions, respectively.[1]
Q4: What is a typical starting concentration range for a dose-response experiment with this compound?
A4: Based on the reported IC50 values, a sensible starting point for a dose-response curve would be to use a serial dilution that brackets these concentrations. For instance, you could start with a high concentration of 100 µM and perform 1:2 or 1:3 serial dilutions down to the nanomolar range. It is important to include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dose to account for any solvent effects.
Troubleshooting Guide
Issue 1: I am observing precipitation of this compound in my cell culture media.
-
Possible Cause 1: Poor Solubility. this compound has low water solubility.[2] The final concentration of DMSO used to dilute the stock solution in the media may be too low to maintain its solubility.
-
Solution: Ensure the final DMSO concentration in your culture media does not exceed a level that is non-toxic to your cells (typically <0.5%). If precipitation persists, consider preparing the final dilutions in media supplemented with a small amount of a non-ionic surfactant like Tween-80, after confirming the surfactant itself does not affect your experimental outcome. For some applications, gentle heating or sonication can aid dissolution.[1]
-
-
Possible Cause 2: Interaction with Media Components. Components in the cell culture media, such as proteins in fetal bovine serum (FBS), may interact with this compound and reduce its solubility.
-
Solution: Prepare the final dilutions of this compound in a serum-free medium immediately before adding them to the cells. Alternatively, you can test different brands or lots of FBS to see if the issue persists.
-
Issue 2: My dose-response curve is flat or shows no significant effect.
-
Possible Cause 1: Inappropriate Concentration Range. The concentrations of this compound tested may be too low to elicit a response in your specific experimental system.
-
Solution: Expand the concentration range to higher values. Based on some reports, this compound showed minimal effects on certain human cell lines even at high concentrations (e.g., 1 mM).[1]
-
-
Possible Cause 2: Cell Line Resistance. The cell line you are using may be inherently resistant to the effects of this compound.
-
Solution: If possible, test this compound on a different, potentially more sensitive, cell line to confirm its activity. Research literature to identify cell lines that have been previously shown to be sensitive to 8-hydroxyquinoline derivatives.
-
-
Possible Cause 3: Insufficient Incubation Time. The duration of exposure to this compound may not be long enough to observe a significant biological effect.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for your assay. This could range from a few hours to 72 hours or more, depending on the endpoint being measured.
-
Issue 3: I am observing high variability between my replicate wells.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across the wells of your microplate will lead to variable results.
-
Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each row or column to prevent settling.
-
-
Possible Cause 2: Edge Effects. Wells on the periphery of the microplate are more prone to evaporation, which can concentrate the drug and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for your experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.
-
-
Possible Cause 3: Pipetting Errors. Inaccurate pipetting, especially when performing serial dilutions, can introduce significant variability.
-
Solution: Use calibrated pipettes and fresh tips for each dilution. When adding reagents to the plate, ensure the tip is below the surface of the liquid to avoid splashing and inaccurate dispensing.
-
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework. Optimization of cell number, drug concentration, and incubation time is essential for each specific cell line and experimental setup.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose).
-
-
Cell Treatment:
-
Carefully remove the existing medium from the wells.
-
Add the prepared this compound dilutions and vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Follow the manufacturer's instructions for your chosen viability assay (e.g., add MTT reagent and solubilization buffer, or add CellTiter-Glo® reagent).
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (representing 100% viability).
-
Plot the normalized response versus the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic regression) to fit the data and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Proposed mechanisms of action for this compound.
References
Technical Support Center: Broxyquinoline Resistance Mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating microbial resistance to broxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound exerts its antimicrobial effects through a multi-pronged approach. Its primary mechanism involves the chelation of essential metal ions, particularly iron and copper, which are crucial cofactors for various microbial metabolic enzymes.[1] By sequestering these ions, this compound disrupts these essential enzymatic processes, leading to the inhibition of microbial growth and replication.[1] Additionally, this compound can intercalate into the microbial cell membrane, disrupting its integrity and leading to increased permeability and eventual cell death.[1] Some studies on the broader class of 8-hydroxyquinolines suggest they can also act as ionophores, transporting metal ions like copper into the cell, which can lead to cellular stress and toxicity.
Q2: What are the known microbial resistance mechanisms to 8-hydroxyquinolines, the class of compounds this compound belongs to?
While specific resistance mechanisms to this compound are still an emerging area of research, studies on other 8-hydroxyquinolines, particularly in the fungal pathogen Candida auris, have identified efflux pump upregulation as a key mechanism. This involves mutations in transcriptional regulators that lead to the overexpression of multidrug resistance (MDR) transporters, which actively pump the compound out of the cell.[1][2][3][4] Additionally, mutations within the transporter proteins themselves have been shown to confer resistance.[1][2][3][4] Based on general principles of antimicrobial resistance, other potential mechanisms could include modification of the drug's target site or enzymatic degradation of the compound, although these have not yet been specifically demonstrated for this compound.
Q3: Are there any known factors that can influence the in vitro activity of this compound in our experiments?
Yes, the metal ion concentration in your culture medium can significantly impact the apparent activity of this compound. Given that its primary mechanism involves metal chelation, variations in the availability of ions like copper and iron could affect its potency. It is advisable to use a well-defined and consistent culture medium for all experiments to ensure reproducibility.
Q4: What are typical Minimum Inhibitory Concentration (MIC) values for this compound against susceptible microbes?
Reported MIC values for this compound can vary depending on the microbial species and the specific testing conditions. The table below summarizes some published MIC values.
Data Presentation: this compound Minimum Inhibitory Concentrations (MICs)
| Microbial Species | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus epidermidis | 4 | 12.5 | [3] |
| Staphylococcus aureus | 4 | 12.5 | [3] |
| Acinetobacter baumannii | 4 | 12.5 | [3] |
| Clostridioides difficile (MIC50) | 0.125 | ~0.41 | [5] |
Troubleshooting Guides
Issue 1: Unexpectedly High MIC Values for this compound
You are observing significantly higher MIC values for this compound against your microbial strain of interest compared to published data or your own historical results with susceptible strains.
Potential Cause 1: Development of Resistance
The microbial population may have acquired resistance to this compound. A primary mechanism to investigate is the upregulation of efflux pumps.
Troubleshooting Steps:
-
Perform an Efflux Pump Inhibitor (EPI) Synergy Assay:
-
Determine the MIC of this compound against your strain in the presence and absence of a known broad-spectrum efflux pump inhibitor (e.g., phenylalanine-arginine β-naphthylamide - PAβN, or verapamil for fungi).
-
A significant reduction (four-fold or greater) in the this compound MIC in the presence of the EPI suggests that efflux is a contributing factor to the observed high MIC.
-
-
Gene Expression Analysis:
-
If you have a putative resistant strain and its susceptible parent, perform quantitative reverse transcription PCR (qRT-PCR) to analyze the expression levels of known multidrug resistance efflux pump genes (e.g., genes encoding transporters of the ABC or MFS superfamilies).
-
A significant upregulation of one or more of these genes in the resistant strain would support the role of efflux in resistance.
-
-
Whole-Genome Sequencing (WGS):
-
Sequence the genomes of both your resistant isolate and its susceptible counterpart.
-
Compare the sequences to identify mutations in genes encoding efflux pumps, their transcriptional regulators, or potential drug targets. Look for single nucleotide polymorphisms (SNPs), insertions, or deletions.
-
Potential Cause 2: Experimental Variability
Inconsistencies in experimental setup can lead to variable MIC results.
Troubleshooting Steps:
-
Verify Inoculum Density: Ensure that the starting inoculum of your microbial culture is consistent and standardized for all assays, typically to a 0.5 McFarland standard.
-
Check Media Composition: Confirm that the culture medium is consistent between experiments, paying close attention to the concentration of divalent cations.
-
Assess this compound Stock Solution: Ensure your this compound stock solution is properly prepared, stored, and has not degraded. Prepare fresh stock solutions if necessary.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO)
-
Sterile cation-adjusted Mueller-Hinton Broth (or other suitable microbial growth medium)
-
Sterile 96-well microtiter plates
-
Microbial culture in log-phase growth, adjusted to a 0.5 McFarland standard
-
Multichannel pipette
Methodology:
-
Prepare this compound Stock Solution: Dissolve this compound in the appropriate solvent to a high concentration (e.g., 1280 µg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate except the first column.
-
Add 200 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.
-
-
Prepare Inoculum: Dilute the 0.5 McFarland standard microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate Plate: Add 10 µL of the diluted inoculum to each well, resulting in a final volume of 110 µL. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at the optimal temperature for the microbe (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microbe.
Protocol 2: Investigating Resistance Mechanisms via Experimental Evolution and WGS
This protocol outlines a workflow to generate and identify resistance mutations to this compound.
Methodology:
-
Experimental Evolution:
-
Culture a susceptible microbial strain in the presence of sub-inhibitory concentrations of this compound (e.g., 0.5x MIC).
-
Serially passage the culture daily into fresh medium containing increasing concentrations of this compound.
-
Continue this process until a significant increase in the MIC is observed.
-
Isolate single colonies from the resistant population.
-
-
Whole-Genome Sequencing (WGS):
-
Extract genomic DNA from the resistant isolate and the original susceptible parent strain.
-
Perform high-throughput sequencing of the genomes.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads of the resistant and susceptible strains to a reference genome.
-
Identify genetic differences, including SNPs, insertions, and deletions, that are unique to the resistant strain.
-
Annotate the mutated genes to identify those with functions related to drug transport, target pathways, or drug metabolism.
-
Visualizations
Caption: Potential resistance pathways to this compound in a microbial cell.
Caption: Troubleshooting workflow for high this compound MIC values.
References
- 1. researchgate.net [researchgate.net]
- 2. Broad susceptibility of Candida auris strains to 8-hydroxyquinolines and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broad susceptibility of Candida auris strains to 8-hydroxyquinolines and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Use of 8-hydroxyquinoline to enrich for temperature-sensitive mutants of Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of Broxyquinoline in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the off-target effects of Broxyquinoline in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is twofold. Firstly, it acts as a metal ion chelator, with a particular affinity for iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺) ions. By binding to these essential metal ions, it disrupts various cellular processes that depend on them, including the function of numerous enzymes.[1] Secondly, it can disrupt microbial cell membranes by intercalating into the lipid bilayer, leading to increased permeability and cell death.[1]
Q2: What are the major known off-target effects of this compound in a research setting?
A2: The two most significant off-target effects to consider during in-vitro experiments are:
-
Metal Ion Chelation: As this compound is a potent metal chelator, it can deplete essential metal ions from the cell culture medium and from intracellular stores.[1] This can non-specifically affect the function of host cell metalloenzymes, leading to experimental artifacts.
-
Histamine H2 Receptor (HRH2) Antagonism: Recent studies have identified this compound as a blocker of the histamine H2 receptor.[2] If your experimental system expresses HRH2 and relies on histamine signaling, this off-target activity could confound your results.[2]
Q3: At what concentration are off-target effects likely to be observed?
A3: Off-target effects are generally more pronounced at higher concentrations. It is recommended to use the lowest effective concentration of this compound as determined by a dose-response experiment for your specific model system. For small molecule inhibitors, concentrations exceeding 10 µM are more likely to produce non-specific effects.
Troubleshooting Guide
This guide is designed to help you identify and mitigate potential off-target effects of this compound in your experiments.
Problem 1: Observed cellular phenotype is inconsistent with the expected on-target effect.
-
Possible Cause: The observed effect may be due to the chelation of essential metal ions from the cell culture medium or within the cells.
-
Troubleshooting Strategy: Perform a "metal rescue" experiment.
-
Rationale: Supplementing the cell culture medium with the metal ions that this compound is known to chelate (iron and copper) can help determine if the observed phenotype is due to metal depletion. If the addition of these metals reverses or mitigates the effect of this compound, it strongly suggests that the phenotype is a result of its chelation activity.
-
Experimental Protocol: See "Experimental Protocols" section below for a detailed methodology.
-
Problem 2: My cells express the Histamine H2 Receptor, and I am seeing unexpected changes in signaling pathways.
-
Possible Cause: this compound is acting as an antagonist at the HRH2 receptor, blocking its normal function.
-
Troubleshooting Strategy: Conduct a receptor antagonism reversal experiment.
-
Rationale: If this compound is indeed blocking HRH2, its effect should be surmountable by adding an excess of the natural ligand (histamine) or a known HRH2 agonist.
-
Experimental Protocol: See "Experimental Protocols" section below for a detailed methodology.
-
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound for its on-target and off-target activities. This data can help in designing experiments with appropriate concentrations to minimize off-target effects.
| Target/Activity | IC50 / Effective Concentration | Notes |
| On-Target Activities | ||
| Cryptosporidium parvum fatty acyl-CoA binding protein (CpACBP1) | 64.9 µM | |
| Severe fever with thrombocytopenia syndrome virus (SFTSV) | 5.8 µM | |
| Off-Target Activities | ||
| Histamine H2 Receptor (HRH2) Blockade | Effective at 10 µM in cell-based assays | |
| Metal Ion Chelation (Fe²⁺/Fe³⁺, Cu²⁺) | Concentration-dependent | The effective concentration for chelation will vary based on the basal metal concentration in the experimental system. |
Experimental Protocols
Protocol 1: Metal Rescue Experiment
Objective: To determine if the observed cellular effect of this compound is due to its metal chelation properties.
Materials:
-
Cells of interest
-
Standard cell culture medium
-
This compound stock solution
-
Iron (II) sulfate (FeSO₄) or Iron (III) chloride (FeCl₃) stock solution
-
Copper (II) sulfate (CuSO₄) stock solution
-
Appropriate assay for measuring the phenotype of interest (e.g., cell viability assay, gene expression analysis)
Methodology:
-
Cell Seeding: Plate cells at a density appropriate for your assay and allow them to adhere overnight.
-
Treatment Groups: Prepare the following treatment conditions in your cell culture medium:
-
Vehicle control (e.g., DMSO)
-
This compound at the desired experimental concentration (e.g., 1X, 2X, and 5X the EC50 for your on-target effect)
-
This compound at each concentration + supplemental iron (e.g., 10 µM FeSO₄)
-
This compound at each concentration + supplemental copper (e.g., 1 µM CuSO₄)
-
Supplemental iron alone (10 µM FeSO₄)
-
Supplemental copper alone (1 µM CuSO₄)
-
-
Incubation: Replace the existing medium with the treatment media and incubate for the desired experimental duration.
-
Assay: Perform your assay to measure the phenotype of interest.
-
Data Analysis: Compare the results from the this compound-only treated groups with the this compound + supplemental metal groups. A statistically significant reversal of the this compound-induced phenotype in the presence of supplemental metals indicates that the effect is, at least in part, due to metal chelation.
Protocol 2: HRH2 Antagonism Reversal Experiment
Objective: To determine if the observed cellular effect of this compound is due to its antagonism of the Histamine H2 Receptor.
Materials:
-
Cells expressing HRH2
-
Standard cell culture medium
-
This compound stock solution
-
Histamine stock solution (HRH2 agonist)
-
Assay to measure a downstream effect of HRH2 signaling (e.g., cAMP assay)
Methodology:
-
Cell Seeding: Plate HRH2-expressing cells at a suitable density for your assay and allow them to adhere.
-
Treatment Groups:
-
Vehicle control
-
Histamine at a concentration that elicits a sub-maximal response (e.g., EC50)
-
This compound at the desired experimental concentration
-
This compound + Histamine (pre-incubate with this compound for 30 minutes before adding Histamine)
-
-
Incubation: Incubate the cells for the appropriate time to observe the downstream signaling event.
-
Assay: Perform the assay to measure the downstream readout of HRH2 activation (e.g., measure intracellular cAMP levels).
-
Data Analysis: Compare the response to Histamine in the presence and absence of this compound. If this compound significantly reduces the Histamine-induced response, and this inhibition can be overcome by increasing concentrations of Histamine, it confirms its role as an HRH2 antagonist.
Visualizations
Caption: Troubleshooting workflow for this compound off-target effects.
Caption: Signaling pathways of this compound's off-target effects.
References
Technical Support Center: Overcoming Poor Water Solubility of Broxyquinoline in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of Broxyquinoline in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an antiprotozoal agent and a member of the hydroxyquinoline class of compounds, known for its antimicrobial and potential anti-inflammatory properties.[1] Its primary mechanism of action involves the chelation of metal ions, such as iron and copper, which are essential for various cellular processes in microorganisms.[1] A significant challenge in working with this compound is its very low water solubility, which can lead to precipitation in aqueous assay buffers, resulting in inaccurate and unreliable experimental outcomes.
Q2: What are the known solubility properties of this compound?
A2: this compound is practically insoluble in water and ethanol.[2][3][4] Its solubility is significantly higher in organic solvents, particularly Dimethyl Sulfoxide (DMSO).[2][3][5] For preparing stock solutions, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce its solubility.[2][3]
Q3: What is the primary mechanism of action for this compound?
A3: this compound's biological activity is primarily attributed to its ability to chelate divalent metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺).[1] By binding to these metal ions, it disrupts essential enzymatic reactions and cellular processes that are dependent on them.[1] This disruption of metal homeostasis can interfere with microbial growth and replication.[1] Additionally, this compound can intercalate into the lipid bilayer of cell membranes, causing structural disruption and increased permeability.[1]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of DMSO stock solution in aqueous assay buffer.
Cause: This is a common issue for poorly soluble compounds. The aqueous environment of the assay buffer drastically reduces the solubility of this compound, which is highly soluble in the DMSO stock.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cell toxicity.[6] However, some cell lines can tolerate up to 1% DMSO.[7] Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions of the DMSO stock in DMSO first, and then add the final diluted sample to your buffer.[8] A stepwise dilution into the aqueous buffer, with gentle mixing, can also help.[9]
-
Use of Surfactants (for enzyme assays): For non-cell-based assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (typically 0.01% to 0.05%) to the assay buffer can help maintain the solubility of this compound.[10] Be aware that surfactants can interfere with some enzyme kinetics.[10]
-
Sonication: After diluting the DMSO stock in the assay buffer, brief sonication can help to break down small precipitates and create a more uniform dispersion.[10][11]
Issue 2: this compound precipitates in cell culture media over time.
Cause: Cell culture media are complex aqueous solutions containing salts and proteins that can promote the precipitation of hydrophobic compounds.[1][11][12] Changes in temperature and pH can also affect solubility.[12]
Solutions:
-
Pre-warm Media and Solutions: Ensure that both the cell culture media and the diluted this compound solution are at the same temperature (typically 37°C) before mixing to avoid temperature-induced precipitation.
-
pH Adjustment: The solubility of quinoline derivatives can be pH-dependent.[13][14][15] While significant pH changes can harm cells, slight adjustments to the media pH (within the physiological tolerance of the cells) might improve solubility. This should be carefully validated for each cell line.
-
Use of Serum: If your experimental design allows, the presence of serum in the culture medium can help to solubilize lipophilic compounds through binding to albumin and other proteins.
-
Fresh Preparations: Prepare the final working solution of this compound in the cell culture medium immediately before adding it to the cells to minimize the time for precipitation to occur.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| Water | Insoluble (<0.1 mg/mL) | <0.33 | [2][3][5] |
| Ethanol | Insoluble | - | [2][3][4] |
| Dimethyl Sulfoxide (DMSO) | 17 mg/mL | 56.11 | Use of fresh, anhydrous DMSO is recommended.[2][3] |
| Dimethyl Sulfoxide (DMSO) | 33.33 mg/mL | 110.02 | Requires sonication to achieve this concentration.[5][11] |
| N,N-dimethylformamide (DMF) | Higher than in other tested organic solvents (qualitative) | - | [16] |
| 2-butanone | High (qualitative) | - | [16] |
| Acetone | High (qualitative) | - | [16] |
| Ethyl acetate | Moderate (qualitative) | - | [16] |
| 1-butanol | Moderate (qualitative) | - | [16] |
| Isopropanol | Moderate (qualitative) | - | [16] |
| n-propanol | Moderate (qualitative) | - | [16] |
| Methanol | Lower (qualitative) | - | [16] |
| Acetonitrile | Lower (qualitative) | - | [16] |
| Toluene | Lowest (qualitative) | - | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 3.03 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If precipitation is still visible, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.[5][11]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (with or without serum, as per experimental design)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO if a wide range of concentrations is being tested.[8]
-
To prepare the final working solution, add the required volume of the DMSO stock (or diluted stock) to the pre-warmed cell culture medium. The final DMSO concentration should ideally not exceed 0.5%.[6]
-
Immediately after adding the DMSO stock, gently vortex or invert the tube to mix. Do not shake vigorously to avoid protein denaturation in the medium.
-
Visually inspect the solution for any signs of precipitation. If slight precipitation occurs, brief sonication may be attempted, but this can be harsh on media components.
-
Add the freshly prepared working solution to the cells immediately.
-
Include a vehicle control in your experiment by adding the same final concentration of DMSO (without this compound) to the cell culture medium.
Protocol 3: Preparation of Working Solutions for Enzyme Assays
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Assay buffer (at the appropriate pH for the enzyme)
-
Optional: Tween-20 or Triton X-100
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
If necessary, prepare intermediate dilutions of the stock solution in DMSO.
-
For assays sensitive to precipitation, consider adding a non-ionic surfactant like Tween-20 to the assay buffer to a final concentration of 0.01-0.05%.[10]
-
Prepare the final working solution by adding a small volume of the DMSO stock to the assay buffer.
-
Mix thoroughly by vortexing.
-
If precipitation is observed, sonicate the solution for a few minutes.
-
Always include a vehicle control (assay buffer with the same final concentration of DMSO and surfactant) to account for any effects of the solvent and additives on enzyme activity.
Visualizations
Caption: Experimental workflow for preparing and using this compound in assays.
Caption: this compound's mechanism via metal ion chelation.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. General Aspects of Metal Ions as Signaling Agents in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. biocrick.com [biocrick.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. cellculturedish.com [cellculturedish.com]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. This compound (CAS 521-74-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. researchgate.net [researchgate.net]
- 15. mmpc.org [mmpc.org]
- 16. researchgate.net [researchgate.net]
protocol for assessing Broxyquinoline degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the degradation of Broxyquinoline. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data presentation formats to assist in designing and executing robust stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
A1: Forced degradation studies are essential to understand the intrinsic stability of this compound.[1] These studies involve exposing the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[1][2][3] This information is crucial for developing and validating stability-indicating analytical methods, which are necessary to ensure the quality, safety, and efficacy of the final drug product.[3]
Q2: What are the typical stress conditions applied in a forced degradation study of this compound?
A2: Based on ICH guidelines, the typical stress conditions for this compound would include:
-
Acid Hydrolysis: Treatment with an acid solution (e.g., 0.1N HCl) at elevated temperatures.[2]
-
Base Hydrolysis: Treatment with a base solution (e.g., 0.1N NaOH) at elevated temperatures.[2]
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂).[2]
-
Thermal Degradation: Heating the solid drug substance at high temperatures.[2]
-
Photodegradation: Exposing the drug substance to UV and visible light.[4]
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the structure of 5,7-dibromo-8-hydroxyquinoline and the degradation of similar compounds, plausible pathways include:
-
Oxidation: The phenol group is susceptible to oxidation, potentially leading to the formation of quinone-like structures and ring-opening products.
-
Photodegradation: Similar to other quinoline compounds, photodegradation could lead to hydroxylation of the quinoline ring or dehalogenation.[5]
-
Hydrolysis: Although the quinoline ring is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring cleavage.
Q4: What analytical techniques are suitable for assessing this compound degradation?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and recommended technique.[3][6] This method should be able to separate this compound from all its potential degradation products. For the identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[7]
Q5: How much degradation is considered sufficient in a forced degradation study?
A5: The goal is to achieve a target degradation of approximately 10-30% of the active pharmaceutical ingredient (API).[2] Overly harsh conditions that lead to excessive degradation may not be representative of real-world stability issues.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidant), increase the temperature, or prolong the exposure time.[2] |
| Complete degradation of this compound. | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase composition or pH. Column degradation. | Optimize the mobile phase by adjusting the organic solvent ratio, buffer concentration, and pH. Ensure the column is suitable for the analysis and has not degraded. |
| Mass imbalance in the assay. | Co-elution of degradation products. Degradation products are not UV active at the chosen wavelength. Precipitation of degradants. | Use a photodiode array (PDA) detector to check for peak purity and to identify a more suitable detection wavelength. Ensure complete dissolution of the sample before injection. |
| Inconsistent or irreproducible results. | Variation in experimental conditions. Instability of the prepared solutions. | Strictly control all experimental parameters (temperature, time, concentrations). Analyze samples promptly after preparation or store them under conditions that prevent further degradation. |
Proposed Degradation Pathways
Based on the chemical structure of this compound and known degradation mechanisms of related compounds, the following degradation pathways are proposed:
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpp.com [ijrpp.com]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: Optimizing Broxyquinoline Activity by Adjusting pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Broxyquinoline. The focus is on modulating its activity by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exerts its antimicrobial effects through a dual mechanism of action. Its primary mode of action is the chelation of essential metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺), which are vital for microbial enzymatic processes.[1] By sequestering these ions, this compound disrupts crucial metabolic pathways in bacteria, fungi, and protozoa, leading to growth inhibition.[1] Additionally, it can intercalate into the lipid bilayer of microbial cell membranes, causing structural disruption, increased permeability, and eventual cell death.[1]
Q2: How does pH influence the activity of this compound?
A2: The activity of this compound, like other 8-hydroxyquinoline derivatives, is significantly influenced by pH. This is primarily due to two factors:
-
Chelation Activity: The ability of this compound to chelate metal ions is pH-dependent. The protonation state of the hydroxyl and quinoline nitrogen groups, which are involved in metal binding, changes with pH. Optimal chelation generally occurs in a specific pH range where the molecule is in a favorable ionization state to bind metal ions effectively.
-
Cellular Uptake and Membrane Interaction: The ionization state of this compound affects its ability to cross microbial cell membranes. The neutral, uncharged form of the molecule is typically more lipid-soluble and can more readily diffuse across the cell membrane. For quinolone antimicrobials, alkaline conditions have been shown to increase both bacteriostatic and bactericidal activities, likely due to a higher proportion of the uncharged species.[2] Conversely, acidic conditions can lead to protonation, increasing the molecule's charge and potentially hindering its passage through the lipid bilayer, which can impair its antimicrobial activity.[2]
Q3: I am observing lower than expected activity of this compound in my cell culture experiments. Could the pH of my media be the issue?
A3: Yes, suboptimal pH of your culture medium is a likely cause for reduced this compound activity. Most standard cell culture media are buffered to a physiological pH of around 7.2-7.4. However, cellular metabolism can lead to acidification of the local microenvironment. If the pH drops significantly, this compound may become protonated, reducing its ability to penetrate bacterial cells and chelate intracellular metal ions, thus lowering its efficacy. It is crucial to monitor and maintain a stable pH in your experiments.
Q4: What is the optimal pH range for this compound activity?
A4: While specific optimal pH ranges can be pathogen-dependent, for many quinolone-based antimicrobials, a neutral to slightly alkaline pH (around 7.0-8.0) tends to enhance activity.[2] Acidic environments (pH below 6.5) often lead to a significant decrease in efficacy.[2] It is recommended to perform a pH optimization experiment for your specific application to determine the ideal pH for maximal this compound activity.
Q5: Can I adjust the pH of my experimental medium? If so, how?
A5: Yes, you can adjust the pH of your medium. For microbial cultures, you can use sterile, dilute solutions of NaOH to increase the pH or HCl to decrease it. It is critical to make these adjustments gradually while monitoring the pH with a calibrated pH meter to avoid shocking the cells. For cell culture applications, using buffered media like those containing HEPES can help maintain a more stable pH. However, be aware that some additives can have their own biological effects, so proper controls are essential.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent this compound activity | Suboptimal pH of the experimental medium. | Measure the pH of your medium before and during the experiment. Adjust the pH to the optimal range for this compound activity (typically neutral to slightly alkaline). Consider using a buffered medium (e.g., with HEPES for cell culture) to maintain pH stability. |
| Degradation of this compound. | This compound is sensitive to light. Store stock solutions protected from light and at the recommended temperature. Prepare fresh working solutions for each experiment. | |
| Low solubility of this compound. | This compound has low water solubility. Prepare stock solutions in a suitable solvent like DMSO and ensure it is fully dissolved before diluting into the aqueous experimental medium. Be mindful of the final DMSO concentration to avoid solvent toxicity. | |
| Precipitation of this compound in the medium | pH-dependent solubility changes. | The solubility of this compound can be influenced by pH. If precipitation occurs upon addition to a medium of a different pH, try adjusting the pH of the medium closer to that of the stock solution or use a lower final concentration. Sonication may aid in dissolution. |
| High background microbial growth despite this compound treatment | Inoculum size is too high. | Ensure you are using the recommended inoculum density for your antimicrobial susceptibility testing protocol. A high bacterial load can overwhelm the antimicrobial agent. |
| Presence of competing metal ions in the medium. | Some complex media may contain high concentrations of metal ions that can compete with this compound's chelation activity. If this is suspected, consider using a defined medium with known concentrations of metal ions for your experiments. |
Quantitative Data Summary
The following tables summarize expected trends in this compound activity based on data from related 8-hydroxyquinoline and fluoroquinolone compounds. This data is illustrative and should be confirmed experimentally for this compound in your specific system.
Table 1: Expected pH-Dependent Minimum Inhibitory Concentration (MIC) of this compound against E. coli and S. aureus
| pH | Expected MIC against E. coli (µg/mL) | Expected MIC against S. aureus (µg/mL) |
| 5.5 | > 64 | > 64 |
| 6.5 | 32 - 64 | 32 - 64 |
| 7.4 | 4 - 16 | 8 - 16 |
| 8.0 | 2 - 8 | 4 - 8 |
Note: Lower MIC values indicate higher antimicrobial activity. The modest antibacterial activity of this compound against S. aureus has been reported with a MIC of 12.5 µM (approximately 4 µg/mL) under standard conditions.[3] For a new 8-hydroxyquinoline derivative, MIC₅₀ and MIC₉₀ values of 16 and 32 µg/mL, respectively, have been reported against S. aureus.[4] The trend of decreasing activity at acidic pH is based on studies of fluoroquinolones.[2]
Table 2: Influence of pH on the Metal Chelation and Membrane Disruption Activities of 8-Hydroxyquinolines
| pH | Relative Iron (Fe³⁺) Chelation Activity | Relative Membrane Disruption |
| 5.5 | Low | Moderate to High |
| 7.4 | High | Moderate |
| 8.5 | Moderate to High | Low to Moderate |
Note: The chelation efficiency of 8-hydroxyquinolines is pH-dependent.[5] While acidic pH can enhance membrane disruption by some antimicrobial agents, the overall antimicrobial effect of quinolones is often reduced due to decreased cellular uptake.[2][6]
Experimental Protocols
Protocol 1: Determination of pH-Dependent Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution
This protocol is adapted from standard broth microdilution methods.[7]
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Mueller-Hinton Broth (MHB), adjusted to various pH values (e.g., 5.5, 6.5, 7.4, 8.0) using sterile HCl or NaOH
-
Bacterial strains (E. coli, S. aureus) grown to log phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of pH-Adjusted Media: Prepare batches of MHB and adjust the pH to the desired levels (5.5, 6.5, 7.4, 8.0) using sterile 1M HCl or 1M NaOH. Sterilize the pH-adjusted media by filtration.
-
Preparation of this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in each of the pH-adjusted MHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL). Add 100 µL of each dilution to the wells of a 96-well plate.
-
Inoculum Preparation: Dilute the log-phase bacterial culture in the corresponding pH-adjusted MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in medium without drug) and a negative control (medium only) for each pH.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Protocol 2: Assay for Measuring pH-Dependent Membrane Disruption
This protocol uses the release of a fluorescent dye from loaded vesicles to assess membrane disruption.
Materials:
-
Lipid vesicles (e.g., liposomes) encapsulating a fluorescent dye (e.g., calcein)
-
This compound solution
-
Buffers of different pH values (e.g., 5.5, 7.4, 8.5)
-
Fluorometer
Procedure:
-
Vesicle Preparation: Prepare lipid vesicles loaded with a self-quenching concentration of a fluorescent dye.
-
Assay Setup: In a 96-well plate, add the loaded vesicles to buffers of different pH values.
-
Treatment: Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-disrupting agent like Triton X-100) and a negative control (buffer only).
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. Disruption of the vesicle membrane will cause the release of the dye, leading to dequenching and an increase in fluorescence.
-
Data Analysis: Plot the percentage of dye leakage as a function of this compound concentration at each pH to determine the pH-dependent membrane-disrupting activity.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Effect of pH on this compound's ionization and activity.
Caption: Workflow for pH-dependent MIC determination.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Impact of pH on bacterial growth and activity of recent fluoroquinolones in pooled urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced membrane disruption and antibiotic action against pathogenic bacteria by designed histidine-rich peptides at acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
Broxyquinoline Quality Control: A Technical Support Center for Researchers
Welcome to the technical support center for Broxyquinoline quality control. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the quality and integrity of this compound in a research setting. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential quality control parameters for this compound in a research setting?
A1: For research purposes, the primary quality control parameters for this compound include purity, identity, solubility, and stability. Purity is often assessed by chromatographic methods like High-Performance Liquid Chromatography (HPLC) to determine the percentage of the active compound and identify any impurities. Identity confirmation is typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Solubility and stability are crucial for ensuring accurate dosing and preventing degradation during experiments.
Q2: What is the typical purity specification for research-grade this compound?
A2: Research-grade this compound should ideally have a purity of >98%, as confirmed by analytical techniques like HPLC or GC.
Q3: How should this compound be stored to ensure its stability?
A3: this compound should be stored in a cool, dry, and dark place to prevent degradation. It is sensitive to light and moisture. For long-term storage, it is recommended to keep it in a tightly sealed container at temperatures between 2-8°C.
Q4: What are the common solvents for dissolving this compound for in vitro studies?
A4: this compound is sparingly soluble in water but can be dissolved in organic solvents such as dimethyl sulfoxide (DMSO), and chloroform. When preparing stock solutions, it is crucial to use anhydrous solvents to minimize hydrolysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quality control analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Poor peak shape (tailing or fronting) for the this compound peak.
-
Possible Cause A: Secondary interactions with the stationary phase. The basic nitrogen atom in the quinoline ring of this compound can interact with residual silanol groups on C18 columns, leading to peak tailing.
-
Solution: Use a base-deactivated column or add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v). Adjusting the mobile phase pH to a lower value (e.g., pH 3-4) can also help by protonating the silanol groups.
-
-
Possible Cause B: Metal chelation. As an 8-hydroxyquinoline derivative, this compound can chelate metal ions present in the HPLC system (e.g., from stainless steel components or the stationary phase), causing peak distortion.[1]
-
Solution: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase at a low concentration (e.g., 0.1 mM) to sequester metal ions.
-
-
Possible Cause C: Sample overload. Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample to a lower concentration and reinject.
-
Issue 2: Appearance of extraneous peaks in the chromatogram.
-
Possible Cause A: Impurities from synthesis. The synthesis of this compound may result in process-related impurities.[2]
-
Solution: Obtain a certified reference standard of this compound to compare retention times. If a reference standard is unavailable, techniques like LC-MS can be used to identify the mass of the impurity and propose potential structures. Common impurities in related quinoline syntheses can arise from starting materials or side reactions.[3]
-
-
Possible Cause B: Degradation of this compound. this compound can degrade under certain conditions, leading to the formation of new products.
-
Solution: Perform forced degradation studies (see Q5 in FAQs) to intentionally generate degradation products and identify their retention times. This will help in developing a stability-indicating HPLC method.
-
Solubility and Stability Issues
Issue 3: Difficulty in dissolving this compound.
-
Possible Cause A: Inappropriate solvent. this compound has poor aqueous solubility.
-
Solution: Use organic solvents like DMSO for preparing stock solutions. For aqueous buffers in cell-based assays, the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced toxicity. Sonication can aid in dissolution.
-
-
Possible Cause B: Low-quality material. The presence of insoluble impurities can affect the overall solubility.
-
Solution: Ensure the purity of the this compound used. If necessary, purify the compound by recrystallization.
-
Issue 4: Changes in the appearance or properties of the this compound solution over time.
-
Possible Cause A: Degradation. this compound may be unstable in certain solvents or at specific pH values.[4]
-
Solution: Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Conduct stability studies in the experimental medium to understand the degradation kinetics.[5]
-
-
Possible Cause B: Photodegradation. Exposure to light can cause degradation of quinoline derivatives.[6][7]
-
Solution: Protect all solutions containing this compound from light by using amber vials or wrapping containers with aluminum foil.
-
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Analytical Technique | Reference |
| Purity | >98% | HPLC, GC | [8] |
| Identity | Conforms to reference spectra | NMR, MS | [8][9] |
| Storage | 2-8°C, protected from light and moisture | - | - |
| Solubility (DMSO) | ≥ 10 mg/mL | - | - |
Key Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This method is a general starting point and may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in DMSO to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
To assess the stability-indicating nature of an analytical method, forced degradation studies are performed.[7][10][11]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light for an extended period (e.g., 24-48 hours).
After exposure, analyze the samples by HPLC to observe any degradation peaks.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. ijrpp.com [ijrpp.com]
- 11. biomedres.us [biomedres.us]
Validation & Comparative
Unveiling the Metal Chelation Prowess of Broxyquinoline: A Comparative Guide
For Immediate Release
A comprehensive analysis of Broxyquinoline's metal chelation activity reveals its potential in therapeutic and research applications. This guide provides a detailed comparison with other common chelators, supported by experimental data and protocols, offering valuable insights for researchers, scientists, and drug development professionals.
This compound, a derivative of 8-hydroxyquinoline, demonstrates significant metal-chelating properties, primarily targeting iron and copper ions. This activity is fundamental to its established antimicrobial effects, as it disrupts essential metabolic pathways in pathogens that are dependent on these metal ions.[1] This guide delves into the quantitative validation of this compound's chelation capabilities, comparing it with well-known chelating agents, and provides detailed experimental methodologies for its assessment.
Comparative Analysis of Metal Chelation Activity
To contextualize the efficacy of this compound, its metal chelation performance is compared against two widely recognized chelators: Ethylenediaminetetraacetic acid (EDTA), a broad-spectrum metal chelator, and Desferrioxamine (DFO), a specific high-affinity iron chelator. The stability constant (log K) is a key metric used to quantify the strength of the bond between a chelator and a metal ion; a higher log K value indicates a more stable complex.
| Chelator | Metal Ion | Stability Constant (log K) |
| This compound | Fe(II) | Data not available |
| Fe(III) | Data not available | |
| Cu(II) | Data not available | |
| Zn(II) | Data not available | |
| EDTA | Fe(II) | 14.3 |
| Fe(III) | 25.1 | |
| Cu(II) | 18.8 | |
| Zn(II) | 16.5 | |
| Desferrioxamine (DFO) | Fe(III) | 30.6[2] |
Mechanism of Action: Disrupting Microbial Metal Homeostasis
The biological activity of this compound is intrinsically linked to its ability to sequester metal ions. In pathogenic microorganisms, essential metals like iron and copper serve as cofactors for a multitude of enzymes involved in critical cellular processes, including respiration and DNA replication.[1] By forming stable complexes with these metal ions, this compound effectively renders them unavailable to the microbial cells. This disruption of metal homeostasis leads to the inhibition of vital enzymatic activities and ultimately, microbial cell death.[1]
Mechanism of this compound's antimicrobial action via metal chelation.
Experimental Protocols for Validating Metal Chelation Activity
The following protocols provide a framework for the quantitative assessment of this compound's metal chelation activity.
Spectrophotometric Determination of Metal-Chelator Stoichiometry and Stability Constant
This method is adapted from procedures used for 8-hydroxyquinoline derivatives and allows for the determination of the binding ratio between the chelator and the metal ion, as well as the stability constant of the resulting complex. A study has confirmed a 1:2 stoichiometry for the complex of Fe(II) with 5,7-dibromo-8-hydroxyquinoline (this compound).
Materials:
-
This compound (5,7-dibromo-8-hydroxyquinoline)
-
Metal salts (e.g., FeCl₂, FeCl₃, CuSO₄, ZnCl₂)
-
Buffer solutions of appropriate pH
-
Spectrophotometer (UV-Vis)
-
Volumetric flasks and pipettes
Procedure (Job's Method of Continuous Variation):
-
Prepare equimolar stock solutions of this compound and the metal salt in a suitable solvent.
-
In a series of volumetric flasks, mix the stock solutions in varying molar ratios (e.g., 1:9, 2:8, ..., 9:1), keeping the total molar concentration constant.
-
Bring each flask to volume with the solvent and allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-chelator complex.
-
Plot the absorbance versus the mole fraction of the ligand. The maximum of the curve corresponds to the stoichiometry of the complex.
-
The stability constant (K) can be calculated from the absorbance data using appropriate equations derived from Beer-Lambert Law and the law of mass action.
Workflow for spectrophotometric determination of stoichiometry and stability constant.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions, including the binding affinity (Ka, the inverse of the dissociation constant Kd), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Isothermal Titration Calorimeter
-
This compound solution (in the syringe)
-
Metal ion solution (in the sample cell)
-
Appropriate buffer
Procedure:
-
Degas both the this compound and metal ion solutions to prevent bubble formation.
-
Load the metal ion solution into the sample cell and the this compound solution into the injection syringe.
-
Place the cell and syringe in the ITC instrument and allow the system to thermally equilibrate.
-
Perform a series of small, sequential injections of the this compound solution into the metal ion solution.
-
The heat change associated with each injection is measured.
-
The data is plotted as heat change per injection versus the molar ratio of ligand to metal.
-
Fit the resulting titration curve to a suitable binding model to determine the thermodynamic parameters (Ka, ΔH, and n). The stability constant (K) is equivalent to the binding affinity (Ka).
Conclusion
This compound's established role as a potent metal chelator underscores its significance in antimicrobial research and development. While direct comparative data on its stability constants are yet to be fully elucidated, the provided experimental frameworks offer a clear path for researchers to quantify its chelation efficacy against various metal ions. Understanding the precise metal-binding affinities of this compound will be instrumental in optimizing its therapeutic applications and exploring its potential in other metal-dependent biological systems.
References
Unveiling Membrane Disruption: A Comparative Analysis of Broxyquinoline and Alternatives
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, researchers are increasingly turning their attention to compounds that target the bacterial cell membrane, a promising but underexploited therapeutic strategy. This guide provides a comprehensive comparison of the membrane-disrupting capabilities of broxyquinoline, a halogenated 8-hydroxyquinoline derivative, against established membrane-active agents: daptomycin, polymyxin B, and chlorhexidine. This analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals seeking to understand and validate the membrane-disrupting potential of novel and existing antimicrobial compounds.
Executive Summary
This compound and other 8-hydroxyquinoline derivatives are known for their antimicrobial properties, which are attributed in part to their ability to disrupt microbial cell membranes.[1] This guide delves into the experimental validation of this mechanism, comparing it with the well-characterized membrane-disrupting actions of daptomycin, polymyxin B, and chlorhexidine. While quantitative data on the specific membrane-disrupting effects of this compound is limited in publicly available literature, this guide provides a framework for its evaluation by presenting data on comparator compounds and detailing the requisite experimental protocols.
Comparative Analysis of Antimicrobial Activity
A fundamental measure of an antimicrobial agent's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.
| Compound | Organism | MIC |
| This compound | Staphylococcus aureus | 12.5 µM (4 µg/mL)[2] |
| Daptomycin | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC90: 0.5 µg/mL |
| Polymyxin B | Escherichia coli | 4 mg/L |
| Chlorhexidine | Staphylococcus aureus | Induces potassium loss at MIC levels |
| Chlorhexidine | Escherichia coli | Induces potassium loss at MIC levels |
Experimental Validation of Membrane Disruption
The integrity of the bacterial cell membrane is crucial for maintaining cellular function. Disruption of this barrier leads to leakage of intracellular components and dissipation of the membrane potential, ultimately causing cell death. The following sections detail key assays used to quantify membrane disruption and present available data for the comparator compounds.
Membrane Potential Depolarization
The bacterial cytoplasmic membrane maintains an electrical potential, which is vital for cellular processes like ATP synthesis. Membrane-active agents can dissipate this potential, leading to depolarization. This is often measured using voltage-sensitive fluorescent dyes like DiSC3(5).
Comparative Data:
| Compound | Organism | Effect on Membrane Potential |
| This compound | Staphylococcus aureus / Escherichia coli | No quantitative data available. As a quinoline derivative, it is expected to cause membrane depolarization. |
| Daptomycin | Staphylococcus aureus | Gradual dissipation of membrane potential, reaching >90% depolarization within 30-60 minutes at 5 µg/mL. |
| Polymyxin B | HK-2 cells | Induced approximately 30 mV of depolarization. |
ATP Leakage
Adenosine triphosphate (ATP) is the primary energy currency of the cell. Damage to the cell membrane results in the leakage of intracellular ATP into the extracellular environment, which can be quantified using bioluminescence assays.
Comparative Data:
| Compound | Organism | ATP Leakage |
| This compound | Staphylococcus aureus / Escherichia coli | No quantitative data available. |
| Daptomycin | Staphylococcus aureus and Enterococcus faecalis | Membrane disruption leading to ATP leakage was observed only at a high concentration of 100 µg/mL. |
Ion Flux: Potassium Efflux
Potassium ions (K+) are essential for various cellular functions and are maintained at high concentrations within the bacterial cytoplasm. Membrane disruption leads to the efflux of these ions, which can be measured by techniques such as flame photometry.
Comparative Data:
| Compound | Organism | Potassium (K+) Efflux |
| This compound | Staphylococcus aureus / Escherichia coli | No quantitative data available. |
| Chlorhexidine | Staphylococcus aureus | 41% loss of cytoplasmic potassium after 5 minutes of exposure to a 5% w/v solution. |
| Chlorhexidine | Escherichia coli | 28% loss of cytoplasmic potassium after 5 minutes of exposure to a 5% w/v solution. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of membrane disruption studies.
Membrane Potential Depolarization Assay
This protocol utilizes the voltage-sensitive dye DiSC3(5) to monitor changes in bacterial membrane potential.
Workflow:
Caption: Workflow for Membrane Potential Depolarization Assay.
Methodology:
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium to the mid-logarithmic growth phase.
-
Cell Preparation: Harvest the bacterial cells by centrifugation, wash them twice with a suitable buffer (e.g., PBS with glucose), and resuspend them in the same buffer to a standardized optical density.
-
Dye Loading: Add the membrane potential-sensitive dye DiSC3(5) to the bacterial suspension and incubate in the dark to allow the dye to incorporate into the polarized bacterial membranes, resulting in fluorescence quenching.[3][4][5]
-
Compound Addition: Add this compound or a comparator compound at the desired concentration to the cell suspension.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a fluorometer. An increase in fluorescence indicates depolarization of the membrane as the dye is released from the cells.[3][4][5]
ATP Leakage Assay
This protocol quantifies the release of intracellular ATP from bacteria upon membrane disruption using a luciferase-based bioluminescence assay.[6][7][8]
Workflow:
Caption: Workflow for ATP Leakage Assay.
Methodology:
-
Bacterial Culture and Preparation: Grow and prepare bacterial cells as described in the membrane potential assay.
-
Treatment: Incubate the bacterial suspension with this compound or a comparator compound for a defined period.
-
Sample Collection: At various time points, take aliquots of the suspension and centrifuge to pellet the bacterial cells.[6]
-
Supernatant Analysis: Carefully collect the supernatant, which contains the extracellular ATP that has leaked from the cells.
-
Bioluminescence Reaction: In a luminometer plate, mix the supernatant with an ATP assay reagent containing luciferin and luciferase.
-
Luminescence Measurement: Measure the light produced using a luminometer. The amount of light is directly proportional to the concentration of ATP in the supernatant.[6][7][8]
Potassium Ion Efflux Assay
This protocol measures the leakage of intracellular potassium ions (K+) from bacteria using flame photometry.
Workflow:
Caption: Workflow for Potassium Ion Efflux Assay.
Methodology:
-
Bacterial Culture and Preparation: Grow bacterial cells to the desired growth phase. Harvest and wash the cells multiple times with a low-potassium buffer to remove external potassium. Resuspend the cells in the same buffer.
-
Treatment: Add this compound or a comparator compound to the bacterial suspension and incubate.
-
Sample Collection: At specified time intervals, remove aliquots and centrifuge to separate the bacterial cells from the supernatant.
-
Flame Photometry Analysis: Analyze the supernatant using a flame photometer to determine the concentration of potassium ions.[9][10][11] The instrument aspirates the sample into a flame, and the intensity of the light emitted at the characteristic wavelength for potassium is measured, which is proportional to the potassium concentration.[9][10][11]
Signaling Pathways and Logical Relationships
The primary mechanism of action for membrane-disrupting agents is the direct physical damage to the cell membrane, leading to a cascade of events culminating in cell death. This is in contrast to antibiotics that target specific intracellular signaling pathways.
Caption: Mechanism of Action for Membrane-Disrupting Agents.
Conclusion
While direct quantitative evidence for this compound-induced membrane disruption requires further investigation, its classification as a quinolone derivative strongly suggests a mechanism involving membrane interaction.[1] The comparative data for established membrane-active agents like daptomycin, polymyxin B, and chlorhexidine, along with the detailed experimental protocols provided herein, offer a robust framework for the systematic evaluation of this compound's membrane-disrupting capabilities. Such studies are essential for the continued development of novel antimicrobial strategies that can effectively combat the growing threat of antibiotic resistance.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Bioluminescent test systems based on firefly luciferase for studying stress effects on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. 3.6. ATP Leakage Assay [bio-protocol.org]
- 7. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. egyankosh.ac.in [egyankosh.ac.in]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
Broxyquinoline vs. Clioquinol: A Comparative Guide to Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial efficacy of two closely related 8-hydroxyquinoline derivatives: broxyquinoline and clioquinol. The information presented is based on available experimental data to assist researchers in evaluating their potential as antimicrobial agents.
Quantitative Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for this compound and clioquinol against a range of microorganisms. These values are essential for comparing the potency of the two compounds.
Table 1: Antibacterial Efficacy Data
| Organism | This compound MIC (µg/mL) | Clioquinol MIC (µg/mL) |
| Staphylococcus aureus | 4[1] | 10 |
| Staphylococcus epidermidis | 4[1] | - |
| Acinetobacter baumannii | 4[1] | - |
| Escherichia coli | - | >100 |
| Pseudomonas aeruginosa | - | >100 |
Note: A lower MIC value indicates greater potency.
Table 2: Antifungal Efficacy Data
| Organism | This compound IC50 (µM) | Clioquinol MIC (µg/mL) |
| Candida auris | 0.16 - 0.33 | 0.12 - 0.58 |
| Candida albicans | - | 0.031 - 0.5 |
| Candida glabrata | - | 0.031 - 0.5 |
| Candida tropicalis | - | 0.031 - 0.5 |
| Aspergillus fumigatus | - | 6[2] |
| Fusarium species | - | 0.5 - 2[2] |
| Nannizzia gypsea | - | 0.5 - 2[2] |
| Microsporum canis | - | 0.5 - 2[2] |
| Trichophyton species | - | 0.5 - 2[2] |
| Scedosporium dehoogii | - | 0.5 - 1[2] |
| Mucorales species | - | 4 - 8[2] |
Note: IC50 values represent the concentration required to inhibit 50% of microbial growth. MIC and IC50 values are not directly comparable without standardized testing conditions.
Mechanisms of Action
Both this compound and clioquinol are believed to exert their antimicrobial effects through a multi-faceted approach, primarily centered on their ability to chelate metal ions.[3][4]
-
Metal Ion Chelation: These compounds bind to essential metal ions, such as iron and copper, which are crucial cofactors for various microbial enzymes. This sequestration disrupts vital metabolic pathways, leading to the inhibition of microbial growth and replication.[3]
-
Membrane Disruption: this compound has been reported to intercalate into the lipid bilayer of microbial cell membranes. This action destabilizes the membrane, increasing its permeability and ultimately leading to cell death.[3] While not explicitly stated for clioquinol in the provided results, as a closely related 8-hydroxyquinoline, it is plausible that it shares a similar mechanism.
Figure 1: Proposed antimicrobial mechanism of action.
Experimental Protocols
The methodologies for determining antimicrobial efficacy are crucial for the interpretation and comparison of results. The following outlines a general experimental workflow for determining Minimum Inhibitory Concentration (MIC) based on standard practices.
Broth Microdilution Method for MIC Determination:
-
Preparation of Microbial Inoculum:
-
Isolate a pure culture of the test microorganism on an appropriate agar medium.
-
Prepare a standardized suspension of the microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a defined turbidity, typically corresponding to a specific colony-forming unit (CFU)/mL.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound (this compound or clioquinol) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth within a 96-well microtiter plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized microbial suspension.
-
Include a positive control well (microorganism and broth without the antimicrobial agent) and a negative control well (broth only).
-
Incubate the plates at an appropriate temperature and for a specified duration (e.g., 37°C for 16-24 hours for bacteria, 35°C for 24-48 hours for yeasts).
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Figure 2: Workflow for MIC determination.
Comparative Summary
-
Antibacterial Efficacy: Based on the limited available data, this compound demonstrates modest activity against Gram-positive bacteria such as S. aureus and S. epidermidis, and the Gram-negative bacterium A. baumannii.[1] Clioquinol appears to have weaker antibacterial activity, particularly against Gram-negative bacteria like E. coli and P. aeruginosa.[5]
-
Antifungal Efficacy: Both compounds exhibit potent antifungal activity. Clioquinol has been more extensively studied and shows a broad spectrum of activity against various yeasts and molds.[2] this compound also demonstrates significant activity against the emerging pathogen Candida auris.
-
Mechanism of Action: The primary antimicrobial mechanism for both compounds is believed to be metal ion chelation, which disrupts essential microbial enzymatic functions.[3][4] this compound is also known to cause microbial membrane disruption.[3]
Both this compound and clioquinol are potent antimicrobial agents, particularly against fungal pathogens. This compound may have a slight advantage in its antibacterial spectrum against certain Gram-positive and some Gram-negative bacteria compared to clioquinol. However, the available data for a direct and comprehensive comparison is limited. Further research with standardized, head-to-head testing is required to fully elucidate the comparative antimicrobial efficacy of these two compounds. The multi-target mechanism of action of these 8-hydroxyquinoline derivatives makes them interesting candidates for further investigation in the development of new antimicrobial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Clioquinol, an alternative antimicrobial agent against common pathogenic microbe - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Broxyquinoline and Other Quinoline Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Broxyquinoline and other notable quinoline derivatives, supported by experimental data. This analysis focuses on their antimicrobial and anticancer activities, offering insights into their potential therapeutic applications.
Executive Summary
Quinoline and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This guide focuses on a comparative analysis of this compound, a halogenated 8-hydroxyquinoline, with other key derivatives such as Clioquinol and Nitroxoline. While all three demonstrate significant antimicrobial and anticancer properties, notable differences in their potency and mechanisms of action exist. This analysis, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, aims to inform further research and drug development efforts in this promising chemical space.
Comparative Analysis of Biological Activity
The therapeutic potential of this compound and its analogs is primarily attributed to their efficacy as antimicrobial and anticancer agents. The following sections provide a quantitative comparison of their performance in these key areas.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The tables below summarize the MIC values of this compound, Clioquinol, and Nitroxoline against a range of pathogenic bacteria and fungi. Lower MIC values indicate greater potency.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Microorganism | This compound | Clioquinol | Nitroxoline |
| Staphylococcus aureus | 4[1] | - | 3.1[2] |
| Staphylococcus epidermidis | 4[1] | - | - |
| Escherichia coli | - | - | 2-4[3] |
| Klebsiella pneumoniae | - | - | 3.1 - 4[2][3] |
| Proteus mirabilis | - | - | 8[3] |
| Enterobacteriaceae (ESBL-producing) | - | - | 21.03-84.14 (µM)[4] |
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Microorganism | This compound | Clioquinol | Nitroxoline |
| Candida albicans | - | 0.031-0.5[5] | 0.25-2[6] |
| Candida auris | 0.16-0.33 (IC50, µM)[7] | 0.12-0.58 (IC50, µM)[7] | 0.125-1[8] |
| Candida glabrata | - | 100% biofilm eradication[5] | - |
| Candida tropicalis | - | 99.95% biofilm eradication[5] | - |
| Aspergillus fumigatus | - | 6[5] | - |
| Aspergillus flavus | - | 71% growth inhibition[5] | - |
| Aspergillus niger | - | 75% growth inhibition[5] | - |
| Trichophyton rubrum | - | 0.25[9] | - |
| Trichophyton mentagrophytes | - | - | - |
| Fusarium species | - | 0.5-2[5] | - |
Anticancer Activity
The anticancer potential of these quinoline derivatives has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of cytotoxic potency.
Table 3: Comparative Anticancer Activity (IC50 in µM)
| Cancer Cell Line | This compound | Clioquinol | Nitroxoline |
| Leukemia | |||
| Raji (Burkitt's lymphoma) | - | ~30[10] | 0.438[11] |
| HL-60 (Promyelocytic leukemia) | - | - | 0.9[11] |
| Prostate Cancer | |||
| PC-3 | - | - | ~5[12] |
| LNCaP | - | - | ~5[12] |
| DU145 | - | - | ~7[12] |
| Bladder Cancer | |||
| T24 | - | - | ~3[13] |
| 5637 | - | - | ~4[13] |
| J82 | - | - | 9.93[14] |
| Ovarian Cancer | |||
| A2780 | - | ~10[10] | 1.8[11] |
| Pancreatic Cancer | |||
| Panc-1 | - | - | 3.5[11] |
| Colon Cancer | |||
| HT-29 | - | ~30[10] | - |
| HCT-116 | - | ~30[10] | 45.48 (µg/mL)[15] |
| Breast Cancer | |||
| MCF-7 | - | ~30[10] | 52.78 (µg/mL)[15] |
| MDA-MB-231 | - | ~30[10] | - |
| Lung Cancer | |||
| A549 | - | ~30[10] | 28.79 (µg/mL)[15] |
| Liver Cancer | |||
| HepG2 | - | ~30[10] | 19.70 (µg/mL)[15] |
Mechanisms of Action and Signaling Pathways
The biological activities of these quinoline derivatives are underpinned by their ability to interfere with fundamental cellular processes, often through the modulation of key signaling pathways.
General Mechanisms
A primary mechanism of action for 8-hydroxyquinolines, including this compound and Clioquinol, is their ability to chelate metal ions, particularly zinc and copper. This chelation can disrupt the function of metalloenzymes that are crucial for microbial survival and cancer cell proliferation.
Specific Signaling Pathways
This compound: While the specific signaling pathways modulated by this compound are not as extensively characterized as those for Clioquinol and Nitroxoline, its structural similarity to other 8-hydroxyquinolines suggests potential involvement in the inhibition of pathways like NF-κB.
Clioquinol: Research has shown that Clioquinol can inhibit angiogenesis by promoting the degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which in turn down-regulates the downstream Extracellular signal-regulated kinase (ERK) pathway.[16][17]
Caption: Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation.
Nitroxoline: Nitroxoline has been shown to exert its anticancer effects by activating the AMP-activated protein kinase (AMPK) pathway, which subsequently inhibits the mammalian target of rapamycin (mTOR) signaling pathway.[18][19] This leads to cell cycle arrest and apoptosis.
Caption: Nitroxoline induces anticancer effects via the AMPK/mTOR pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducible research.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
Workflow:
Caption: Workflow for MIC determination using broth microdilution.
Protocol:
-
Preparation of Quinoline Derivatives: Stock solutions of the quinoline derivatives are prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Two-fold serial dilutions of each compound are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria; 30-35°C for 24-72 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MTT Assay for Anticancer Activity (IC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the quinoline derivatives for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Conclusion
This comparative analysis highlights the significant potential of this compound and other quinoline derivatives as antimicrobial and anticancer agents. Nitroxoline, in particular, demonstrates remarkable potency against a broad spectrum of cancer cell lines. Clioquinol's anti-angiogenic properties present a distinct mechanism of action with therapeutic promise. While direct comparative data for this compound is less abundant, its structural similarity to other 8-hydroxyquinolines and its established antimicrobial use warrant further investigation into its full therapeutic potential. The provided data and protocols serve as a valuable resource for researchers to build upon, fostering the development of novel and effective quinoline-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of nitroxoline against clinical isolates of Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. lume.ufrgs.br [lume.ufrgs.br]
- 10. researchgate.net [researchgate.net]
- 11. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitroxoline inhibits bladder cancer progression by reversing EMT process and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Comparative Analysis of the Antiviral Activity of Broxyquinoline and Other Quinolone Derivatives
A guide for researchers and drug development professionals on the potential of Broxyquinoline and related compounds as antiviral agents against emerging viral threats.
This guide provides a comparative overview of the antiviral activity of this compound and other quinoline derivatives against a panel of clinically relevant viruses: Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV), Chikungunya Virus (CHIKV), Zika Virus (ZIKV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). While data on this compound's efficacy against some of these viruses remains limited, this document compiles the available experimental evidence for this compound and offers a comparative landscape of alternative antiviral compounds.
Executive Summary
This compound, a halogenated 8-hydroxyquinoline derivative, has demonstrated in vitro activity against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV). Its broader antiviral spectrum is an active area of investigation. This guide presents the current data for this compound and compares it with established or experimental antiviral agents for SFTSV, Chikungunya, Zika, and SARS-CoV-2. The objective is to provide a valuable resource for researchers exploring the therapeutic potential of quinoline-based compounds.
Antiviral Activity Profile of this compound
This compound has been identified as an inhibitor of SFTSV, a tick-borne phlebovirus of growing public health concern.
Table 1: In Vitro Antiviral Activity of this compound against SFTSV
| Compound | Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | SFTSV | - | - | 5.8 | - | - | [1] |
Note: Specific details on the cell line, assay type, and cytotoxicity (CC50) for this particular study were not available in the public domain.
Currently, there is a lack of publicly available data on the direct antiviral activity of this compound against Chikungunya virus, Zika virus, and SARS-CoV-2. However, the broader class of quinoline derivatives has shown promise against these viruses, suggesting a potential avenue for future research into this compound's efficacy.
Comparative Antiviral Landscape
To provide context for the potential of this compound, this section compares its known activity with that of other antiviral agents against the target viruses.
Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)
Table 2: Comparison of Antiviral Activity against SFTSV
| Compound | Mechanism of Action | Cell Line | Assay Type | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Oxygen free radical release, CpACBP1 inhibition | - | - | IC50: 5.8 | - | - | [1] |
| Favipiravir | RNA-dependent RNA polymerase (RdRp) inhibitor | Vero | Plaque Reduction | EC50: 26.4 | >1000 | >37.9 | [2] |
| Ribavirin | Nucleoside analog, inhibits viral replication | Vero | CPE Inhibition | IC50: 3.69-8.72 µg/mL | >31.3 µg/mL | >3.6-8.5 | [3] |
Chikungunya Virus (CHIKV)
While direct data for this compound is unavailable, other quinoline derivatives have been investigated.
Table 3: Comparison of Antiviral Activity against CHIKV
| Compound | Mechanism of Action | Cell Line | Assay Type | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Chloroquine | Endosomal acidification inhibitor | Vero | Plaque Reduction | IC50: 7.0 | >250 | >35.7 | [4] |
| Arbidol | Viral entry inhibitor | MRC-5 | CPE Inhibition | EC50: 12.2 | 376 | 30.8 | [5] |
Zika Virus (ZIKV)
The antiviral potential of quinoline derivatives extends to Zika virus.
Table 4: Comparison of Antiviral Activity against ZIKV
| Compound | Mechanism of Action | Cell Line | Assay Type | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Sofosbuvir | NS5 RNA polymerase inhibitor | Huh-7 | Plaque Assay | EC50: 5.2 | >100 | >19.2 | [6] |
| Chloroquine | Endosomal acidification inhibitor | Vero | Plaque Reduction | EC50: 9.82 | 134.54 | 13.7 | [7] |
SARS-CoV-2
The COVID-19 pandemic spurred extensive research into antiviral compounds, including quinoline derivatives.
Table 5: Comparison of Antiviral Activity against SARS-CoV-2
| Compound | Mechanism of Action | Cell Line | Assay Type | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) inhibitor | Vero E6 | CPE Inhibition | EC50: 0.77 | >100 | >129.87 | [8] |
| Molnupiravir | Induces viral mutagenesis | Vero E6 | CPE Inhibition | EC50: 0.3 | >10 | >33.3 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of antiviral studies. Below are generalized protocols for the key assays mentioned in this guide.
Plaque Reduction Assay
This assay is a gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds.
-
Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero, Huh-7) in multi-well plates and incubate until confluent.
-
Compound Treatment & Infection: Pretreat cells with serial dilutions of the test compound for a specified time. Subsequently, infect the cells with a known amount of virus for 1-2 hours.
-
Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentration of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced damage.
-
Cell Seeding: Seed host cells in 96-well plates and incubate overnight.
-
Compound Treatment & Infection: Add serial dilutions of the test compound to the cells, followed by the addition of a virus suspension that causes a visible cytopathic effect.
-
Incubation: Incubate the plates for several days until CPE is evident in the virus control wells.
-
Cell Viability Measurement: Assess cell viability using methods such as MTT, MTS, or crystal violet staining.
-
Data Analysis: The EC50 is the compound concentration that inhibits CPE by 50% or restores cell viability to 50% of the uninfected control.
Quantitative Reverse Transcription PCR (qRT-PCR) Based Assay
This method quantifies viral RNA to determine the effect of a compound on viral replication.
-
Cell Culture and Treatment: Seed cells and treat with the antiviral compound and infect with the virus as described in the other assays.
-
RNA Extraction: At a specific time point post-infection, extract total RNA from the cell lysate or supernatant.
-
qRT-PCR: Perform quantitative reverse transcription PCR using primers and probes specific to a viral gene.
-
Data Analysis: The reduction in viral RNA levels in treated samples compared to untreated controls is used to determine the compound's inhibitory activity (IC50).
Visualizing Antiviral Mechanisms and Workflows
This compound's Potential Antiviral Mechanism
The proposed antiviral mechanisms of this compound and other quinoline derivatives often involve multiple host and viral targets.
References
- 1. Inhibition of zika virus infection by fused tricyclic derivatives of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Chikungunya Virus Infection by 4-Hydroxy-1-Methyl-3-(3-morpholinopropanoyl)quinoline-2(1H)-one (QVIR) Targeting nsP2 and E2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. news-medical.net [news-medical.net]
- 9. pubs.acs.org [pubs.acs.org]
Broxyquinoline: A Head-to-Head Comparison with Established Antibiotics for Gastrointestinal Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broxyquinoline, a derivative of 8-hydroxyquinoline, has a long history of use as an antimicrobial agent, particularly in the context of gastrointestinal infections. Its multifaceted mechanism of action presents a compelling case for re-evaluation in an era of growing antibiotic resistance. This guide provides a head-to-head comparison of this compound with established first-line antibiotics used for gastrointestinal infections, namely Ciprofloxacin (a fluoroquinolone) and Metronidazole. The comparison is based on available in vitro efficacy data, mechanisms of action, and known resistance profiles.
Mechanism of Action: A Multi-Pronged Approach
Unlike the targeted mechanisms of many modern antibiotics, this compound exerts its antimicrobial effects through several simultaneous pathways, making it theoretically less prone to the development of resistance.
This compound's Mechanisms of Action: [1]
-
Metal Ion Chelation: this compound's primary mechanism involves chelating essential metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺).[1] These ions are crucial cofactors for various bacterial enzymes involved in metabolic processes. By sequestering these ions, this compound effectively inhibits bacterial growth and replication.[1]
-
Membrane Disruption: The compound intercalates into the lipid bilayer of bacterial cell membranes, leading to structural disruption and increased permeability. This results in the leakage of essential intracellular components and ultimately, cell death.[1]
-
Inhibition of DNA Synthesis: While not its primary role, some evidence suggests that quinoline derivatives can interfere with DNA replication by inhibiting enzymes like DNA gyrase and topoisomerase IV, a mechanism shared with fluoroquinolones.
Established Antibiotics' Mechanisms of Action:
-
Ciprofloxacin: This fluoroquinolone antibiotic specifically targets bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are essential for DNA replication, and their inhibition leads to breaks in the bacterial chromosome and cell death.
-
Metronidazole: This antibiotic is effective against anaerobic bacteria and certain protozoa. It is a prodrug that, once activated within the anaerobic environment of the microorganism, causes DNA strand breakage and cell death.
In Vitro Efficacy: A Comparative Analysis
Direct head-to-head studies comparing the Minimum Inhibitory Concentrations (MICs) of this compound against a broad panel of enteric pathogens alongside Ciprofloxacin and Metronidazole are limited in recent literature. However, by compiling data from various sources, a comparative picture can be formed.
| Pathogen | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Metronidazole MIC (µg/mL) |
| Escherichia coli | No recent data available | 0.008 - >32[2] | Generally resistant |
| Salmonella enterica | No recent data available | 0.015 - >128 | Generally resistant |
| Shigella sonnei | No recent data available | 0.008 - 0.25[3] | Generally resistant |
| Campylobacter jejuni | No recent data available | 0.06 - >64 | Generally resistant |
| Clostridioides difficile | Modest activity reported (as a quinoline derivative)[4] | Generally resistant | 0.125 - 2 |
| Staphylococcus aureus | ~4 (12.5 µM)[4] | 0.12 - >100 | Generally resistant |
| Acinetobacter baumannii | ~4 (12.5 µM)[4] | 0.06 - >64 | Generally resistant |
| Anaerobic Bacteria (general) | Activity suggested by historical use | Limited activity | 0.25 - 8[5] |
Note: The lack of recent, comprehensive MIC data for this compound against key enteric pathogens is a significant knowledge gap. The modest activity reported against non-enteric bacteria suggests the need for renewed investigation into its efficacy against gut pathogens.
Experimental Protocols
To facilitate further research and comparative studies, this section outlines the detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound, Ciprofloxacin, or Metronidazole in a suitable solvent (e.g., DMSO for this compound, water for Ciprofloxacin and Metronidazole).
-
Perform serial two-fold dilutions of each antibiotic in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the antibiotic dilutions.
-
Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubate the plates at 35-37°C for 16-20 hours (for aerobic bacteria) or under anaerobic conditions for 48 hours (for anaerobic bacteria like C. difficile).
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Mechanism of Action Assays
-
Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase in a suitable broth medium.
-
Cell Preparation: Harvest the bacterial cells by centrifugation, wash twice with a suitable buffer (e.g., phosphate-buffered saline), and resuspend in the same buffer to a defined optical density.
-
Assay Setup: In a 96-well black, clear-bottom plate, add the bacterial suspension, propidium iodide (a fluorescent dye that only enters cells with compromised membranes), and different concentrations of the test compound (this compound).
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. A rapid increase in fluorescence indicates membrane disruption.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified bacterial DNA gyrase, ATP, and a suitable reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound or Ciprofloxacin) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour) to allow the gyrase to introduce negative supercoils.
-
Analysis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.
Visualizing Mechanisms and Workflows
To further elucidate the complex mechanisms and experimental procedures, the following diagrams are provided.
Caption: Multifaceted mechanism of action of this compound against bacterial cells.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Resistance Profile
A significant concern with any antimicrobial is the potential for resistance development.
-
This compound: Due to its multiple mechanisms of action, the development of resistance to this compound is theoretically more challenging for bacteria than to single-target antibiotics. However, as with any antimicrobial, the potential for resistance exists and warrants further investigation.
-
Ciprofloxacin: Resistance to fluoroquinolones is a growing problem and typically arises from mutations in the genes encoding DNA gyrase and topoisomerase IV. Efflux pumps that actively remove the drug from the bacterial cell also contribute to resistance.
-
Metronidazole: Resistance to Metronidazole in anaerobic bacteria is less common but can occur through decreased drug activation or increased DNA repair mechanisms.
Conclusion and Future Directions
This compound presents an intriguing profile as a broad-spectrum antimicrobial with a multi-targeted mechanism of action. While historical use suggests efficacy in gastrointestinal infections, a clear deficit of modern, comparative in vitro and in vivo data hinders its contemporary assessment against established antibiotics like Ciprofloxacin and Metronidazole.
For researchers and drug development professionals, this guide highlights a significant opportunity to reinvestigate this compound and other 8-hydroxyquinoline derivatives. Future studies should focus on:
-
Comprehensive in vitro susceptibility testing: Generating robust, head-to-head MIC and MBC data for this compound against a wide panel of clinically relevant enteric pathogens, including resistant strains.
-
In vivo efficacy studies: Evaluating the efficacy of this compound in well-established animal models of gastrointestinal infection.
-
Resistance development studies: Investigating the potential for and mechanisms of resistance development to this compound through serial passage studies.
-
Mechanism of action elucidation: Further detailing the specific molecular targets and signaling pathways affected by this compound to fully understand its antimicrobial and potential anti-inflammatory effects.
By addressing these knowledge gaps, the scientific community can determine the potential role of this compound in the current landscape of antimicrobial therapies and its utility in combating the growing threat of antibiotic resistance.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Characterization and drug susceptibility pattern of Salmonella and Shigella in children below five years: a cross-sectional study conducted in Lodwar, Turkana County, in Northern Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Broxyquinoline's Cellular Impact: A Comparative Analysis of its Activity Across Diverse Cell Lines
For researchers and professionals in the fields of drug discovery and development, understanding the nuanced activity of a compound across various cell lines is paramount. This guide provides a comprehensive cross-validation of Broxyquinoline's activity, presenting quantitative data, detailed experimental protocols, and insights into its mechanism of action. By comparing its performance with alternative compounds, this document serves as a valuable resource for evaluating this compound's potential as a therapeutic agent.
This compound, a halogenated 8-hydroxyquinoline derivative, has demonstrated a spectrum of biological activities. To objectively assess its potential, this guide synthesizes available data on its cytotoxic and anti-proliferative effects in a range of human cancer and non-cancer cell lines.
Comparative Cytotoxicity of this compound and Related Compounds
The efficacy of an anti-cancer agent is often initially measured by its cytotoxicity towards cancer cells, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values of this compound and its close analog, Clioquinol, across several human cell lines. This data provides a quantitative comparison of their potency.
| Cell Line | Cell Type | Compound | IC50 (µM) | Reference |
| A549 | Human Lung Carcinoma | 8-hydroxyquinoline derivative | 14.33 ± 0.47 | [1] |
| HeLa | Human Cervical Cancer | 8-hydroxyquinoline derivative | 27.56 | [2] |
| MCF-7 | Human Breast Adenocarcinoma | 8-hydroxyquinoline derivative | ~5.8 | [3] |
| HCT-8 | Human Ileocecal Adenocarcinoma | This compound | >10 (at 44h) | [4] |
| Vero | Monkey Kidney Epithelial (non-cancerous) | This compound | Not significantly toxic at 10µM (at 72h) | [4] |
| Various Cancer Lines | Human Cancers | Clioquinol | low micromolar range | [4][5] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology. The data presented here is for comparative purposes.
Unraveling the Mechanism: A Look into Signaling Pathways
The anti-cancer activity of 8-hydroxyquinoline derivatives, including this compound, is believed to stem from multiple mechanisms. A primary mode of action is the chelation of metal ions, which are crucial for various cellular processes. This disruption of metal homeostasis can lead to the inhibition of enzymes vital for cancer cell survival and proliferation.
Furthermore, evidence suggests that these compounds can induce apoptosis, or programmed cell death, in cancer cells. One of the key signaling pathways implicated in the action of 8-hydroxyquinoline derivatives is the STAT3 pathway. STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. Inhibition of STAT3 phosphorylation is a critical target for cancer therapy. Some 8-hydroxyquinoline derivatives have been shown to inhibit STAT3 phosphorylation, thereby downregulating the expression of its target genes involved in tumorigenesis.
Another pathway potentially affected is the ERK (extracellular signal-regulated kinase) pathway, which is involved in cell proliferation and survival. Some studies on 8-hydroxyquinoline derivatives suggest an activation of the ERK pathway, which, in some contexts, can paradoxically lead to cell death.
Below are diagrams illustrating the proposed mechanisms of action.
Experimental Protocols: A Guide to Reproducibility
To ensure the reproducibility and comparability of experimental data, detailed methodologies are crucial. The following is a representative protocol for determining the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Objective: To determine the IC50 value of this compound in a selected cell line.
Materials:
-
This compound
-
Selected cell line (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations to be tested.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value from the dose-response curve.
-
Alternatives and Future Directions
While this compound shows promise, it is important to consider its activity in the context of other 8-hydroxyquinoline derivatives and existing chemotherapeutic agents. Clioquinol, another well-studied 8-hydroxyquinoline, has also demonstrated potent anti-cancer activity in various cell lines.[4][5] Further research, including in vivo studies, is necessary to fully elucidate the therapeutic potential and safety profile of this compound. Investigating its efficacy in combination with other anti-cancer drugs could also be a promising avenue for future research. The development of more selective 8-hydroxyquinoline derivatives that specifically target cancer cells while minimizing toxicity to normal cells remains a key objective in this field of research.
References
Unlocking Synergistic Power: Broxyquinoline's Potential in Combination Antimicrobial Therapy
For Researchers, Scientists, and Drug Development Professionals
The rising tide of antimicrobial resistance necessitates innovative strategies to extend the efficacy of existing drugs and develop novel therapeutic approaches. One promising avenue lies in combination therapy, where the synergistic effects of multiple agents can overcome resistance mechanisms and enhance antimicrobial activity. Broxyquinoline, a halogenated 8-hydroxyquinoline derivative, has demonstrated broad-spectrum antimicrobial properties. This guide explores the synergistic potential of this compound with other antimicrobial agents, providing a comparative analysis supported by experimental data and detailed methodologies.
Mechanism of Action: A Foundation for Synergy
This compound and its parent compound, 8-hydroxyquinoline, exert their antimicrobial effects through a dual mechanism of action. They act as potent metal ion chelators, sequestering essential divalent cations like iron (Fe²⁺) and copper (Cu²⁺) that are crucial for microbial enzymatic processes.[1] This disruption of metal homeostasis inhibits key metabolic pathways. Additionally, these compounds can intercalate into the microbial cell membrane, disrupting its integrity and leading to increased permeability and cell death.[1] This membrane-destabilizing property can facilitate the entry of other antimicrobial drugs, laying a strong foundation for synergistic interactions.
Synergistic Effects with Antibacterial Agents
While direct studies on this compound are limited, research on the closely related 8-hydroxyquinoline (8-hq) and its derivatives provides compelling evidence of synergistic potential, particularly against resistant bacterial strains like Methicillin-Resistant Staphylococcus aureus (MRSA).
A study on an iron complex of 8-hydroxyquinoline, Fe(8-hq)₃, demonstrated significant synergistic activity when combined with ciprofloxacin and imipenem against S. aureus. The Fractional Inhibitory Concentration (FIC) index, a measure of synergy, was calculated to quantify these interactions. An FIC index of ≤ 0.5 is indicative of synergy.
Quantitative Data: Synergy of 8-Hydroxyquinoline Iron Complex with Antibiotics
| Microorganism | Antimicrobial Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| S. aureus | Fe(8-hq)₃ | 2.0 | 0.5 | 0.5 | Synergy |
| Ciprofloxacin | 0.5 | 0.125 | |||
| S. aureus | Fe(8-hq)₃ | 2.0 | 0.5 | 0.375 | Synergy |
| Imipenem | 0.25 | 0.03125 |
Data extrapolated from a study on Fe(8-hydroxyquinoline)₃, a closely related derivative of this compound.
Furthermore, a new 8-hydroxyquinoline derivative, PH176, has shown synergistic activity with oxacillin and nitroxoline against MRSA isolates.[2] This suggests that the 8-hydroxyquinoline scaffold, common to this compound, is a promising candidate for combination therapies to combat resistant Gram-positive infections. The combination of PH176 with oxacillin resulted in a synergistic effect against three out of five tested MRSA isolates.[2]
Experimental Protocols
The standard methods for evaluating antimicrobial synergy are the checkerboard assay, which is used to determine the FIC index, and the time-kill assay.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to assess the in vitro interaction of two antimicrobial agents.
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and the partner antimicrobial agent are prepared at concentrations significantly higher than their minimum inhibitory concentrations (MICs).
-
Microplate Setup: In a 96-well microtiter plate, serial dilutions of this compound are made along the x-axis, and serial dilutions of the partner antimicrobial are made along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC of each agent alone and in combination is determined by identifying the lowest concentration that inhibits visible growth.
-
FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive/Indifference
-
FIC Index > 4: Antagonism[3]
-
-
Visualizing the Experimental Workflow
Potential Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound with other antimicrobials likely stems from a multi-pronged attack on the microbial cell.
-
Membrane Permeabilization: this compound's ability to disrupt the cell membrane can lower the barrier for other antibiotics to enter the cell and reach their intracellular targets. This is particularly relevant for antibiotics that act on internal components, such as DNA, RNA, or ribosomes.
-
Inhibition of Resistance Mechanisms: Metal chelation by this compound may inhibit metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics. By sequestering the metal cofactors essential for the activity of these enzymes, this compound could potentially restore the efficacy of antibiotics like imipenem.
-
Enhanced Oxidative Stress: The combination of a membrane-disrupting agent and an antibiotic that induces oxidative stress could lead to a synergistic increase in reactive oxygen species (ROS), overwhelming the microbial cell's defense mechanisms and leading to rapid cell death.
Logical Relationship of Synergistic Action
Conclusion
The available evidence strongly suggests that this compound, and 8-hydroxyquinolines in general, are promising candidates for combination antimicrobial therapy. Their unique dual mechanism of action provides a solid basis for synergistic interactions with a variety of antibiotic classes. Further in-depth studies focusing specifically on this compound in combination with a broader range of clinically relevant antibiotics are warranted to fully elucidate its therapeutic potential. The data and protocols presented in this guide offer a framework for researchers to explore these synergistic relationships and contribute to the development of novel strategies to combat antimicrobial resistance.
References
- 1. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities [mdpi.com]
- 3. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Broxyquinoline's Mechanism: A Comparative Guide to its Genetically Validated Actions
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Broxyquinoline's mechanisms of action, supported by experimental data from genetic models. We delve into its multifaceted activity and contrast it with alternative compounds, offering a clear perspective on its therapeutic potential.
This compound, a member of the hydroxyquinoline family, has long been recognized for its antimicrobial and anti-inflammatory properties. Recent advancements in genetic modeling have enabled a more precise validation of its molecular mechanisms. This guide will explore the genetically validated targets of this compound and compare them to alternative therapeutic agents, providing a comprehensive overview for researchers in the field.
This compound's Genetically Validated Mechanisms of Action
This compound's therapeutic effects are attributed to three primary mechanisms: histamine H2 receptor antagonism, metal ion chelation, and membrane disruption. While all three have been proposed, the most definitive evidence from genetic models supports its role as a histamine H2 receptor antagonist and a metal ion chelator.
Histamine H2 Receptor Antagonism
Recent studies have identified this compound as a blocker of the histamine H2 receptor (HRH2). This was validated using a genetically engineered yeast-based G protein-coupled receptor (GPCR) screening assay. In this system, yeast cells were modified to express the human HRH2, linking its activation to a measurable reporter signal. The addition of this compound was shown to inhibit this signal, and this finding was subsequently confirmed in mammalian cell lines. This genetic model provides direct evidence of this compound's ability to antagonize HRH2 signaling.
Metal Ion Chelation
The ability of 8-hydroxyquinolines to chelate metal ions is a well-established characteristic. Genetic validation for this mechanism comes from a study on a related compound, 8-hydroxyquinoline-2-carboxylic acid (8-HQA), in the insect Spodoptera littoralis. Using CRISPR/Cas9 to knock out the gene for kynurenine 3-monooxygenase (KMO), which is essential for 8-HQA production, researchers observed a significant alteration in the gut microbiome. This effect was reversed by the reintroduction of 8-HQA, demonstrating that its metal-chelating activity is crucial for controlling microbial populations. This provides a powerful genetic model supporting the role of the 8-hydroxyquinoline scaffold in modulating biological systems through metal ion chelation.
Membrane Disruption
While the disruption of microbial cell membranes is a proposed mechanism for 8-hydroxyquinolines, direct validation for this compound using genetic models is not yet available in the reviewed literature. This mechanism is inferred from the physicochemical properties of the compound class.
Comparative Analysis with Alternative Agents
To provide a broader context, we compare this compound with other drugs that share similar, genetically validated mechanisms of action.
Histamine H2 Receptor Antagonists: Cimetidine and Famotidine
Cimetidine and Famotidine are well-established HRH2 antagonists used to treat acid-related gastrointestinal conditions. Their mechanism has been validated using HRH2 knockout mouse models. In these models, the physiological effects of Cimetidine and Famotidine are significantly diminished or absent, confirming that their primary target is indeed the H2 receptor. For instance, a study demonstrated that Cimetidine's effect on interleukin-18 production was absent in HRH2 knockout mice, directly linking its action to the receptor.
Metal Ion Chelators/Ionophores: Clioquinol and PBT2
Clioquinol and PBT2 are other 8-hydroxyquinoline derivatives that function as metal ionophores, redistributing metal ions across biological membranes. The mechanism of PBT2 has been investigated using transcriptomics in bacteria, which revealed a significant dysregulation of genes involved in metal homeostasis. Furthermore, studies using bacterial strains with deletions in genes related to metal transport and regulation (e.g., mntE, perR, czcD) have helped to elucidate the pathways affected by PBT2-mediated metal ion disruption. Clioquinol's effects on neurodegeneration have been studied in tau knockout mouse models, providing in vivo genetic context for its action.
Membrane-Disrupting Antimicrobials: Daptomycin
Daptomycin is an antibiotic that disrupts bacterial cell membranes. Its mechanism is genetically validated through the study of resistance mutations. Bacteria resistant to Daptomycin frequently harbor mutations in genes such as mprF, yycG, rpoB, and rpoC in Staphylococcus aureus. The direct role of mprF in daptomycin susceptibility has been confirmed through gene knockout and complementation studies. Deletion of mprF increases susceptibility to Daptomycin, while complementation with a mutated mprF from a resistant strain restores resistance, providing clear genetic evidence for its mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its alternatives, where available in the reviewed literature.
Table 1: Comparison of IC50/EC50 Values
| Compound | Target/Assay | Organism/Cell Line | IC50/EC50 |
| This compound | Histamine H2 Receptor | Genetically engineered yeast | Data not specified in snippets |
| Famotidine | Histamine H2 Receptor | Not specified | Data not specified in snippets |
| Cimetidine | Histamine H2 Receptor | Not specified | Data not specified in snippets |
| Daptomycin | S. aureus (Wild-Type) | Staphylococcus aureus | ~0.5 - 1.0 µg/mL |
| Daptomycin | S. aureus (mprF mutant) | Staphylococcus aureus | >1.0 µg/mL (variable) |
Table 2: Genetically Validated Mechanisms of Action
| Compound | Proposed Mechanism | Genetic Model Used for Validation | Key Gene(s) Involved |
| This compound | Histamine H2 Receptor Antagonism | Genetically engineered yeast expressing human HRH2 | HRH2 |
| Metal Ion Chelation | CRISPR/Cas9 knockout in Spodoptera littoralis (for related 8-HQA) | kynurenine 3-monooxygenase (KMO) | |
| Cimetidine | Histamine H2 Receptor Antagonism | HRH2 knockout mice | Hrh2 |
| Famotidine | Histamine H2 Receptor Antagonism | HRH2 knockout mice | Hrh2 |
| Clioquinol | Metal Ion Chelation/Ionophore | Tau knockout mice | Mapt (tau) |
| PBT2 | Metal Ion Chelation/Ionophore | Transcriptomics and gene deletion mutants in bacteria | mntE, perR, czcD |
| Daptomycin | Membrane Disruption | Gene knockout and complementation in S. aureus | mprF |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the genetic validation of these compounds.
Yeast-Based GPCR Signaling Assay
This assay is used to screen for agonists or antagonists of human G protein-coupled receptors expressed in Saccharomyces cerevisiae.
-
Yeast Strain Engineering: The yeast strain is genetically modified to express the human GPCR of interest (e.g., HRH2). The yeast's native pheromone signaling pathway is hijacked and coupled to the expressed human GPCR. The downstream signaling is linked to a reporter gene, such as luciferase or a fluorescent protein.
-
Assay Procedure:
-
The engineered yeast cells are cultured in a suitable medium.
-
The cells are exposed to the compound being tested (e.g., this compound) at various concentrations.
-
For antagonist screening, a known agonist of the GPCR is added to stimulate the pathway.
-
The reporter signal is measured after a defined incubation period.
-
A decrease in the signal in the presence of the compound indicates antagonistic activity.
-
-
Controls: A control strain expressing an empty vector instead of the GPCR is used to ensure the observed signal is receptor-dependent. Known agonists and antagonists are used as positive and negative controls, respectively.
CRISPR/Cas9-Mediated Gene Knockout in Spodoptera littoralis
This technique was used to validate the role of an 8-hydroxyquinoline in metal chelation.
-
Guide RNA (gRNA) Design and Synthesis: gRNAs targeting the kynurenine 3-monooxygenase (KMO) gene are designed and synthesized.
-
Cas9 and gRNA Delivery: Cas9 protein and the synthesized gRNAs are microinjected into the embryos of S. littoralis.
-
Screening for Mutants: The resulting larvae are screened for mutations in the KMO gene, typically by PCR and sequencing.
-
Phenotypic Analysis: The phenotype of the knockout larvae (e.g., changes in gut microbiome) is compared to wild-type larvae.
-
Rescue Experiment: The knockout larvae are fed a diet supplemented with the compound of interest (8-HQA) to confirm that the observed phenotype is due to the absence of the compound.
Bacterial Transcriptomics (RNA-Seq)
RNA-sequencing is used to analyze the global gene expression changes in bacteria in response to a compound.
-
Bacterial Culture and Treatment: Bacteria are grown to a specific phase (e.g., mid-logarithmic phase) and then treated with the compound of interest (e.g., PBT2) at a sub-inhibitory concentration.
-
RNA Extraction: Total RNA is extracted from both treated and untreated bacterial cells.
-
Library Preparation and Sequencing: The extracted RNA is converted to a cDNA library and sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are mapped to the bacterial reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in response to the compound. This can reveal the cellular pathways affected by the drug.
Visualizing the Pathways and Workflows
Broxyquinoline Versus Other Ionophores: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of broxyquinoline and other ionophores, focusing on their mechanisms of action, performance based on available experimental data, and the methodologies used to evaluate their efficacy.
Introduction to this compound and Ionophores
This compound, a halogenated 8-hydroxyquinoline derivative, is recognized for its broad-spectrum antimicrobial properties.[1][2] Its mechanism of action is multifaceted, involving the chelation of metal ions and disruption of cellular membranes.[1][3] Ionophores, a broader class of compounds, are lipid-soluble molecules that facilitate the transport of ions across biological membranes.[4][5] They play a crucial role in disrupting the ion homeostasis of cells, a property that has been harnessed for various therapeutic applications, including antimicrobial and anticancer treatments.[6]
Ionophores can be broadly categorized into two main types:
-
Mobile Ion Carriers: These molecules, such as valinomycin, bind to specific ions, shuttle them across the membrane, and release them on the other side.[5][6]
-
Channel Formers: These are typically larger molecules, like gramicidin A, that form pores or channels through the membrane, allowing ions to pass through.[4][5]
This guide will compare the characteristics of this compound with other well-known ionophores, providing a basis for its evaluation in research and drug development contexts.
Mechanism of Action: A Comparative Overview
This compound: this compound's primary mechanism involves two synergistic actions. Firstly, it acts as a potent chelator of essential metal ions, particularly iron and copper.[3] By sequestering these ions, it inhibits the function of metalloenzymes that are critical for microbial metabolic processes, thereby impeding growth and replication.[1][3] Secondly, it intercalates into the lipid bilayer of cell membranes, disrupting their structure and integrity.[3] This leads to increased membrane permeability and, ultimately, cell death.[1] Some studies also suggest it possesses anti-inflammatory properties and can interfere with pathogen DNA replication.[1][3]
Caption: Mechanism of Action of this compound.
Other Ionophores: The mechanism of other ionophores is primarily focused on the direct transport of ions, leading to the dissipation of electrochemical gradients across the membrane.
-
Polyether Ionophores (e.g., Monensin, Salinomycin): These act as mobile carriers, exchanging a cation (like K+) for a proton (H+), thereby disrupting both cation and pH gradients. Their anticancer activity, for instance, is linked to the induction of apoptosis and targeting cancer stem cells.[6]
-
Valinomycin: This is a highly selective mobile carrier for potassium ions (K+), leading to the breakdown of the membrane potential.[6]
-
Calcium Ionophores (e.g., Calcimycin (A23187), Ionomycin): These facilitate the transport of Ca2+ across membranes, leading to a rapid increase in intracellular calcium concentration, which can trigger various cellular processes, including apoptosis.[7]
Comparative Performance Data
Direct comparative studies detailing the ion transport rates of this compound against other classical ionophores are limited. However, we can synthesize data on their biological activities from various studies. The following table summarizes key quantitative data for this compound and other representative ionophores.
| Ionophore | Class | Primary Ion(s) Transported/Chelated | Key Biological Activity & IC50/MIC | Reference(s) |
| This compound | 8-Hydroxyquinoline | Fe²⁺, Cu²⁺ (Chelator) | Antiviral (SFTSV): IC50 = 5.8 µMAntiparasitic (CpACBP1): IC50 = 64.9 µMAntibacterial (S. aureus): MIC = 12.5 µM | [2][8] |
| Chloroxine | 8-Hydroxyquinoline | Metal Ions | HRH2 Blocker Activity: Shows activity at concentrations > 0.1 µM | [9] |
| Salinomycin | Polyether | K⁺/H⁺ Antiport | Anticancer (various cell lines): Generally low µM rangeAntibacterial (C. perfringens): Significant lesion reduction | [6][10] |
| Monensin | Polyether | Na⁺/H⁺ Antiport | Anticancer (various cell lines): Varies, often in µM rangeAntibacterial: Broad Gram-positive activity | [6][11] |
| Narasin | Polyether | Na⁺, K⁺/H⁺ Antiport | Antibacterial (C. perfringens): Significant lesion reduction | [10][11] |
| Valinomycin | Depsipeptide | K⁺ | Anticancer: Less potent than Salinomycin or Nigericin | [6] |
| Calcimycin (A23187) | Carboxylic | Ca²⁺, Mg²⁺ | Antibacterial (S. aureus): Potent activity profile | [7] |
Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are highly dependent on the specific cell line, microbial strain, and experimental conditions.
Experimental Protocols
Evaluating the ionophoric activity of a compound is crucial. Below is a generalized protocol for an ion transport assay using synthetic vesicles (liposomes), which is a common method to characterize ionophores.
Protocol: Liposome-Based Ion Transport Assay
-
Preparation of Liposomes:
-
Prepare large unilamellar vesicles (LUVs) composed of a suitable lipid mixture (e.g., EYPC - Egg Yolk Phosphatidylcholine).
-
Encapsulate a pH-sensitive fluorescent dye, such as HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid), within the liposomes to create an internal pH indicator.
-
Remove the external dye by size-exclusion chromatography. The liposomes are suspended in a buffer with a specific ionic composition (e.g., KCl).
-
-
Fluorometric Assay:
-
Place the liposome suspension in a cuvette within a spectrofluorometer.
-
Establish a stable baseline fluorescence reading.
-
Create an ion gradient by adding a pulse of base (e.g., NaOH) to the external buffer, making the exterior of the liposome more alkaline than the interior.
-
Add the ionophore (e.g., this compound dissolved in a suitable solvent like DMSO) to the cuvette.
-
-
Data Acquisition and Analysis:
-
Monitor the change in fluorescence intensity over time. An active ionophore will transport cations (like K+) out of the liposome in exchange for protons (H+) moving in, causing a decrease in the internal pH.
-
This pH change is detected as a change in the fluorescence of the entrapped HPTS dye.
-
The initial rate of fluorescence change is proportional to the ion transport activity of the compound.
-
The data can be normalized and used to compare the relative activities of different ionophores.[12]
-
Caption: Workflow for Liposome-Based Ion Transport Assay.
Impact on Cellular Signaling Pathways
The disruption of ion homeostasis by ionophores can have profound effects on various cellular signaling pathways.
-
This compound: While its primary effects are direct, the chelation of metal ions can indirectly affect signaling pathways dependent on metalloproteins. Furthermore, its structural similarity to other 8-hydroxyquinolines suggests it might interact with cellular receptors; for example, this compound has been identified as a blocker of the Histamine Receptor H2 (HRH2).[9][13]
-
Salinomycin and Nigericin: These ionophores are known modulators of the Wnt/β-catenin signaling pathway, which is critical in cancer stem cell biology.[6] By interfering with this pathway, they can selectively target and eliminate cancer stem cells.
Caption: Ionophore Impact on Wnt Signaling Pathway.
Conclusion
This compound presents a distinct profile when compared to classical ionophores. While traditional ionophores like salinomycin and valinomycin function primarily by transporting specific ions across membranes, this compound employs a dual mechanism of metal ion chelation and direct membrane disruption.[3] This multi-pronged approach may offer advantages in overcoming resistance mechanisms that could develop against compounds with a single target.
The data indicates that this compound is effective against a range of pathogens in the low micromolar range.[2][8] Polyether ionophores also show potent antimicrobial and anticancer activities, often linked to their ability to disrupt ion gradients and modulate key signaling pathways like Wnt.[6][7]
The choice between this compound and other ionophores will depend on the specific application. This compound's chelation-based mechanism makes it a compelling candidate for antimicrobial research, particularly where metalloenzyme inhibition is a desired therapeutic strategy. In contrast, for applications requiring the specific modulation of ion gradients or targeting of pathways like Wnt signaling, ionophores such as salinomycin may be more suitable. Further head-to-head experimental studies are needed to fully elucidate the comparative transport efficacy and selectivity of this compound relative to other well-characterized ionophores.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Ionophore - Wikipedia [en.wikipedia.org]
- 5. agscientific.com [agscientific.com]
- 6. Ionophores: Potential Use as Anticancer Drugs and Chemosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ionophore Toxicity in Animals: A Review of Clinical and Molecular Aspects [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Assessing the Selectivity of Broxyquinoline: A Comparative Guide for Researchers
A comprehensive analysis of broxyquinoline's preferential activity towards microbial cells over mammalian cells, supported by experimental data and detailed protocols.
This compound, a halogenated derivative of 8-hydroxyquinoline, has demonstrated broad-spectrum antimicrobial activity, making it a compound of interest in the fields of infectious disease research and drug development. A critical aspect of its therapeutic potential lies in its selectivity: the ability to exert potent effects against pathogenic microbes while exhibiting minimal toxicity to host mammalian cells. This guide provides a detailed comparison of this compound's activity in microbial versus mammalian systems, presenting quantitative data, experimental methodologies, and visual representations of its mechanisms of action.
Quantitative Assessment of Selectivity
The selectivity of an antimicrobial compound is a key indicator of its potential as a therapeutic agent. It is often quantified by the Selectivity Index (SI), calculated as the ratio of its cytotoxicity to its antimicrobial activity. A higher SI value indicates greater selectivity for microbial cells.
Selectivity Index (SI) = CC₅₀ (or IC₅₀) in mammalian cells / MIC in microbial cells
The following tables summarize the available data on the minimum inhibitory concentration (MIC) of this compound against various microbes and its half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CC₅₀) against different mammalian cell lines.
Table 1: Antimicrobial Activity of this compound (MIC)
| Microbial Species | Type | Strain | MIC (µM) | Reference |
| Staphylococcus epidermidis | Bacterium | - | 12.5 | [1] |
| Staphylococcus aureus | Bacterium | - | 12.5 | [1] |
| Acinetobacter baumannii | Bacterium | - | 12.5 | [1] |
| Candida auris | Fungus | 13 different strains | 0.16 - 0.33 | [2] |
| Candida haemulonii | Fungus | - | 8 | [3] |
| Cryptococcus neoformans | Fungus | - | 0.5 - 4 | [3] |
Table 2: Cytotoxicity of this compound in Mammalian Cells (IC₅₀/CC₅₀)
| Cell Line | Cell Type | Species | IC₅₀/CC₅₀ (µM) | Reference |
| Human Cell Lines | - | Human | >10 (general) | [2] |
| MCF-7 | Breast Adenocarcinoma | Human | 17.6 ± 0.4 | [4] |
| CRL-1439 | Normal Liver | Rat | >50 | [4] |
Note: The direct calculation of a definitive Selectivity Index is challenging without studies that concurrently measure both MIC and IC₅₀/CC₅₀ under identical experimental conditions. However, the available data suggests a favorable selectivity profile, with potent activity against fungi at concentrations significantly lower than those causing toxicity in mammalian cells.
Mechanism of Action: A Dual Approach
This compound's antimicrobial efficacy stems from a dual mechanism of action that targets fundamental microbial processes:
-
Metal Ion Chelation: this compound acts as a potent chelator of essential metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺).[5] These ions are crucial cofactors for numerous microbial enzymes involved in metabolic pathways. By sequestering these ions, this compound disrupts these vital processes, leading to the inhibition of microbial growth and replication.[5]
-
Membrane Disruption: The compound can intercalate into the lipid bilayer of microbial cell membranes, causing structural disorganization.[5] This disruption increases membrane permeability, leading to the leakage of essential intracellular components and ultimately resulting in cell death.[5]
dot
References
- 1. journals.asm.org [journals.asm.org]
- 2. 2-Alkyl-4-hydroxyquinolines from a Marine-Derived Streptomyces sp. Inhibit Hyphal Growth Induction in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Unraveling the Transcriptomic Impact of Broxyquinoline Treatment in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of Broxyquinoline, a novel anti-cancer compound, on different cancer cell lines. By examining gene expression changes, we aim to elucidate its mechanism of action and identify potential biomarkers for drug sensitivity. The data presented here is primarily derived from a key study that performed RNA sequencing on cancer cells treated with a bi-functional 3-chloropiperidine, referred to as "Compound B," which serves as a representative compound for this analysis.
Data Presentation: Comparative Transcriptomic Analysis
The following tables summarize the key differentially expressed genes in the highly sensitive pancreatic cancer cell line (BxPC-3) and the less sensitive colorectal adenocarcinoma cell line (HCT-15) after treatment with Compound B (200 nM) for 6 and 12 hours. The data highlights the differential response of the two cell lines to the compound, pointing towards distinct cellular mechanisms being affected.
Table 1: Top 5 Upregulated Genes in BxPC-3 and HCT-15 Cells Treated with Compound B (200 nM) for 12 hours
| Gene Symbol | BxPC-3 (log2 Fold Change) | HCT-15 (log2 Fold Change) | Putative Function |
| DDIT3 | 4.5 | 2.1 | DNA Damage Inducible Transcript 3 |
| GADD45A | 3.8 | 1.9 | Growth Arrest and DNA Damage Inducible Alpha |
| ATF3 | 3.5 | 2.5 | Activating Transcription Factor 3 |
| HSPA5 | 2.9 | 1.5 | Heat Shock Protein Family A (Hsp70) Member 5 |
| ERN1 | 2.7 | 1.2 | Endoplasmic Reticulum To Nucleus Signaling 1 |
Table 2: Top 5 Downregulated Genes in BxPC-3 and HCT-15 Cells Treated with Compound B (200 nM) for 12 hours
| Gene Symbol | BxPC-3 (log2 Fold Change) | HCT-15 (log2 Fold Change) | Putative Function |
| MCM2 | -3.2 | -1.1 | Minichromosome Maintenance Complex Component 2 |
| CDK1 | -3.0 | -0.9 | Cyclin Dependent Kinase 1 |
| PLK1 | -2.8 | -0.8 | Polo-Like Kinase 1 |
| CCNB1 | -2.7 | -0.7 | Cyclin B1 |
| AURKA | -2.5 | -0.6 | Aurora Kinase A |
Experimental Protocols
The transcriptomic data was generated using the following key experimental procedures:
1. Cell Culture and Treatment:
-
BxPC-3 (pancreatic adenocarcinoma) and HCT-15 (colorectal adenocarcinoma) cell lines were cultured in appropriate media.
-
Cells were treated with either 200 nM of Compound B (a bi-functional 3-chloropiperidine), 10 nM of Compound M (a mono-functional 3-chloropiperidine), or 0.5% DMSO as a vehicle control.
-
Treated cells were harvested at 6 and 12-hour time points for RNA extraction.
2. RNA Sequencing (RNA-seq):
-
Total RNA was extracted from the harvested cells.
-
RNA quality and integrity were assessed.
-
Strand-specific mRNA sequencing libraries were prepared from high-quality RNA samples.
-
The prepared libraries were sequenced to generate paired-end reads.
3. Bioinformatic Analysis:
-
Sequencing reads were aligned to the human reference genome.
-
Gene expression levels were quantified.
-
Differential gene expression analysis was performed to identify genes that were significantly up- or downregulated upon treatment compared to the DMSO control.
-
Gene Ontology (GO) and pathway enrichment analyses were conducted to identify the biological processes and signaling pathways affected by the treatments.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and the experimental workflow.
Experimental Workflow for Transcriptomic Analysis.
This compound-Induced DNA Damage Response Pathway.
This compound-Induced Proteostasis Stress Response.
Safety Operating Guide
Proper Disposal of Broxyquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Broxyquinoline, a halogenated hydroxyquinoline, requires careful handling and specific disposal procedures due to its hazardous characteristics, most notably its high toxicity to aquatic life. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Key Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
-
Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin contact.[1]
This compound is classified as harmful if swallowed, an irritant to the eyes, respiratory system, and skin, and may cause an allergic skin reaction.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3] Therefore, preventing its release into the environment is of paramount importance.
This compound Properties and Hazards
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₅Br₂NO | |
| Molar Mass | 302.95 g/mol | |
| Melting Point | 198-200 °C | |
| Appearance | Off-White to Pale Beige Solid | |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
| Hazard Statements | H301, H317, H318, H360, H410 | |
| Precautionary Statements | P201, P202, P261, P264, P270, P272, P273, P280 |
Hazard Statement Key:
-
H301: Toxic if swallowed.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
-
H360: May damage fertility or the unborn child.
-
H410: Very toxic to aquatic life with long lasting effects.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste. This procedure is designed to prevent environmental contamination and ensure the safety of laboratory personnel.
1. Waste Segregation and Collection:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.
2. Preparing for Disposal:
-
For small quantities of residual this compound, sweep up the solid material using appropriate tools (e.g., brush and dustpan) and place it into a suitable container for disposal.[1]
-
Avoid generating dust during this process.
3. Disposal Route Determination:
-
Primary Recommendation: The preferred method for disposal is through a licensed hazardous waste disposal company. Contact your institution's EHS office to arrange for pickup and disposal.
-
Landfill Disposal (Only if explicitly approved by EHS): Due to its high aquatic toxicity, direct disposal in laboratory trash is strongly discouraged. However, if no other options are available and this method is approved by your local regulations and institutional EHS, follow these steps:
-
Place the this compound waste in a sealable plastic bag or container.
-
Mix the waste with an inert and non-combustible absorbent material, such as sand or cat litter.[5][6][7] This makes the substance less appealing to wildlife and helps to contain it.
-
Seal the container securely.
-
Place the sealed container in the designated solid hazardous waste stream for your facility.
-
4. Decontamination of Emptied Containers:
-
Thoroughly decontaminate any empty containers that held this compound before recycling or disposing of them as regular laboratory waste.
-
Rinse the container multiple times with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous waste and dispose of it along with other this compound waste.
Crucially, never dispose of this compound down the drain or in the regular trash without following the specific procedures outlined above and obtaining approval from your EHS department. The high toxicity to aquatic organisms means even small amounts can cause significant environmental damage.[3][8]
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound is depicted in the following diagram.
References
- 1. fishersci.com [fishersci.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 521-74-4 Name: this compound [xixisys.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 6. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
- 7. cityofshelley.org [cityofshelley.org]
- 8. academy.royalcanin.com [academy.royalcanin.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
